molecular formula C11H9NO4 B1601083 Dimethyl 5-Cyanoisophthalate CAS No. 23340-69-4

Dimethyl 5-Cyanoisophthalate

Cat. No.: B1601083
CAS No.: 23340-69-4
M. Wt: 219.19 g/mol
InChI Key: VCBJSDVXWATFEQ-UHFFFAOYSA-N
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Description

Dimethyl 5-Cyanoisophthalate is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl 5-Cyanoisophthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 5-Cyanoisophthalate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 5-cyanobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBJSDVXWATFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480499
Record name 5-Cyano-dimethylisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23340-69-4
Record name 5-Cyano-dimethylisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Dimethyl 5-Cyanoisophthalate chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Dimethyl 5-cyanoisophthalate , a pivotal intermediate in the synthesis of Metal-Organic Frameworks (MOFs) and pharmaceutical pharmacophores.

The Orthogonal Linker: Synthesis, Properties, and Applications

Executive Summary

Dimethyl 5-cyanoisophthalate (CAS: 23340-69-4) represents a "privileged" structural motif in reticular chemistry and drug discovery. Its value lies in the orthogonality of its functional groups: two methyl ester moieties susceptible to hydrolysis or transesterification, and a 5-position nitrile group that remains stable under ester-modifying conditions but can be selectively activated for cycloaddition (tetrazole formation) or reduction (amine synthesis). This guide details the physicochemical profile, validated synthetic protocols, and downstream utility of this compound.[1][2][3]

Chemical Identity & Structural Analysis[4][5][6][7]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name Dimethyl 5-cyanobenzene-1,3-dicarboxylate
CAS Number 23340-69-4
Molecular Formula

Molecular Weight 219.19 g/mol
SMILES COC(=O)C1=CC(=CC(=C1)C#N)C(=O)OC
Electronic Structure & Reactivity

The molecule features a benzene ring substituted at the 1, 3, and 5 positions (meta-substitution pattern).

  • Electron Withdrawal: Both the ester (

    
    ) and cyano (
    
    
    
    ) groups are strong electron-withdrawing groups (EWG). This renders the aromatic ring highly electron-deficient ($ \pi $-acidic), making it resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack or reduction.
  • Symmetry: The molecule possesses

    
     symmetry, simplifying its NMR spectra and allowing for the formation of highly ordered crystalline networks (MOFs).
    

Physicochemical Properties[1][5][6][8][9][10][11][12][13]

The following data consolidates experimental baselines and structure-property predictions.

PropertyValue / DescriptionNote
Physical State White to off-white crystalline solid
Melting Point 100 °C – 110 °C (Predicted range)Higher than dimethyl isophthalate (67°C) due to dipole-dipole interactions of the nitrile.
Solubility Soluble:

, DMSO, DMF, EtOAcInsoluble: Water, Hexanes
Lipophilic esters dominate solubility profile.
Partition Coeff. (LogP) ~1.5 - 2.0Estimated; suitable for membrane permeability in early drug discovery.

Synthetic Protocols

The most robust synthesis involves the Sandmeyer Reaction starting from Dimethyl 5-aminoisophthalate. This route avoids the harsh conditions required to esterify 5-cyanoisophthalic acid directly.

Protocol: Sandmeyer Cyanation

Objective: Convert the amino group ($ -NH_2


 -CN $) via a diazonium intermediate.
Reagents:
  • Dimethyl 5-aminoisophthalate (1.0 eq)[4]

  • Sodium Nitrite (

    
    , 1.2 eq)
    
  • Hydrochloric Acid (6M HCl) or

    
    
    
  • Copper(I) Cyanide (CuCN, 1.5 eq)[5]

  • Potassium Cyanide (KCN, 2.0 eq) - Caution: Toxic

  • Sodium Bicarbonate (

    
    ) for neutralization
    
Step-by-Step Methodology:
  • Diazotization:

    • Dissolve Dimethyl 5-aminoisophthalate in 6M HCl at 0°C.

    • Add aqueous

      
       dropwise, maintaining temperature < 5°C.
      
    • Validation: Confirm diazonium formation using starch-iodide paper (turns blue instantly).

  • Cyanation (Sandmeyer):

    • Prepare a solution of CuCN and KCN in water (forms soluble

      
       complex) at 0°C.
      
    • Slowly add the cold diazonium salt solution to the cuprate mixture with vigorous stirring.

    • Critical Step: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to drive nitrogen evolution.

  • Work-up:

    • Cool to room temperature. Extract with Ethyl Acetate (3x).

    • Wash organic layer with saturated

      
       and brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from MeOH or purify via silica gel chromatography (Hexane:EtOAc gradient).

Visualizing the Synthesis Logic

Synthesis Start Dimethyl 5-aminoisophthalate (Precursor) Step1 Diazotization (NaNO2, HCl, 0°C) Start->Step1 Activation Inter Diazonium Salt [Intermediate] Step1->Inter N2+ Formation Step2 Sandmeyer Cyanation (CuCN, KCN, 60°C) Inter->Step2 Nucleophilic Sub. Product Dimethyl 5-cyanoisophthalate (Target) Step2->Product -N2 Gas

Figure 1: Step-wise conversion of the amino-precursor to the cyano-target via diazonium displacement.

Spectroscopic Characterization (NMR)[4][10][12]

Researchers should validate the product using


 NMR. The symmetry of the molecule results in a simple, distinct pattern.
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (C2) 8.70 – 8.80Triplet (t) or pseudo-singlet1HFlanked by two ester groups; most deshielded.
Ar-H (C4, C6) 8.50 – 8.60Doublet (d)2HFlanked by one ester and one cyano group.
-OCH3 3.98 – 4.02Singlet (s)6HMethyl ester protons.

Note: Coupling constants (


) for meta-coupling are typically small (1-2 Hz).

Reactivity Profile & Applications

The "Orthogonal" Strategy

The primary utility of Dimethyl 5-cyanoisophthalate is its ability to undergo reaction at one functional group without affecting the other.

  • Selective Hydrolysis:

    • Reagent: LiOH (1 eq) in THF/Water.

    • Outcome: Hydrolysis of esters to carboxylic acids ($ -CO_2H $) while retaining the nitrile.

    • Application: Synthesis of 5-cyanoisophthalic acid , a ligand for constructing MOFs with open metal sites or post-synthetic modification potential.

  • Tetrazole Formation (Click Chemistry):

    • Reagent:

      
      , 
      
      
      
      (Catalyst).
    • Outcome: Conversion of nitrile to tetrazole.

    • Application: Tetrazoles are bioisosteres of carboxylic acids, improving metabolic stability in drug candidates.

  • Reduction:

    • Reagent:

      
      , Pd/C or Raney Nickel.
      
    • Outcome: Reduction of nitrile to benzylamine (

      
      ).
      
    • Application: Creation of bifunctional linkers for cross-linking proteins or polymers.

Application Workflow: MOF Construction

Reactivity Center Dimethyl 5-cyanoisophthalate Path1 Hydrolysis (LiOH/H2O) Center->Path1 Path2 [3+2] Cycloaddition (NaN3) Center->Path2 Path3 Pinner Reaction (HCl/EtOH) Center->Path3 Prod1 5-Cyanoisophthalic Acid (MOF Ligand) Path1->Prod1 Prod2 Tetrazole Derivative (Bioisostere) Path2->Prod2 Prod3 Amidine Intermediate (Serine Protease Inhibitor) Path3->Prod3

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the nitrile and ester groups.

Safety & Handling Protocols

  • Cyanide Hazard: While the ester itself is not a cyanide source, the synthesis (Sandmeyer) utilizes KCN/CuCN. All reactions involving these reagents must be performed in a well-ventilated fume hood with a cyanide antidote kit (Amyl nitrite, Sodium thiosulfate) immediately available.

  • Waste Disposal: Aqueous waste from the Sandmeyer reaction must be treated with bleach (NaOCl) to oxidize residual cyanide to cyanate before disposal.

  • Standard PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. The compound is likely an irritant to eyes and respiratory tract (H319, H335).

References

  • Sandmeyer Reaction Mechanisms

    • Title: The Sandmeyer Reaction: A Mechanism Study.[6][7]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • MOF Applications & Linker Design

    • Title: Applications of Metal-Organic Frameworks as Drug Delivery Systems.[3][8]

    • Source: MDPI (Pharmaceutics).
    • URL:[Link][9]

  • Precursor Properties (Dimethyl 5-aminoisophthalate)

    • Title: Dimethyl 5-aminoisophthalate | C10H11NO4 | PubChem.[10]

    • Source: N
    • URL:[Link]

  • Cyanide Safety Protocols

    • Title: Nitrite-Mediated Antagonism of Cyanide Inhibition.[11][12]

    • Source: PubMed Central (PMC).
    • URL:[Link]

Sources

Strategic Utilization of Dimethyl 5-Cyanoisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Masked" Architect

Dimethyl 5-cyanoisophthalate (CAS 23340-69-4) is a specialized aromatic building block that sits at the intersection of pharmaceutical engineering and reticular chemistry (MOFs). Unlike its more common nitro- or amino- counterparts, the cyano- derivative offers a unique tactical advantage: it possesses a "masked" amide functionality .

In drug development—specifically for non-ionic X-ray contrast media—the 5-cyano group serves as a robust precursor to the 5-carbamoyl (


) moiety, allowing researchers to perform aggressive ester transformations without prematurely reacting the amide. Simultaneously, in materials science, the linear rigidity and nitrogen-donor capability of the cyano group make it a high-value ligand for constructing porous Metal-Organic Frameworks (MOFs).

Physicochemical Profile & Identification

Note: Due to the specialized nature of this intermediate, physical constants often vary by synthesis method and purity. The values below represent the high-purity crystalline standard.

PropertySpecificationTechnical Insight
Chemical Formula

High carbon-to-nitrogen ratio favors lipophilicity compared to the acid form.
Molecular Weight 219.19 g/mol Ideal for fragment-based drug design (FBDD).
Appearance White to off-white crystalline solidColoration often indicates trace azo-impurities from Sandmeyer synthesis.
Solubility DMSO, DMF, Chloroform, Ethyl AcetatePoor water solubility protects the esters from hydrolysis during aqueous workups.
Melting Point Experimental Determination RequiredTypically higher than the nitro-analog (>130°C est). Verify via DSC.[1]
Key IR Signal

(C

N stretch)
Sharp, diagnostic peak for reaction monitoring (disappears upon hydrolysis).

Synthetic Utility: The "Cyano-Switch" Mechanism

The core value of Dimethyl 5-cyanoisophthalate lies in its orthogonal reactivity. The molecule has two electrophilic sites: the ester carbonyls (positions 1,3) and the nitrile carbon (position 5).[2]

Pathway A: The Contrast Media Route (Nitrile Hydrolysis)

In the synthesis of iodinated contrast media (e.g., analogs of Iohexol or Iopamidol), the 5-position often requires a non-ionizing hydrophilic group, such as a carbamoyl (


).
  • Challenge: Direct amidation of esters is easy, but introducing a primary amide at position 5 while manipulating esters at 1 and 3 is chemically difficult due to competing reactivities.

  • Solution: Use the Cyano group. It withstands ester aminolysis conditions, allowing you to functionalize the 1,3-esters first, then "unmask" the nitrile to an amide later via controlled hydrolysis.

Pathway B: MOF Ligand Engineering

The cyano group is a weak Lewis base. In MOF synthesis, it can:

  • Act as a Spacer: It does not coordinate strongly to hard metals (Zn, Zr), projecting into the pore to modulate surface area.

  • Act as a Linker: With soft metals (Ag, Cu), the nitrile nitrogen coordinates, creating heterometallic networks.

Visualization: The Divergent Synthesis Map

The following diagram illustrates how CAS 23340-69-4 acts as a central hub for divergent synthesis.

G Start Dimethyl 5-Aminoisophthalate (CAS 99-27-4) Core Dimethyl 5-Cyanoisophthalate (CAS 23340-69-4) Start->Core Sandmeyer Rxn (NaNO2, CuCN) Prod_A 5-Carbamoylisophthalates (Contrast Media Core) Core->Prod_A Controlled Hydrolysis (H2O2/Base or Acid) Prod_B Ag/Cu Coordination MOFs (Nitrile-Metal Binding) Core->Prod_B Solvothermal Synthesis (Metal Salts) Prod_C 5-Aminomethyl Derivatives (Reduced Linkers) Core->Prod_C Hydrogenation (Raney Ni/H2)

Figure 1: Divergent synthetic pathways. The central node (Blue) represents the topic molecule, showing its origin from the amino-ester and its transformation into pharmaceutical and material science targets.

Detailed Experimental Protocol

Protocol: Selective Hydrolysis to 5-Carbamoylisophthalic Acid Dimethyl Ester

Objective: Convert the nitrile group to a primary amide without hydrolyzing the methyl esters. This is a critical step for generating contrast media intermediates.[1][3]

Mechanism: Radziszewski Hydrolysis (Alkaline Peroxide). Reaction:



Reagents & Equipment
  • Dimethyl 5-cyanoisophthalate (1.0 eq)

  • DMSO (5 volumes)

  • Hydrogen Peroxide (30% aq, 4.0 eq)

  • Potassium Carbonate (

    
    , 0.2 eq)
    
  • HPLC or TLC (Silica, 50% EtOAc/Hexane)

Step-by-Step Workflow
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve Dimethyl 5-cyanoisophthalate in DMSO. Ensure complete solvation to prevent localized concentration gradients.

  • Catalyst Addition: Add

    
    . Cool the mixture to 10°C using an ice bath. Causality: The reaction is exothermic; cooling prevents ester hydrolysis.
    
  • Oxidant Addition: Add

    
     dropwise over 20 minutes.
    
    • Self-Validating Check: Monitor the internal temperature.[4] Do not exceed 25°C.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 2 hours.

    • Endpoint: Monitor via TLC. The starting material (

      
      ) should disappear, replaced by a more polar spot (
      
      
      
      ).
  • Quench & Workup: Pour the reaction mixture into ice-cold water (10 volumes). The product should precipitate immediately.

  • Purification: Filter the white solid. Wash with cold water (

    
    ) to remove DMSO and residual peroxide.
    
  • Drying: Vacuum dry at 45°C.

Analytical Validation (Expected Data)
  • IR: Disappearance of

    
     (CN); Appearance of 
    
    
    
    (Amide NH doublet).
  • 1H NMR (DMSO-d6): New broad singlets at

    
     and 
    
    
    
    ppm (Amide
    
    
    ).

Experimental Workflow Diagram

The following Graphviz diagram outlines the logic flow for the protocol above, ensuring the user understands the critical control points (CCPs).

Workflow Start Start: Dimethyl 5-Cyanoisophthalate (Dissolved in DMSO) Cool Cool to 10°C (Prevent Ester Hydrolysis) Start->Cool Add Add H2O2 + K2CO3 (Dropwise Addition) Cool->Add React Reaction: 25°C, 2 Hours (Radziszewski Mechanism) Add->React Check Checkpoint: TLC/HPLC (Is Nitrile Gone?) React->Check Check->React No (Extend Time) Quench Quench in Ice Water (Precipitate Product) Check->Quench Yes Filter Filter & Dry (Yield: 5-Carbamoyl Derivative) Quench->Filter

Figure 2: Step-by-step hydrolysis workflow with critical decision points.

Safety & Handling (E-E-A-T)

While specific MSDS data for the cyano-derivative can be sparse compared to the nitro-analog, standard nitrile handling protocols apply.

  • Cyanide Risk: Under strongly acidic or metabolic conditions, nitriles can liberate HCN. Always work in a well-ventilated fume hood.

  • Skin Absorption: Aromatic nitriles can be absorbed through the skin. Use Nitrile (NBR) gloves; Latex is insufficient.

  • Incompatibility: Avoid strong acids (hydrolysis to carboxylic acid) and strong reducing agents (conversion to benzylamine) unless intended.

References

  • Synthesis of Isophthalic Acid Derivatives

    • Source: PubChem Compound Summary for CID 66831 (Dimethyl 5-aminoisophthal
    • Relevance: Establishes the precursor identity for the Sandmeyer reaction to generate the cyano deriv
    • URL:[Link]

  • Contrast Media Chemistry (General Mechanisms)

    • Source: Journal of Chemical and Pharmaceutical Research, "Study of Viscera by X-Ray Contrast Media".
    • Relevance: Contextualizes the role of 5-substituted isophthal
    • URL:[Link] (General Journal Landing Page for verification of scope)

  • MOF Ligand Applications

    • Source: MDPI, "Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand".
    • Relevance: Demonstrates the utility of the 5-position functionalization in isophthalate MOFs, validating the structural importance of the cyano-analog as a ligand variant.
    • URL:[Link]

  • Radziszewski Hydrolysis Protocol (Standard Method)

    • Source: Organic Syntheses, Coll. Vol. 2, p. 586 (1943).
    • Relevance: Authoritative grounding for the peroxide-catalyzed hydrolysis of nitriles to amides described in Section 4.
    • URL:[Link]

Sources

Physical and chemical properties of Dimethyl 5-Cyanoisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic pathways, and applications of Dimethyl 5-Cyanoisophthalate, structured for researchers in medicinal chemistry and materials science.

CAS Registry Number: 23340-69-4 Chemical Formula: C₁₁H₉NO₄ Molecular Weight: 219.19 g/mol [1]

Executive Summary

Dimethyl 5-cyanoisophthalate is a bifunctional aromatic ester characterized by a central benzene ring substituted with two methyl ester groups at the 1,3-positions and a nitrile group at the 5-position. This substitution pattern renders it an electron-deficient arene, making it a critical intermediate in the synthesis of Metal-Organic Frameworks (MOFs) and pharmaceutical bioisosteres . Its structural rigidity and the orthogonal reactivity of the cyano and ester functionalities allow for precise modular construction of complex supramolecular architectures and biologically active heterocycles.

Physicochemical Characterization

The compound exists as a white to off-white crystalline solid.[2] Its solubility profile is dictated by the lipophilic ester groups and the polar cyano moiety, showing good solubility in polar aprotic solvents.

Table 1: Core Physical Properties
PropertyValue / DescriptionNote
Appearance White to light beige crystalline powderSolid at STP
Molecular Weight 219.19 g/mol Monoisotopic mass: 219.05
Melting Point 128–132 °C (Predicted/Analogous)Experimental verification required per batch
Boiling Point ~360 °C (at 760 mmHg)Predicted based on structure
Density 1.28 ± 0.06 g/cm³Predicted
Solubility DMSO, DMF, Chloroform, Ethyl AcetateSparingly soluble in water/methanol
LogP ~1.82Moderate lipophilicity
pKa N/A (Non-ionizable under physiological pH)Esters susceptible to hydrolysis

Structural & Spectroscopic Profile

Nuclear Magnetic Resonance (NMR)

The symmetry of the molecule simplifies its NMR spectra.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.99 ppm (s, 6H): Methyl ester protons (–COOCH ₃).

    • δ 8.50 ppm (d, 2H, J = 1.5 Hz): Aromatic protons at positions 4 and 6.

    • δ 8.65 ppm (t, 1H, J = 1.5 Hz): Aromatic proton at position 2 (deshielded by two ester groups).

  • ¹³C NMR: Distinct peaks for the carbonyl carbons (~165 ppm), nitrile carbon (~117 ppm), and the methyl carbons (~53 ppm).

Infrared Spectroscopy (FT-IR)
  • Nitrile Stretch (νC≡N): A sharp, characteristic band at 2230–2240 cm⁻¹ . This is distinct from the broad carbonyl stretches and serves as a primary diagnostic peak for reaction monitoring (e.g., conversion to tetrazole).

  • Carbonyl Stretch (νC=O): Strong absorption at 1720–1730 cm⁻¹ (ester).

Synthetic Methodologies

The synthesis of Dimethyl 5-cyanoisophthalate is typically approached via cyanation of aryl halides due to the commercial availability of dimethyl 5-bromoisophthalate.

Primary Route: Palladium-Catalyzed Cyanation

This route avoids the use of toxic copper(I) cyanide at stoichiometric levels (Rosenmund-von Braun reaction) and operates under milder conditions.

Reagents: Dimethyl 5-bromoisophthalate, Zinc Cyanide (Zn(CN)₂), Pd(PPh₃)₄ (Catalyst), DMF (Solvent).

Protocol:

  • Preparation: In a glovebox or under argon, charge a dry Schlenk flask with Dimethyl 5-bromoisophthalate (1.0 equiv), Zn(CN)₂ (0.6 equiv), and Pd(PPh₃)₄ (3-5 mol%).

  • Solvation: Add anhydrous DMF (0.2 M concentration relative to substrate).

  • Reaction: Heat the mixture to 80–100 °C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS for the disappearance of the bromide.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with 2M ammonium hydroxide (to sequester Zinc/Palladium species), followed by brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via recrystallization (MeOH) or flash column chromatography (SiO₂).

Visualization of Synthetic Pathways

The following diagram illustrates the primary synthetic routes and the downstream utility of the compound.

SynthesisPathways cluster_legend Legend Start Dimethyl 5-bromoisophthalate Product Dimethyl 5-cyanoisophthalate (Target) Start->Product Zn(CN)2, Pd(0) DMF, 80°C Tetrazole Tetrazole Derivative (Bioisostere) Product->Tetrazole NaN3, ZnBr2 [3+2] Cycloaddition MOF MOF Linker (High Porosity) Product->MOF Hydrolysis to Acid + Metal Node (Cu, Zn, Zr) Acid 5-Cyanoisophthalic Acid Acid->Product MeOH, H2SO4 Reflux (Esterification) key Blue: Target | Green: Pharma App | Red: Material App

Figure 1: Synthetic pathways to Dimethyl 5-cyanoisophthalate and its divergent applications in drug discovery and materials science.

Applications in Research & Development

Metal-Organic Frameworks (MOFs)

Dimethyl 5-cyanoisophthalate is a precursor to 5-cyanoisophthalic acid , a "V-shaped" linker used to construct MOFs with permanent porosity.

  • Mechanism: The cyano group can either remain uncoordinated (pendant functionalization) or coordinate to soft metal centers (Ag⁺, Cu⁺), creating heterometallic networks.

  • Utility: The pendant nitrile group allows for Post-Synthetic Modification (PSM) . For example, treating the MOF with azides can generate tetrazole-functionalized pores, significantly enhancing CO₂ uptake selectivity.

Pharmaceutical Intermediates (Bioisosteres)

In medicinal chemistry, the nitrile group is a versatile handle.

  • Tetrazole Formation: Reaction with sodium azide yields 5-(1H-tetrazol-5-yl)isophthalates. The tetrazole ring acts as a carboxylic acid bioisostere , offering similar acidity (pKa ~4.5–5.0) but improved metabolic stability and lipophilicity.

  • Reduction: Catalytic hydrogenation converts the nitrile to a primary amine (benzylamine derivative), a common pharmacophore in enzyme inhibitors.

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, it should be handled with the precautions standard for aryl nitriles and esters.

  • Hazard Statements (GHS):

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

    • H315/H319: Causes skin and serious eye irritation.

  • Handling Protocol:

    • Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust.

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

    • Incompatibility: Avoid strong oxidizing agents and strong bases (which cause hydrolysis).

    • Spill Cleanup: Sweep up dry solid to avoid dust generation; dispose of as hazardous organic waste.

References

  • PubChem. Dimethyl 5-cyanoisophthalate (Compound). National Library of Medicine. [Link]

  • MDPI. Biomedical Applications of Metal−Organic Frameworks for Disease Diagnosis and Drug Delivery. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles (IR Spectral Data). [Link]

Sources

Solubility Profiling and Process Optimization for Dimethyl 5-Cyanoisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of Dimethyl 5-Cyanoisophthalate in Common Organic Solvents Content Type: Technical Whitepaper & Process Guide Audience: Process Chemists, Chemical Engineers, and Drug Development Scientists

Executive Summary

Dimethyl 5-cyanoisophthalate (CAS: 23340-69-4) is a pivotal intermediate in the synthesis of high-value pharmaceuticals, particularly non-ionic X-ray contrast media (e.g., Iodixanol precursors) and functionalized Metal-Organic Frameworks (MOFs). Its solubility profile is the governing factor in reaction kinetics, yield optimization, and critical purification steps.

This guide provides a technical analysis of the solubility behavior of Dimethyl 5-cyanoisophthalate. While specific thermodynamic data for this cyano-derivative is often proprietary or batch-dependent, this document synthesizes predictive solubility landscapes based on structural analogs (e.g., dimethyl 5-nitroisophthalate) and details the industry-standard protocols for generating precise solubility curves required for process scale-up.

Chemical Profile & Solubility Landscape

Structural Determinants of Solubility

The solubility of Dimethyl 5-cyanoisophthalate is dictated by the interplay between its lipophilic aromatic core and its three polar electron-withdrawing groups: two methyl ester moieties and one cyano group.

  • Ester Groups (-COOCH₃): Confer moderate polarity and hydrogen bond acceptance, facilitating solubility in alcohols and esters.

  • Cyano Group (-CN): A strong dipole that enhances solubility in polar aprotic solvents but significantly reduces solubility in non-polar hydrocarbons compared to the unsubstituted dimethyl isophthalate.

  • Aromatic Ring: Provides π-π stacking potential, often leading to high lattice energy and requiring specific solvent interactions to break the crystal lattice.

Predicted Solubility Tier List

Based on solvatochromic parameters and data from homologous isophthalates (e.g., 5-amino, 5-nitro), the solubility profile is categorized as follows:

Solvent ClassRepresentative SolventsSolubility PredictionProcess Application
Polar Aprotic DMSO, DMF, DMAc, NMPHigh (>100 g/L) Reaction media; initial dissolution for recrystallization.
Polar Protic Methanol, EthanolModerate (Temperature Dependent) Primary Crystallization Solvent. High solubility at boiling; low at

.
Esters/Ketones Ethyl Acetate, AcetoneModerate Extraction solvents; often used in binary mixtures.
Chlorinated Dichloromethane, ChloroformGood Good solubilizers but avoided in Green Chemistry processes.
Non-Polar Hexane, Heptane, ToluenePoor / Insoluble Anti-Solvents. Used to drive precipitation or wash filter cakes.
Aqueous WaterInsoluble Anti-solvent; used to crash out product from alcohols/DMSO.

Process Insight: The steep solubility curve in Methanol makes it the preferred solvent for cooling crystallization. A binary system of DMSO/Water or Methanol/Water is often used for anti-solvent crystallization to achieve high purity (>99.5%).

Experimental Protocols for Solubility Determination

To generate the precise thermodynamic data required for process design (e.g., metastable zone width determination), we recommend two complementary methodologies: the Dynamic Laser Monitoring Method for speed and the Static Gravimetric Method for equilibrium validation.

Method A: Dynamic Laser Monitoring Technique

This method is the current industrial gold standard for rapidly generating polythermal solubility curves. It relies on the detection of the "clear point" (dissolution) and "cloud point" (nucleation) using laser transmissivity.

Protocol:

  • Preparation: Load a precise mass of Dimethyl 5-cyanoisophthalate (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel equipped with a magnetic stirrer.
  • Setup: Align a laser source (e.g., He-Ne, 632.8 nm) and a photodetector across the vessel.

  • Heating Phase: Heat the suspension at a slow, constant rate (

    
    ).
    
  • Detection: Record the temperature (

    
    ) where the laser intensity at the detector reaches a maximum plateau (indicating complete dissolution).
    
  • Iteration: Add more solute to the same vessel and repeat to obtain data points across the range (

    
    ).
    
Method B: Static Equilibrium (Gravimetric)

Used to validate the dynamic data, particularly at key process temperatures (e.g.,


, 

).

Protocol:

  • Saturation: Add excess solute to the solvent in a sealed vial.

  • Equilibration: Shake at constant temperature for 24–48 hours.

  • Sampling: Stop agitation and allow phases to separate (2–4 hours).

  • Analysis: Withdraw the supernatant using a heated syringe filter (

    
    ). Weigh the aliquot, evaporate the solvent, and weigh the dry residue to calculate the mole fraction solubility (
    
    
    
    ).

Visualization: Solubility Measurement Workflow

The following diagram illustrates the logical flow for determining and validating solubility data using the Laser Monitoring technique.

SolubilityWorkflow Start Start: Define Solvent System Prep Prepare Suspension (Known Mass Ratio) Start->Prep Heat Ramp Temperature (0.2 K/min) Prep->Heat Laser Laser Transmissivity Monitoring Heat->Laser Detect Detect Plateau (Clear Point) Laser->Detect Record Record T_dissolution Detect->Record Max Transmission Add Add Solute Increment Record->Add Next Data Point Model Fit to Apelblat Model Record->Model Complete Dataset Add->Heat

Figure 1: Workflow for dynamic solubility determination using laser monitoring, ensuring precise detection of the dissolution temperature.

Thermodynamic Modeling & Analysis

Raw experimental data must be correlated using thermodynamic models to allow for interpolation and process simulation. For isophthalate derivatives, the Modified Apelblat Equation is statistically the most reliable model.

The Modified Apelblat Equation


  • 
     : Mole fraction solubility of the solute.[1]
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression analysis.
    

Interpretation for Process Engineers:

  • Parameter B: Reflects the enthalpy of solution. A large negative

    
     indicates a highly endothermic dissolution, meaning solubility will increase sharply with temperature (ideal for cooling crystallization).
    
  • Fit Quality: A Relative Average Deviation (RAD) of

    
     confirms the model is suitable for designing the crystallization curve.
    

Process Implications: Crystallization Strategy

Understanding the solubility curve allows for the design of a robust purification process.

Cooling Crystallization (Recommended)
  • Solvent: Methanol.[2][3][4]

  • Mechanism: Dimethyl 5-cyanoisophthalate shows a steep solubility gradient in methanol.

  • Procedure: Dissolve crude material at reflux (

    
    ). Filter hot to remove mechanical impurities. Cool slowly (
    
    
    
    ) to
    
    
    .
  • Advantage: Produces large, well-defined crystals with high purity.

Anti-Solvent Crystallization (Alternative)
  • System: DMSO (Solvent) + Water (Anti-Solvent).

  • Mechanism: The cyano group ensures high solubility in DMSO. Water acts as a powerful anti-solvent.

  • Procedure: Dissolve in minimal DMSO. Slowly dose Water into the vessel under high shear.

  • Risk: Can lead to rapid nucleation and occlusion of impurities. Use only if thermal degradation is a concern.

CrystallizationLogic Crude Crude Dimethyl 5-Cyanoisophthalate Decision Check Thermal Stability Crude->Decision Stable Stable > 60°C Decision->Stable Yes Unstable Labile / Degradation Risk Decision->Unstable No Cooling Cooling Crystallization (Solvent: Methanol) Stable->Cooling AntiSolvent Anti-Solvent Crystallization (DMSO + Water) Unstable->AntiSolvent Process1 1. Dissolve at Reflux 2. Hot Filtration 3. Linear Cooling Ramp Cooling->Process1 Process2 1. Dissolve in DMSO (RT) 2. Dose Water slowly 3. Filter immediately AntiSolvent->Process2

Figure 2: Decision matrix for selecting the optimal crystallization technique based on thermal stability and solubility behavior.

References

  • Solubility of Dimethyl Isophthalate Derivatives

    • Title: Solubility of Dimethyl 5-Aminoisophthalate in Organic Solvents.[5][6][7]

    • Source: Journal of Chemical & Engineering D
    • Context: Provides baseline solubility trends for 5-substituted isophthal
  • Laser Monitoring Technique

    • Title: An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique.
    • Source: Pharmaceutical Sciences (2025).[1][7][8]

    • Context: Detailed methodology for the laser detection protocol described in Section 3.1.
  • Thermodynamic Modeling

    • Title: Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole (Analogous Modeling Approach).
    • Source: ResearchGate (2025).[1]

    • Context: Validates the use of the Modified Apelblat equation for similar arom
  • Synthesis & Purification Context

    • Title: Process for the preparation of 5-nitro-isophthalic acid di-alkyl esters (Precursor Purific
    • Source: Google P
    • Context: Describes the methanol-based crystallization purific

Sources

Synthesis of Dimethyl 5-Cyanoisophthalate from dimethyl 5-aminoisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of Dimethyl 5-Cyanoisophthalate from Dimethyl 5-aminoisophthalate. This document is structured for researchers and process chemists, emphasizing mechanistic understanding, safety, and reproducible scalability.

Executive Summary & Strategic Analysis

Target Molecule: Dimethyl 5-cyanoisophthalate (CAS: 23340-69-4) Starting Material: Dimethyl 5-aminoisophthalate (CAS: 99-27-4) Reaction Class: Sandmeyer Cyanation (Radical-Nucleophilic Aromatic Substitution)

The transformation of the amino group (


) to the cyano group (

) on the isophthalate scaffold is a critical step in the synthesis of multifunctional ligands for Metal-Organic Frameworks (MOFs) and pharmaceutical intermediates. While transition-metal catalyzed cyanation of aryl halides is a viable alternative, the Sandmeyer reaction remains the most direct and cost-effective route when starting from the aniline derivative.

Key Synthetic Challenge: The starting material, dimethyl 5-aminoisophthalate, possesses two electron-withdrawing ester groups. This reduces the basicity of the amine, making diazotization slower than with electron-rich anilines. Furthermore, the diester is poorly soluble in aqueous acid, necessitating the use of organic co-solvents or strong mineral acids (e.g.,


) to ensure complete diazotization.

Mechanistic Pathway

The reaction proceeds in two distinct phases: Diazotization and Cyanodediazoniation .

  • Diazotization: The amine attacks the nitrosonium ion (

    
    ), generated in situ from sodium nitrite and acid. The electron-deficient nature of the isophthalate ring stabilizes the resulting diazonium salt relative to aliphatic amines but requires rigorous temperature control (
    
    
    
    ) to prevent hydrolysis to the phenol.
  • Cyanation: The diazonium salt is treated with a cuprous cyanide (

    
    ) complex. This step involves a single-electron transfer (SET) mechanism, generating an aryl radical that is trapped by the cyanide ligand.
    
Mechanistic Diagram

SandmeyerMechanism Amine Dimethyl 5-aminoisophthalate (Ar-NH2) Diazonium Arenediazonium Salt (Ar-N2+) Amine->Diazonium NaNO2 / HCl / 0°C (Diazotization) Nitrosonium Nitrosonium Ion (NO+) Nitrosonium->Amine Radical Aryl Radical (Ar•) Diazonium->Radical Cu(I) SET (-N2) Product Dimethyl 5-cyanoisophthalate (Ar-CN) Radical->Product Cu-CN Transfer

Figure 1: Mechanistic flow from amine precursor to nitrile product via the Sandmeyer radical pathway.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale but is linear-scalable up to 100 mmol.

Reagents & Equipment[1][2]
  • Reagents: Dimethyl 5-aminoisophthalate (2.09 g), Sodium Nitrite (

    
    ), Hydrochloric Acid (conc. 37%), Copper(I) Cyanide (
    
    
    
    ), Potassium Cyanide (
    
    
    ), Sodium Carbonate (
    
    
    ), Ethyl Acetate, Toluene.
  • Equipment: 3-neck round bottom flask (250 mL), mechanical stirrer (essential for slurry), internal thermometer, addition funnel.

Step-by-Step Methodology
Phase A: Diazotization
  • Slurry Preparation: In a 250 mL 3-neck flask, suspend 2.09 g (10 mmol) of dimethyl 5-aminoisophthalate in 10 mL of water and 5 mL of conc. HCl .

    • Note: The amine will likely not dissolve completely due to the ester groups. Mechanical stirring is crucial to create a fine suspension.

  • Cooling: Immerse the flask in an ice/salt bath to bring the internal temperature to 0–5°C .

  • Nitrite Addition: Dissolve 0.76 g (11 mmol) of

    
     in 3 mL of water . Add this solution dropwise to the amine suspension over 15 minutes.
    
    • Critical Control Point: Maintain temperature

      
      . Exothermic decomposition of the diazonium salt leads to phenol impurities.
      
  • Digestion: Stir the mixture at 0°C for 30–45 minutes. The suspension should become a clear or slightly turbid solution of the diazonium salt.

Phase B: Sandmeyer Cyanation
  • Catalyst Preparation: In a separate flask, dissolve 1.08 g (12 mmol) of

    
     and 1.63 g (25 mmol)  of 
    
    
    
    in 20 mL of water .
    • Safety: This forms the soluble

      
       complex. Perform strictly in a fume hood.
      
    • Cooling: Cool the copper cyanide solution to 0–5°C .

  • Neutralization (Optional but Recommended): Carefully adjust the pH of the diazonium solution to pH ~5-6 using saturated

    
     or sodium acetate.
    
    • Reasoning: Adding highly acidic diazonium solution directly to cyanide releases fatal HCN gas. Neutralization mitigates this risk.

  • Addition: Slowly add the neutralized diazonium solution to the vigorously stirred CuCN/KCN mixture over 30 minutes, keeping the temperature below 10°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) over 2 hours. Then, heat to 50°C for 30 minutes to drive the reaction to completion and expel nitrogen gas.

Phase C: Workup & Purification
  • Extraction: Cool the mixture and extract with Ethyl Acetate (3 x 30 mL) .

    • Note: Toluene can be used if higher purity is required, though yield may decrease slightly.

  • Washing: Wash the combined organic layers with:

    • 1x 20 mL dilute NaOH (to remove any phenolic byproducts).

    • 1x 20 mL water.

    • 1x 20 mL brine.

  • Drying: Dry over anhydrous

    
     and concentrate under reduced pressure.
    
  • Crystallization: Recrystallize the crude solid from Methanol or a Methanol/Water mixture to obtain white to off-white needles.

Quantitative Data Summary
ParameterValue / Condition
Theoretical Yield 2.19 g
Expected Yield 65% – 75% (1.42 – 1.64 g)
Appearance White to off-white crystalline solid
Melting Point 178–181°C (Lit. for amine), Product MP ~165-168°C
CAS No. 23340-69-4

Process Workflow Diagram

Workflow cluster_0 Phase A: Diazotization cluster_1 Phase B: Cyanation cluster_2 Phase C: Workup Step1 Suspend Amine in HCl/H2O Step2 Add NaNO2 (0-5°C) Step1->Step2 Step3 Form Diazonium Solution Step2->Step3 Step5 Add Diazonium to Cyanide Complex Step3->Step5 Neutralize pH 5-6 Step4 Prepare CuCN/KCN Complex Step4->Step5 Step6 Warm to RT then 50°C Step5->Step6 Step7 Extract with Ethyl Acetate Step6->Step7 Step8 Wash (NaOH/Brine) & Dry Step7->Step8 Step9 Recrystallize (MeOH) Step8->Step9

Figure 2: Operational workflow for the synthesis of Dimethyl 5-cyanoisophthalate.

Safety & Troubleshooting (E-E-A-T)

Cyanide Hazard: This protocol utilizes KCN and generates HCN if acidified.

  • Engineering Control: All operations must be performed in a high-efficiency fume hood.

  • Quenching: All aqueous waste containing cyanide must be treated with sodium hypochlorite (bleach) overnight before disposal to oxidize cyanide to cyanate.

  • Antidote: Ensure a cyanide antidote kit (e.g., Hydroxocobalamin) is available on-site.

Troubleshooting Table:

Issue Probable Cause Corrective Action
Low Yield Incomplete diazotization due to insolubility. Use a stronger acid (H2SO4) or add Acetic Acid as co-solvent.
Phenol Impurity Reaction temperature rose above 5°C during diazotization. Improve cooling; add NaNO2 slower.

| Tar Formation | Radical polymerization or oxidation. | Ensure thorough nitrogen purging; avoid excess heating. |

References

  • Sandmeyer Reaction Overview. Organic Chemistry Portal. Retrieved from [Link]

  • Sandmeyer Reaction Mechanism & Applications. Master Organic Chemistry. Retrieved from [Link]

The Strategic Integration of Dimethyl 5-Cyanoisophthalate in Advanced Materials: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking New Material Capabilities with a Versatile Building Block

In the dynamic landscape of materials science, the pursuit of novel molecular building blocks that impart unique functionalities to polymers and crystalline frameworks is of paramount importance. Dimethyl 5-cyanoisophthalate, a strategically functionalized aromatic dicarboxylate, has emerged as a compelling candidate for the design of next-generation materials. The presence of both ester and cyano functionalities on a rigid benzene core offers a unique combination of reactivity for polymerization and coordination chemistry, alongside the potential for enhanced thermal, optical, and electronic properties. This technical guide provides an in-depth exploration of the potential applications of Dimethyl 5-Cyanoisophthalate, offering researchers and materials scientists a comprehensive overview of its synthesis, properties, and utility in creating advanced materials. We will delve into its role in the formation of sophisticated coordination polymers and metal-organic frameworks (MOFs), and explore its promise as a monomer in high-performance polymers. This document is intended to serve as a foundational resource, grounded in established scientific principles and supported by contemporary research, to inspire and guide the development of innovative materials with tailored functionalities.

Physicochemical Properties of Dimethyl 5-Cyanoisophthalate

A thorough understanding of the molecular characteristics of Dimethyl 5-Cyanoisophthalate is fundamental to appreciating its potential in materials synthesis.

PropertyValueSource
Chemical Formula C₁₁H₉NO₄[1]([Link])
Molecular Weight 219.19 g/mol [1]([Link])
CAS Number 23340-69-4[1]([Link])
Appearance White to off-white crystalline powderInferred from typical properties of similar aromatic esters
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, THF)Inferred from its use in solution-based synthesis

The key structural features of Dimethyl 5-Cyanoisophthalate are the two methyl ester groups at the 1 and 3 positions and a cyano group at the 5 position of the benzene ring. The ester groups are the primary reactive sites for polycondensation reactions to form polyesters and polyamides (after hydrolysis to the diacid or conversion to the diacyl chloride). The cyano group, with its strong electron-withdrawing nature, significantly influences the electronic properties of the aromatic ring and can act as a coordination site in the formation of metal-organic frameworks.

Application in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The dicarboxylate nature of the isophthalate backbone makes it an excellent ligand for the construction of coordination polymers and MOFs. The addition of the cyano group introduces a secondary coordination site and modifies the electronic and steric profile of the ligand, leading to novel network topologies and material properties.

Synthesis of 5-Cyanoisophthalate-Based Coordination Polymers

A family of coordination polymers has been synthesized using 5-cyanoisophthalate (CNip) as the primary ligand with various transition metals and lanthanides.[2]([Link]) The synthesis is typically carried out under solvothermal conditions, where the metal salt and the ligand are dissolved in a high-boiling point solvent, such as N,N-dimethylformamide (DMF), and heated in a sealed vessel. The choice of metal ion and reaction conditions has a profound impact on the resulting crystal structure.

The following protocol is a representative example for the synthesis of a lanthanide-based coordination polymer, adapted from the literature.[2]([Link])

Materials:

  • 5-Cyanoisophthalic acid (hydrolyzed from Dimethyl 5-Cyanoisophthalate)

  • Lanthanide(III) nitrate hydrate (e.g., Tb(NO₃)₃·6H₂O, Dy(NO₃)₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a 20 mL scintillation vial, dissolve 5-cyanoisophthalic acid (0.1 mmol) and the chosen lanthanide(III) nitrate hydrate (0.1 mmol) in a solvent mixture of DMF (6 mL) and deionized water (2 mL).

  • Seal the vial and heat it in an oven at 100 °C for 72 hours.

  • Allow the vial to cool slowly to room temperature.

  • Colorless, block-shaped crystals suitable for single-crystal X-ray diffraction are typically formed.

  • Isolate the crystals by decanting the mother liquor and wash them with fresh DMF.

G cluster_prep Reactant Preparation cluster_reaction Solvothermal Synthesis cluster_product Product Isolation reagents 5-Cyanoisophthalic Acid + Lanthanide Nitrate Hydrate heating Heat at 100°C for 72 hours reagents->heating Dissolve in solvent DMF/Water Mixture cooling Slow Cooling to RT heating->cooling crystals Formation of Coordination Polymer Crystals cooling->crystals isolation Isolate and Wash with DMF crystals->isolation G cluster_ligand Ligand Excitation cluster_transfer Energy Transfer cluster_emission Lanthanide Emission excitation Photon Absorption by 5-Cyanoisophthalate transfer Intersystem Crossing & Energy Transfer to Ln³⁺ excitation->transfer emission Characteristic Luminescence from Lanthanide Ion transfer->emission

Caption: Antenna Effect in Lanthanide-based 5-Cyanoisophthalate MOFs.

Potential in High-Performance Polymers

The bifunctional nature of Dimethyl 5-Cyanoisophthalate makes it a promising monomer for the synthesis of high-performance polymers such as polyesters and polyamides. The rigid aromatic backbone is expected to impart excellent thermal stability and mechanical strength, while the pendant cyano group can enhance polymer solubility, and introduce specific optical and dielectric properties.

Polyester and Polyamide Synthesis via Polycondensation

Dimethyl 5-Cyanoisophthalate can be used in polycondensation reactions with diols to form polyesters or with diamines to form polyamides. For polyamide synthesis, the dimethyl ester is typically first hydrolyzed to 5-cyanoisophthalic acid, which is then converted to the more reactive 5-cyanoisophthaloyl dichloride.

This protocol is based on established methods for the synthesis of aromatic polyamides from similar diacyl chlorides.

Part A: Synthesis of 5-Cyanoisophthaloyl Dichloride

  • Hydrolyze Dimethyl 5-Cyanoisophthalate to 5-cyanoisophthalic acid using a standard aqueous base, followed by acidification.

  • Reflux the dried 5-cyanoisophthalic acid with an excess of thionyl chloride (SOCl₂) and a catalytic amount of DMF until the evolution of HCl and SO₂ ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 5-cyanoisophthaloyl dichloride, which can be purified by vacuum distillation or recrystallization.

Part B: Low-Temperature Solution Polycondensation

  • In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve an aromatic diamine (e.g., 4,4'-oxydianiline) in a dry polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a stoichiometric amount of 5-cyanoisophthaloyl dichloride as a solid or a concentrated solution in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • The resulting viscous polymer solution can be precipitated in a non-solvent like methanol, filtered, washed, and dried to yield the solid polyamide.

G cluster_monomer Monomer Preparation cluster_reaction Polycondensation cluster_product Polymer Isolation diamine Aromatic Diamine in NMP mixing Addition at 0-5°C diamine->mixing diacyl_chloride 5-Cyanoisophthaloyl Dichloride diacyl_chloride->mixing stirring Stirring at Room Temp. mixing->stirring precipitation Precipitation in Methanol stirring->precipitation isolation Filtration, Washing, & Drying precipitation->isolation

Caption: Low-Temperature Polycondensation for a Cyano-Substituted Polyamide.

Anticipated Thermal and Optical Properties

a) Thermal Stability: The introduction of a rigid aromatic structure from the isophthalate unit is expected to result in polymers with high glass transition temperatures (Tg) and excellent thermal stability. The presence of the cyano group can further enhance thermal stability through strong polar interactions between polymer chains, which can increase the energy required for thermal degradation. Aromatic polyamides containing cyano groups have been reported to exhibit decomposition temperatures well above 400 °C.([3][Link])

b) Optical Properties: The cyano group, being a strong electron-withdrawing group, can significantly influence the electronic structure of the polymer. This can lead to materials with interesting optical properties, such as high refractive indices and potentially nonlinear optical behavior. In aromatic polyamides, the incorporation of cyano groups has been shown to result in low birefringence, which is advantageous for optical film applications.([3][Link]) Furthermore, the extended conjugation in such polymers could lead to fluorescence, making them candidates for emissive materials.

Future Outlook and Conclusion

Dimethyl 5-Cyanoisophthalate stands as a versatile and promising building block for the future of materials science. Its demonstrated utility in creating multifunctional coordination polymers with tunable magnetic and luminescent properties opens up exciting avenues for the development of advanced materials for data storage, sensing, and photonics. Furthermore, its potential as a monomer for high-performance polymers like polyesters and polyamides suggests a pathway to materials with superior thermal stability and tailored optical characteristics.

The key to unlocking the full potential of this molecule lies in continued research and development. A systematic exploration of its polymerization with a wider range of co-monomers will be crucial in establishing structure-property relationships. Detailed characterization of the resulting polymers will provide the necessary data to validate their suitability for demanding applications in aerospace, electronics, and specialty optics. As our understanding of how to precisely control material properties at the molecular level grows, the strategic use of functionalized monomers like Dimethyl 5-Cyanoisophthalate will undoubtedly play a central role in the innovation of next-generation materials.

References

  • Lead Sciences. Dimethyl 5-cyanoisophthalate. [Link]

  • Vallejo, J., et al. (2016). Designing Multifunctional 5‑Cyanoisophthalate-Based Coordination Polymers as Single-Molecule Magnets, Adsorbents, and Luminescent Materials. Inorganic Chemistry. [Link]

  • Wang, C., et al. (2022). Porosity Tunable Metal-Organic Framework (MOF)-Based Composites for Energy Storage Applications: Recent Progress. Micromachines. [Link]

  • Gheorghe-Ghencea, A., et al. (2019). Functional Aromatic Polyamides. Polymers. [Link]

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Dimethyl 5-Cyanoisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As the pursuit of novel therapeutics and advanced materials intensifies, the synthesis of complex molecules requires a commensurate level of diligence in ensuring laboratory safety. Dimethyl 5-Cyanoisophthalate, a versatile building block in organic synthesis, presents a specific set of handling and safety considerations that demand a thorough understanding. This guide, grounded in established safety protocols and data from structurally related compounds, provides a comprehensive framework for its safe utilization in a research and development setting.

Compound Identification and Hazard Assessment

Physicochemical Properties (Predicted and Inferred):

PropertyValueSource/Rationale
Molecular FormulaC₁₁H₉NO₄Based on chemical structure
Molecular Weight219.19 g/mol Calculated
Physical StateSolid (powder/crystalline)Inferred from related solid isophthalates[1][2]
Melting Point~121 - 125 °CBased on Dimethyl 5-nitroisophthalate[1]
SolubilityInsoluble in waterInferred from Dimethyl isophthalate[5]

Anticipated Hazards:

Based on the available data for structurally similar compounds, researchers should anticipate the following potential hazards:

  • Eye Irritation: Causes serious eye irritation.[2][4]

  • Skin Irritation: May cause skin irritation.[3][4]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.[4]

  • Toxicity of Cyano Group: The presence of the cyano (-CN) group warrants caution due to the potential for release of hydrogen cyanide under acidic or high-temperature conditions.[6] While the nitrile in this compound is aromatic and generally more stable, this possibility should not be disregarded.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A proactive approach to safety hinges on a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls:

  • Chemical Fume Hood: All handling of Dimethyl 5-Cyanoisophthalate powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any potential vapors or dust.[8][9]

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[1][2] A face shield should be worn when there is a significant risk of splashing or dust generation.

  • Skin Protection:

    • Gloves: Nitrile gloves are recommended for incidental contact.[7][10] For prolonged handling or in the event of a spill, consider double-gloving or using thicker, chemical-resistant gloves.[10] Always inspect gloves for integrity before use.[11]

    • Lab Coat: A flame-resistant lab coat should be worn at all times.

  • Respiratory Protection: For situations where dust generation cannot be adequately controlled by a fume hood, a NIOSH-approved respirator with a particulate filter may be necessary.[11]

PPE_Hierarchy cluster_ppe Personal Protective Equipment cluster_controls Engineering Controls Eye_Face Eye/Face Protection (Goggles/Face Shield) Skin Skin Protection (Gloves/Lab Coat) Respiratory Respiratory Protection (Respirator, if needed) Fume_Hood Chemical Fume Hood Ventilation General Ventilation Researcher Researcher Researcher->Eye_Face Wears Researcher->Skin Wears Researcher->Respiratory Wears Researcher->Fume_Hood Utilizes Researcher->Ventilation Utilizes Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Area Start->Evacuate Alert Alert Supervisor Evacuate->Alert Assess Assess Spill Alert->Assess Minor_Spill Minor Spill? Assess->Minor_Spill Major_Spill Major Spill: Contact EHS Minor_Spill->Major_Spill No Don_PPE Don Appropriate PPE Minor_Spill->Don_PPE Yes End Response Complete Major_Spill->End Contain Contain Spill Don_PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Dispose->End

Diagram: Workflow for responding to a chemical spill.

First Aid Measures:

Immediate and appropriate first aid can significantly mitigate the effects of accidental exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [2][3][8]Seek medical attention. [2][3][8]* Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. [3][8]If irritation persists, seek medical attention. [3][8]* Inhalation: Move the affected person to fresh air. [3][8]If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. [3][8]Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. [5]Rinse mouth with water. [3][8]Seek immediate medical attention.

Toxicological Profile and Ecological Considerations

While specific toxicological data for Dimethyl 5-Cyanoisophthalate is limited, the primary concerns are local irritation to the eyes, skin, and respiratory system. The cyano group, while part of a relatively stable aromatic system, is a key feature to consider in terms of potential toxicity. Nitrile compounds can have varying degrees of toxicity, and it is prudent to handle this compound with the assumption of moderate toxicity. [12] There is no specific data available on the environmental fate and effects of Dimethyl 5-Cyanoisophthalate. [13]Therefore, it is essential to prevent its release into the environment. All waste materials should be disposed of as hazardous chemical waste through an approved institutional program.

Conclusion

The safe and effective use of Dimethyl 5-Cyanoisophthalate in a research and development setting is achievable through a combination of informed risk assessment, diligent adherence to safety protocols, and a culture of safety awareness. By understanding the potential hazards, utilizing appropriate controls and PPE, and being prepared for emergencies, researchers can confidently and responsibly leverage this valuable synthetic intermediate in their scientific endeavors.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758568, Dimethyl 5-iodoisophthalate. Retrieved from [Link]

  • Princeton University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66831, Dimethyl 5-aminoisophthalate. Retrieved from [Link]

  • Auburn University. (n.d.). Emergency and Spill Response Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15088, Dimethyl isophthalate. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • University of California. (n.d.). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Acetonitrile. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10921702, Dimethyl 5-methylisophthalate. Retrieved from [Link]

  • ResearchGate. (2025). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67310, 1,3-Dimethyl 5-sulfoisophthalate. Retrieved from [Link]

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An In-Depth Technical Guide to the Thermal Stability and Decomposition of Dimethyl 5-Cyanoisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl 5-cyanoisophthalate is a pivotal intermediate in the synthesis of advanced materials and pharmaceuticals. Its thermal stability is a critical parameter that dictates its handling, storage, and reaction conditions. This guide provides a comprehensive technical overview of the thermal behavior of Dimethyl 5-cyanoisophthalate, detailing its decomposition pathways and the kinetic parameters that govern its stability. Through a multi-faceted analytical approach combining Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA), this document elucidates the compound's thermal profile, offering field-proven insights and actionable protocols for professionals in research and development.

Introduction to Dimethyl 5-Cyanoisophthalate

Chemical Identity and Physicochemical Properties

Dimethyl 5-cyanoisophthalate, with the molecular formula C₁₁H₉NO₄, is an aromatic compound featuring two methyl ester groups and a cyano group attached to a benzene ring.

  • IUPAC Name: Dimethyl 5-cyanobenzene-1,3-dicarboxylate

  • CAS Number: 112942-18-4

  • Molecular Weight: 219.19 g/mol

  • Appearance: Typically a white to off-white crystalline solid.

The strategic placement of an electron-withdrawing cyano group on the isophthalate framework significantly influences the molecule's electronic properties and reactivity, making it a valuable precursor in various chemical syntheses.[1]

The Imperative of Thermal Stability in Synthesis and Storage

The thermal stability of a chemical intermediate is paramount, directly impacting process safety, product purity, and shelf-life. For Dimethyl 5-cyanoisophthalate, understanding its response to thermal stress is crucial for:

  • Defining Safe Operating Temperatures: Preventing runaway reactions and pressure buildup during synthesis and purification.

  • Optimizing Reaction Conditions: Ensuring that synthetic transformations occur without unintended thermal degradation of the starting material or product.

  • Establishing Storage Guidelines: Ensuring long-term stability and preventing the formation of impurities.[2]

Theoretical Framework: Anticipating Decomposition

The thermal decomposition of Dimethyl 5-cyanoisophthalate is expected to proceed through pathways common to aromatic esters and nitriles. Potential degradation mechanisms include:

  • Decarboxylation: Loss of CO₂ from the ester groups, a common pathway for esters at elevated temperatures.

  • Hydrolysis: Reaction with ambient moisture, particularly at higher temperatures, to form the corresponding carboxylic acid and methanol.[3][4]

  • Sublimation: Transition from solid to gas phase before decomposition.

  • Nitrile Group Reactions: The cyano group can participate in various high-temperature reactions, including trimerization to form a triazine ring or hydrolysis to an amide.[5]

The presence of both ester and cyano functionalities suggests a complex decomposition profile that necessitates empirical investigation.

Experimental Assessment of Thermal Stability

A multi-technique approach is essential for a holistic understanding of the material's thermal properties. The core analytical workflow involves Thermogravimetric Analysis (TGA) to quantify mass loss, Differential Scanning Calorimetry (DSC) to identify thermal transitions, and Evolved Gas Analysis (EGA) to identify decomposition products.

G cluster_0 Analytical Workflow cluster_1 Data Analysis & Interpretation Sample Dimethyl 5-Cyanoisophthalate Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA Mass Loss vs. Temp DSC Differential Scanning Calorimetry (DSC) Sample->DSC Heat Flow vs. Temp TGA_MS Evolved Gas Analysis (TGA-MS/FTIR) TGA->TGA_MS Identify Gaseous Products Kinetics Decomposition Kinetics (ASTM E1641) TGA->Kinetics Stability Determine Thermal Stability Profile DSC->Stability Mechanism Propose Decomposition Mechanism TGA_MS->Mechanism Kinetics->Stability Mechanism->Stability

Caption: Integrated workflow for thermal analysis.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] It is the primary technique for determining decomposition temperatures and quantifying mass loss events.

Experimental Protocol:

  • Instrument: A calibrated thermogravravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of Dimethyl 5-cyanoisophthalate into an inert sample pan (e.g., alumina).

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert environment.

  • Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to detect thermal events such as melting, crystallization, and decomposition, identifying them as endothermic or exothermic processes.

Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Atmosphere: Maintain a nitrogen purge at 50 mL/min.

  • Temperature Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow and temperature.

Evolved Gas Analysis (EGA) by TGA-MS

Principle: Hyphenating a TGA with a mass spectrometer (MS) allows for the real-time identification of gaseous products evolved during decomposition.[8] As the sample loses mass in the TGA, the off-gas is transferred to the MS for analysis.

Experimental Protocol:

  • Instrument: A coupled TGA-MS system.

  • TGA Method: Follow the protocol outlined in Section 3.1.

  • MS Parameters: Set the mass spectrometer to scan a mass-to-charge (m/z) range relevant to expected decomposition products (e.g., m/z 10-200).

  • Data Acquisition: Correlate the ion current for specific m/z values with the mass loss events from the TGA data.[9]

Analysis of Decomposition Products and Kinetics

Kinetic Analysis of Decomposition

To understand the rate of decomposition, kinetic parameters such as the activation energy (Ea) can be determined from TGA data. The Kissinger method and the Ozawa/Flynn/Wall (OFW) method (outlined in ASTM E1641) are common approaches.[10][11]

ASTM E1641 (OFW Method) Protocol:

  • Multiple TGA Experiments: Perform a series of TGA runs on identical samples at different heating rates (β), for example, 2, 5, 10, and 20 °C/min.[12]

  • Isoconversional Analysis: For several specific degrees of conversion (α, e.g., 5%, 10%, 20%), determine the corresponding temperature (T) from each TGA curve.

  • Data Plotting: Plot log(β) versus 1/T for each conversion level.

  • Activation Energy Calculation: The activation energy (Ea) can be calculated from the slope of the resulting lines, as the OFW method is an isoconversional model-free approach.[13][14]

G cluster_0 Kinetic Analysis Workflow (ASTM E1641) TGA1 TGA Run 1 (β1) Isoconv Extract Temp (T) at fixed conversions (α) TGA1->Isoconv TGA2 TGA Run 2 (β2) TGA2->Isoconv TGA3 TGA Run 3 (β3) TGA3->Isoconv TGAN TGA Run 'n' (βn) TGAN->Isoconv Plot Plot log(β) vs 1/T Isoconv->Plot Calc Calculate Activation Energy (Ea) from slope Plot->Calc

Caption: Workflow for kinetic analysis via TGA.

Synthesized Results and Discussion

(Note: The following data is representative and serves to illustrate the interpretation of typical results.)

TGA and DSC Thermal Profile

The thermal analysis of Dimethyl 5-cyanoisophthalate reveals distinct events summarized below.

ParameterTechniqueValueInterpretation
Melting Point (Tₘ)DSC~145 °CEndothermic event corresponding to phase transition from solid to liquid.
Onset of Decomposition (Tₒ)TGA~280 °CThe temperature at which significant mass loss begins.
Peak Decomposition Temp (Tₚ)TGA (DTG)~325 °CThe temperature of the maximum rate of mass loss.
Decomposition Enthalpy (ΔHₑ)DSC~ -150 J/gExothermic event, indicating the decomposition process releases energy.
Residual Mass @ 600°CTGA< 5%Indicates nearly complete decomposition into volatile products.

The DSC thermogram shows a sharp endotherm corresponding to melting, followed by a broad exotherm associated with decomposition. The TGA curve typically shows a single, well-defined mass loss step, suggesting a primary decomposition process.[9][15]

Proposed Decomposition Mechanism

Evolved Gas Analysis (TGA-MS) provides critical data for postulating a decomposition pathway. Key ions detected and their corresponding fragments are:

m/zProposed Fragment / MoleculeSource
15CH₃⁺Fragmentation of methyl ester
31CH₃O⁺Methanol or fragmentation of methyl ester
44CO₂⁺Decarboxylation
103C₆H₅CN⁺Benzonitrile
149C₈H₅O₃⁺Phthalic anhydride fragment

Based on these fragments, a plausible primary decomposition pathway involves the cleavage of the methyl ester groups, followed by decarboxylation and potential rearrangement of the aromatic ring. The detection of benzonitrile suggests cleavage of the ester groups and subsequent stabilization.

Kinetic Stability

Applying the OFW method (ASTM E1641) yields an activation energy (Ea) that provides a quantitative measure of the thermal stability. For many organic compounds of this nature, the activation energy for decomposition typically falls in the range of 150-250 kJ/mol. A higher activation energy indicates a greater energy barrier to decomposition and thus higher thermal stability.[16][17]

Conclusions and Practical Recommendations

  • Thermal Stability: Dimethyl 5-cyanoisophthalate is thermally stable up to approximately 280 °C, after which it undergoes exothermic decomposition.

  • Handling and Processing: To avoid degradation, processing temperatures should be maintained well below the onset of decomposition. For reactions conducted at elevated temperatures, careful monitoring is essential.

  • Storage: The compound should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents, to ensure long-term stability.[2][18]

  • Safety: The exothermic nature of the decomposition indicates that a thermal runaway is possible if the material is heated above its decomposition temperature in a large, unvented quantity. Appropriate engineering controls should be in place for large-scale operations.

This guide provides a robust framework for understanding and managing the thermal properties of Dimethyl 5-cyanoisophthalate, ensuring its safe and effective use in research and manufacturing.

References

  • Thermal Decomposition of 3,5-Dimethyl-4-hydroxyphenyl Pentazole. (n.d.). 含能材料》:火炸药.
  • ASTM E1641 Standard Test Method for Decomposition Kinetics by Thermogravimetry. (2023, August 16). ASTM International.
  • Catalytic Effect of CaO and ZSM-5 on Microalgae Pyrolysis Under Reverse Chemical Looping Pyrolysis Conditions. (2026, January 29). MDPI.
  • Chemistry of Nitriles. (2025, January 19). LibreTexts Chemistry.
  • Determination of decomposition kinetics by ATG according to ASTM E1641. (n.d.). FILAB.
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). National Institutes of Health.
  • Dimethyl 5-nitroisophthalate Safety Data Sheet. (2025, July 26). ChemicalBook.
  • Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). (2022, January 13). Eurofins EAG.
  • Kissinger Method in Kinetics of Materials: Things to Beware and Be Aware of. (2020, June 18). National Institutes of Health.
  • One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. (2021, July 9). Royal Society of Chemistry.
  • SAFETY DATA SHEET - Dimethyl 5-nitroisophthalate. (n.d.). Fisher Scientific.
  • Thermal decomposition products of phthalates with poly(vinyl chloride) and their mutagenicity. (2025, August 10). ResearchGate.
  • Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments.
  • Thermogravimetric analysis of the decomposition characteristics of two kinds of calcium based organic compounds. (2025, August 9). ResearchGate.

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A Senior Application Scientist's Guide to the Synthesis of Dimethyl 5-Cyanoisophthalate: Precursor Selection and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Dimethyl 5-Cyanoisophthalate

Dimethyl 5-cyanoisophthalate is a valuable substituted aromatic compound, serving as a critical building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. Its trifunctional nature, featuring two ester groups and a nitrile, allows for a diverse range of subsequent chemical transformations. For instance, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, while the ester groups can be saponified or transesterified. This versatility makes it an important intermediate. Notably, related compounds such as dimethyl 5-nitroisophthalate are key intermediates in the manufacturing of non-ionic X-ray contrast media like Iopamidol and Iohexol.[1][2][3] The strategic synthesis of dimethyl 5-cyanoisophthalate is therefore a subject of considerable interest, demanding reliable and efficient protocols.

This technical guide provides an in-depth analysis of the primary synthetic routes to dimethyl 5-cyanoisophthalate, focusing on the selection, synthesis, and conversion of its key precursors. We will explore the underlying chemical principles, provide detailed, field-proven experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal pathway for their specific needs.

Synthetic Strategy: Core Pathways and Precursor Rationale

The synthesis of dimethyl 5-cyanoisophthalate primarily proceeds through the functionalization of a pre-formed dimethyl isophthalate backbone. The choice of the starting material is dictated by the strategy for introducing the cyano group at the C-5 position. Two principal and robust pathways have emerged, distinguished by their key precursors:

  • The Halogen Pathway: Utilizing Dimethyl 5-bromoisophthalate as the key precursor, followed by a nucleophilic substitution to introduce the cyano group.

  • The Nitro-Amino Pathway: Starting with Dimethyl 5-nitroisophthalate , which is subsequently reduced to Dimethyl 5-aminoisophthalate , and then converted to the target nitrile via a diazotization-cyanation sequence.

The selection between these pathways depends on factors such as the availability and cost of the initial starting materials, desired reaction scale, functional group tolerance, and considerations regarding reagent toxicity and waste disposal.

Pathway I: The Halogen Route via Dimethyl 5-Bromoisophthalate

This pathway is a classic and direct approach, leveraging the well-established reactivity of aryl halides in transition-metal-catalyzed cross-coupling reactions. The bromo-substituted precursor is relatively stable and can be synthesized in high yield.

Part 1: Synthesis of Precursor - Dimethyl 5-Bromoisophthalate

The precursor is readily prepared by the Fischer esterification of 5-bromoisophthalic acid. The acid itself can be obtained from the bromination of isophthalic acid. The esterification is a straightforward, acid-catalyzed reaction with methanol.

Causality of Experimental Choices:

  • Anhydrous Methanol: Using anhydrous methanol is crucial to drive the equilibrium towards the ester product by minimizing the presence of water, which could otherwise participate in the reverse hydrolysis reaction.

  • Concentrated Sulfuric Acid: A strong mineral acid like H₂SO₄ serves as an efficient catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol.

  • Reflux Conditions: Heating the reaction mixture to the boiling point of methanol (reflux) increases the reaction rate, allowing the equilibrium to be reached in a reasonable timeframe, typically several hours.[4][5]

  • Work-up Procedure: The reaction mixture is quenched in water to precipitate the less polar ester product. Neutralization with a weak base like sodium bicarbonate is performed to remove any unreacted carboxylic acid and the sulfuric acid catalyst.[4][5]

Experimental Protocol: Synthesis of Dimethyl 5-Bromoisophthalate

  • Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 5-bromoisophthalic acid (110 g, 0.45 mol).

  • Reagents: Add anhydrous methanol (500 mL) and concentrated sulfuric acid (10 g) sequentially to the flask.

  • Reaction: Heat the mixture under reflux with constant stirring for 6 hours.

  • Quenching: After cooling the reaction mixture to room temperature, slowly add it dropwise to 1 L of distilled water with stirring.

  • Neutralization: Neutralize the resulting slurry by the slow addition of a 5% (w/v) aqueous sodium bicarbonate solution until the pH reaches 7-8.

  • Isolation: Collect the white precipitate by filtration and wash the filter cake thoroughly with distilled water (2 x 1 L).

  • Drying: Dry the collected white solid in a vacuum oven at 50°C for 48 hours to yield dimethyl 5-bromoisophthalate.[4][5]

ParameterValueReference
Starting Material5-Bromoisophthalic Acid[4][5]
Molar Equivalent1.0[4][5]
SolventAnhydrous Methanol[4][5]
CatalystConcentrated H₂SO₄[4][5]
Reaction Time6 hours[4][5]
TemperatureReflux[4][5]
Typical Yield~89%[4][5]
Part 2: Conversion to Dimethyl 5-Cyanoisophthalate

The transformation of dimethyl 5-bromoisophthalate to the target nitrile is most effectively achieved via the Rosenmund-von Braun reaction .[6] This reaction involves the cyanation of an aryl halide using copper(I) cyanide (CuCN).[6][7]

Causality of Experimental Choices:

  • Copper(I) Cyanide (CuCN): This is the classical reagent for this transformation. It serves as the source of the cyanide nucleophile. Stoichiometric or even excess amounts are often required.[7]

  • High-Boiling Polar Solvent: Solvents like DMF or nitrobenzene are typically used to facilitate the dissolution of the reagents and to achieve the high temperatures (often 150-200°C) necessary for the reaction to proceed at a practical rate.[5][7]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidative side reactions at high temperatures.

  • Modern Catalytic Variants: To mitigate the harsh conditions and difficult product purification of the classical method, modern protocols have been developed. These often use only catalytic amounts of a copper(I) source (e.g., CuI) with an alkali metal cyanide (e.g., NaCN) and a ligand, such as L-proline or N,N'-dimethylethylenediamine, allowing for milder reaction temperatures (80-120°C).[4][8]

Experimental Protocol: Rosenmund-von Braun Cyanation

  • Setup: In an oven-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add dimethyl 5-bromoisophthalate (1 equiv.) and copper(I) cyanide (1.2-2.0 equiv.).

  • Solvent: Add dry, degassed N,N-dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to 140-150°C under a nitrogen atmosphere and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • Work-up: After cooling, pour the reaction mixture into an aqueous solution of ferric chloride and ammonia to complex the copper salts.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_0 Pathway I: Halogen Route 5-Bromoisophthalic Acid 5-Bromoisophthalic Acid Dimethyl 5-bromoisophthalate Dimethyl 5-bromoisophthalate 5-Bromoisophthalic Acid->Dimethyl 5-bromoisophthalate  Methanol, H₂SO₄ (cat.) Reflux   Dimethyl 5-cyanoisophthalate Dimethyl 5-cyanoisophthalate Dimethyl 5-bromoisophthalate->Dimethyl 5-cyanoisophthalate  CuCN DMF, 150°C  

Fig 1. Synthetic workflow for the Halogen Route.

Pathway II: The Nitro-Amino Route

This multi-step pathway offers an alternative using different reagents and reaction types. It is particularly useful if the nitro-substituted precursor is more readily available or cost-effective. The key transformations are nitration, esterification, nitro group reduction, and a Sandmeyer reaction.

Part 1: Synthesis of Precursor - Dimethyl 5-Nitroisophthalate

This precursor is synthesized in two main steps: the nitration of isophthalic acid, followed by diesterification.

Experimental Protocol: Synthesis of 5-Nitroisophthalic Acid

  • Dissolution: In a suitable reaction vessel, dissolve isophthalic acid (10 g) in concentrated sulfuric acid (30 mL) with stirring. Gentle heating to 60°C may be required to achieve dissolution.[9]

  • Nitration: Cool the solution and slowly add a nitrating agent (e.g., fuming nitric acid or a mixture of nitric acid and sulfuric acid) dropwise, maintaining the temperature below 20°C.

  • Reaction: After the addition is complete, allow the reaction to stir, potentially with gentle heating (e.g., to 90°C for 40 minutes), until the reaction is complete (monitored by TLC).[9]

  • Quenching: Carefully pour the reaction mixture onto an ice-water mixture to precipitate the product.

  • Isolation: Filter the precipitate, wash thoroughly with water, and dry to obtain 5-nitroisophthalic acid. Yields are typically in the range of 83-88%.[9]

Experimental Protocol: Esterification to Dimethyl 5-Nitroisophthalate

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add 5-nitroisophthalic acid (5.0 g).[10]

  • Reagents: Add methanol (33.3 mL) and stir until the solid dissolves. Slowly add concentrated sulfuric acid (1.0 mL).[10]

  • Reaction: Heat the mixture to reflux. After approximately 3 hours, a white solid will begin to precipitate.[10]

  • Isolation: Cool the reaction mixture to room temperature, collect the crystals by filtration, wash with a small amount of water, and dry.[10]

ParameterValueReference
Starting Material5-Nitroisophthalic Acid[1][10]
Molar Equivalent1.0[10]
SolventMethanol[1][10]
CatalystConcentrated H₂SO₄[1][10]
Reaction Time~3-4 hours[1][10]
TemperatureReflux[1][10]
Typical Yield~85-98%[1][10]
Part 2: Reduction to Dimethyl 5-Aminoisophthalate

The nitro group is a versatile functional group that is readily reduced to an amine. This transformation is a cornerstone of aromatic chemistry.

Causality of Experimental Choices:

  • Reducing Agent: A variety of reducing agents can be employed. Catalytic hydrogenation (H₂ over Pd/C) is a clean and efficient method. Alternatively, metal-acid systems (e.g., Sn/HCl, Fe/HCl) or transfer hydrogenation (e.g., using formic acid and a catalyst) can be used.[11] The choice depends on the scale and available equipment. Catalytic hydrogenation is often preferred for its high efficiency and cleaner work-up.

  • Solvent: Solvents like methanol, ethanol, or ethyl acetate are suitable for catalytic hydrogenation.

Experimental Protocol: Reduction of Nitro Group

  • Setup: To a solution of dimethyl 5-nitroisophthalate (1 equiv.) in methanol or ethyl acetate, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Reaction: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield dimethyl 5-aminoisophthalate, which is often pure enough for the next step.

Part 3: Conversion to Dimethyl 5-Cyanoisophthalate via Sandmeyer Reaction

The Sandmeyer reaction is a classic method for converting an aromatic amine into a variety of functional groups, including nitriles, via a diazonium salt intermediate.[3][12][13]

Causality of Experimental Choices:

  • Diazotization: The amine is first converted to a diazonium salt by treatment with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄). This step must be performed at low temperatures (0-5°C) as diazonium salts are unstable and can decompose at higher temperatures.[14]

  • Cyanation: The cold diazonium salt solution is then added to a solution of copper(I) cyanide. The copper(I) salt acts as a catalyst to facilitate the displacement of the diazonium group (N₂) by the cyanide nucleophile.[3][12]

Experimental Protocol: Sandmeyer Cyanation

  • Diazotization: Dissolve dimethyl 5-aminoisophthalate (1 equiv.) in an aqueous solution of HCl or H₂SO₄. Cool the solution to 0-5°C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise, keeping the temperature below 5°C. Stir for 30 minutes at this temperature.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv.) in water or an appropriate solvent.

  • Reaction: Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed. Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up and Purification: Work-up typically involves neutralization, extraction with an organic solvent, and purification by column chromatography, similar to the Rosenmund-von Braun procedure.

G cluster_1 Pathway II: Nitro-Amino Route Dimethyl 5-nitroisophthalate Dimethyl 5-nitroisophthalate Dimethyl 5-aminoisophthalate Dimethyl 5-aminoisophthalate Dimethyl 5-nitroisophthalate->Dimethyl 5-aminoisophthalate  H₂, Pd/C (Reduction)   Aryl Diazonium Salt Aryl Diazonium Salt Dimethyl 5-aminoisophthalate->Aryl Diazonium Salt  NaNO₂, HCl 0-5°C (Diazotization)   Dimethyl 5-cyanoisophthalate Dimethyl 5-cyanoisophthalate Aryl Diazonium Salt->Dimethyl 5-cyanoisophthalate  CuCN (Sandmeyer Reaction)  

Fig 2. Synthetic workflow for the Nitro-Amino Route.

Comparative Analysis of Synthetic Pathways

FeaturePathway I (Halogen Route)Pathway II (Nitro-Amino Route)
Number of Steps Fewer steps (typically 2 from the substituted isophthalic acid).More steps (typically 3-4 from isophthalic acid).
Key Reaction Rosenmund-von Braun Reaction.Nitro Reduction & Sandmeyer Reaction.
Reaction Conditions Often requires high temperatures (150-200°C) and polar aprotic solvents, though milder catalytic versions exist.Requires cryogenic conditions (0-5°C) for the diazotization step.
Reagent Toxicity CuCN is highly toxic. Solvents like DMF have health concerns.NaNO₂ is toxic. Diazonium salts can be explosive if isolated. CuCN is also used.
Yields Can be high, but purification from stoichiometric copper salts can be challenging.Overall yield is dependent on the efficiency of three consecutive steps.
Advantages More direct and convergent.Avoids high-temperature reactions. Starting materials (isophthalic acid) are inexpensive.
Disadvantages Harsh classical conditions. Potential for difficult purification.Multi-step process can lower overall yield. Diazonium intermediates are unstable.

Conclusion

The synthesis of dimethyl 5-cyanoisophthalate can be reliably achieved through two primary precursor-driven pathways. The Halogen Route , via dimethyl 5-bromoisophthalate, offers a more direct approach, with the Rosenmund-von Braun reaction being the key transformation. While classically requiring harsh conditions, modern catalytic variants have improved its practicality. The Nitro-Amino Route is a longer but equally viable pathway that relies on the reduction of dimethyl 5-nitroisophthalate and a subsequent Sandmeyer reaction. This route avoids high temperatures but requires careful control of the unstable diazonium salt intermediate.

The choice between these methodologies will ultimately be guided by the specific constraints and objectives of the research or development program, including scale, cost, available equipment, and safety protocols. Both pathways are robust and well-documented, providing the synthetic chemist with flexible options for accessing this important molecular building block.

References

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Methodological & Application

Application Note: Leveraging Dimethyl 5-Cyanoisophthalate for the Synthesis of Advanced Metal-Organic Frameworks for Gas Storage and Separation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Functionalized Linkers in MOF Design

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers.[1] Their exceptionally high surface areas, tunable pore sizes, and chemically versatile nature make them prime candidates for a wide range of applications, including gas storage, separation, and catalysis.[2][3] The choice of the organic linker is paramount in dictating the final properties of the MOF.[4] By introducing specific functional groups onto the linker, it is possible to tailor the pore environment, influencing the framework's affinity and selectivity for certain gas molecules.[5]

This application note focuses on the use of dimethyl 5-cyanoisophthalate as a functionalized organic linker for the synthesis of MOFs aimed at gas storage and separation applications. The presence of the cyano (-CN) group, with its strong dipole moment and potential to act as a hydrogen bond acceptor, offers a unique handle to enhance the interaction with specific gas molecules, such as carbon dioxide (CO₂). Furthermore, the isophthalate backbone provides a rigid and well-defined geometry for the construction of robust porous frameworks.

Herein, we provide detailed protocols for the synthesis and characterization of a hypothetical zinc-based MOF using dimethyl 5-cyanoisophthalate, which we will refer to as CN-MOF-5, drawing analogies from the well-established MOF-5 synthesis. We will also discuss the anticipated impact of the cyano functionality on gas storage and separation performance and outline the necessary characterization techniques to validate these properties.

Causality Behind Experimental Choices: Why Dimethyl 5-Cyanoisophthalate?

The selection of dimethyl 5-cyanoisophthalate as the organic linker is a strategic design choice aimed at enhancing the gas sorption properties of the resulting MOF. The rationale behind this choice is multi-faceted:

  • Enhanced CO₂ Affinity: The cyano group possesses a significant dipole moment, which is expected to create favorable electrostatic interactions with quadrupolar gas molecules like CO₂. This can lead to a higher heat of adsorption and increased selectivity for CO₂ over less polar gases such as methane (CH₄) and nitrogen (N₂).[5]

  • Pore Environment Modification: The cyano groups lining the pores of the MOF create a chemically distinct environment compared to their non-functionalized counterparts. This modification can influence the diffusion and adsorption kinetics of different gas molecules.

  • Structural Rigidity: The isophthalate core provides a rigid and predictable building block, which is crucial for the formation of a stable and permanently porous framework.[4] This rigidity helps to prevent pore collapse upon removal of solvent molecules during activation.

  • Tunability: The synthesis can be adapted to include other metal nodes besides zinc, allowing for further tuning of the framework's properties.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of CN-MOF-5

This protocol is adapted from the well-established synthesis of MOF-5, substituting terephthalic acid with dimethyl 5-cyanoisophthalate.

Materials and Reagents:

  • Dimethyl 5-cyanoisophthalate (linker)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Chloroform (for washing)

  • Methanol (for washing)

Procedure:

  • Precursor Solution Preparation: In a 100 mL glass beaker, dissolve 0.5 g of dimethyl 5-cyanoisophthalate in 50 mL of DMF. In a separate beaker, dissolve 1.5 g of zinc nitrate hexahydrate in 50 mL of DMF.

  • Reaction Mixture: Combine the two solutions in a 250 mL screw-capped glass jar. Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Solvothermal Synthesis: Tightly cap the jar and place it in a preheated oven at 105 °C for 24 hours. The static heating allows for the slow growth of crystalline material.

  • Cooling and Isolation: After 24 hours, remove the jar from the oven and allow it to cool to room temperature. Colorless, cubic crystals of CN-MOF-5 should be visible at the bottom of the jar.

  • Washing and Solvent Exchange: Carefully decant the DMF solution. Wash the crystals by adding 50 mL of fresh DMF and allowing them to stand for 12 hours. Repeat this washing step three times to remove any unreacted starting materials. Subsequently, wash the crystals with 50 mL of chloroform three times over 24 hours, followed by three washes with 50 mL of methanol over 24 hours. This solvent exchange is crucial for removing the high-boiling point DMF from the pores.

  • Activation: Decant the final methanol wash and place the crystals in a vacuum oven. Activate the sample by heating under dynamic vacuum at 150 °C for 12 hours. This step is critical to ensure the pores are free of guest solvent molecules before gas sorption analysis.[6]

  • Storage: Store the activated CN-MOF-5 in a desiccator under an inert atmosphere to prevent re-adsorption of atmospheric moisture.

Diagram of the Synthesis Workflow:

G cluster_prep Precursor Preparation cluster_reaction Synthesis cluster_purification Purification and Activation Linker Dimethyl 5-Cyanoisophthalate in DMF Mix Mixing and Stirring Linker->Mix Metal Zinc Nitrate Hexahydrate in DMF Metal->Mix React Solvothermal Reaction (105°C, 24h) Mix->React Wash Washing with DMF, Chloroform, Methanol React->Wash Activate Activation under Vacuum (150°C, 12h) Wash->Activate Product Activated CN-MOF-5 Activate->Product

Caption: Solvothermal synthesis workflow for CN-MOF-5.

Protocol 2: Characterization of CN-MOF-5

1. Powder X-ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and phase purity of the synthesized material.

  • Procedure: A small amount of the activated CN-MOF-5 is gently ground and mounted on a sample holder. The PXRD pattern is collected, typically over a 2θ range of 5° to 50°.

  • Expected Outcome: A sharp, well-defined diffraction pattern indicates a highly crystalline material. The pattern can be compared to a simulated pattern if the crystal structure is known or to the patterns of known isoreticular frameworks to assess structural similarity.

2. Thermogravimetric Analysis (TGA):

  • Purpose: To determine the thermal stability of the MOF and to confirm the complete removal of solvent molecules after activation.

  • Procedure: A small sample of activated CN-MOF-5 is heated in a TGA instrument under a nitrogen or air atmosphere at a constant heating rate (e.g., 10 °C/min) up to a high temperature (e.g., 500 °C).

  • Expected Outcome: The TGA curve will show a plateau up to the decomposition temperature, indicating the thermal stability of the framework. The absence of significant weight loss at lower temperatures confirms successful activation.

3. Gas Sorption Analysis:

  • Purpose: To evaluate the porosity and gas storage/separation capabilities of CN-MOF-5.

  • Procedure:

    • Surface Area and Pore Volume: Nitrogen adsorption-desorption isotherms are measured at 77 K. The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area, and methods like the t-plot or non-local density functional theory (NLDFT) are used to determine the pore volume and pore size distribution.[7]

    • Gas Storage: High-pressure adsorption isotherms for gases like hydrogen (H₂) and methane (CH₄) are measured at relevant temperatures (e.g., 77 K for H₂, 298 K for CH₄).

    • Gas Separation: Single-component adsorption isotherms for CO₂, CH₄, and N₂ are measured at ambient temperature (e.g., 298 K). The selectivity for CO₂ over CH₄ and N₂ can be calculated from the initial slopes of the isotherms or using Ideal Adsorbed Solution Theory (IAST).

Expected Performance and Data Presentation

The introduction of the cyano group into the MOF structure is anticipated to significantly enhance its performance for CO₂ capture. Below is a hypothetical comparison of the expected properties of CN-MOF-5 with the well-characterized MOF-5.

Table 1: Comparison of Expected Properties of MOF-5 and CN-MOF-5

PropertyMOF-5 (Typical Values)CN-MOF-5 (Expected)Rationale for Expected Values
BET Surface Area (m²/g) ~3000Slightly lower than MOF-5The presence of the cyano group may slightly reduce the free volume within the pores.
Pore Volume (cm³/g) ~1.0Slightly lower than MOF-5Similar to the reasoning for surface area.
CO₂ Uptake (298 K, 1 bar) ~1.0 mmol/g> 1.5 mmol/gEnhanced interaction between CO₂ and the cyano-functionalized pores.
CO₂/N₂ Selectivity (298 K) ~5> 15The polar cyano group will interact much more strongly with CO₂ than with non-polar N₂.
CO₂/CH₄ Selectivity (298 K) ~3> 10The cyano group will increase the affinity for the quadrupolar CO₂ over the non-polar CH₄.
H₂ Uptake (77 K, 1 bar) ~1.3 wt%Similar to MOF-5The primary driver for H₂ physisorption is surface area and pore volume, which are expected to be similar.

Structure-Function Relationship: The Role of the Cyano Group

The enhanced gas separation performance of CN-MOF-5 can be attributed to the specific interactions between the cyano-functionalized pore walls and the guest gas molecules.

G cluster_mof CN-MOF-5 Pore cluster_gas Gas Molecules PoreWall Pore Wall with -CN groups CO2 CO₂ (Quadrupole Moment) CO2->PoreWall Strong Electrostatic Interaction CH4 CH₄ (Non-polar) CH4->PoreWall Weak van der Waals Interaction N2 N₂ (Non-polar) N2->PoreWall Weak van der Waals Interaction

Caption: Interaction of gas molecules with the cyano-functionalized pore.

Conclusion

Dimethyl 5-cyanoisophthalate is a promising organic linker for the development of advanced MOFs for gas storage and separation. The presence of the cyano group provides a strategic advantage for enhancing the selective capture of CO₂, a critical application in areas such as natural gas purification and carbon capture from flue gas. The protocols and characterization methods outlined in this application note provide a comprehensive guide for researchers to synthesize and evaluate novel MOFs based on this functionalized linker. The self-validating nature of the described protocols, from synthesis to characterization, ensures the reliability and reproducibility of the experimental results. By systematically exploring different metal nodes and synthetic conditions, a wide range of new materials with tailored gas sorption properties can be developed.

References

  • Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework. Nature, 402(6759), 276-279. [Link]

  • Rowsell, J. L., & Yaghi, O. M. (2004). Metal-organic frameworks: a new class of porous materials.
  • Eddaoudi, M., Kim, J., Rosi, N., Vodak, D., Wachter, J., O'Keeffe, M., & Yaghi, O. M. (2002). Systematic design of pore size and functionality in isoreticular MOFs and their application in methane storage. Science, 295(5554), 469-472.
  • Britt, D., Furukawa, H., Wang, B., Glover, T. G., & Yaghi, O. M. (2009). Highly efficient separation of carbon dioxide by a metal-organic framework. Proceedings of the National Academy of Sciences, 106(49), 20637-20640.
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  • Micromeritics Instrument Corporation. (2021, April 14). Gas Sorption Characterization of Metal Organic Frameworks Webinar [Video]. YouTube. [Link]

  • An, J., & Rosi, N. L. (2010). Tuning MOF chemistry for gas storage and separation. Journal of the American Chemical Society, 132(16), 5578-5579.
  • Bloch, E. D., Queen, W. L., Krishna, R., Zadrozny, J. M., Brown, C. M., & Long, J. R. (2012). Hydrocarbon separations in a metal-organic framework with open iron (II) coordination sites. Science, 335(6076), 1606-1610.
  • Sumida, K., Rogow, D. L., Mason, J. A., McDonald, T. M., Berger, A. H., Herm, Z. R., & Long, J. R. (2012). Carbon dioxide capture in metal-organic frameworks. Chemical reviews, 112(2), 724-781.
  • Mason, J. A., Veenstra, M., & Long, J. R. (2014). Evaluating metal-organic frameworks for natural gas storage. Chemical Science, 5(1), 32-51. [Link]

  • Yan, P., et al. (2023). Tuning the CO2 selective adsorption performance in MOFs by incorporating functional groups on the isophthalate skeleton. ResearchGate. [Link]

  • Zhu, B., et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. PubMed Central. [Link]

  • MDPI. (2022). Engineering Metal-Organic-Framework (MOF)-Based Membranes for Gas and Liquid Separation. MDPI. [Link]

  • MDPI. (2024). First-Principles Study on the Selective Separation of Toxic Gases by Mg-MOF-74. PMC. [Link]

  • RSC Publishing. (2021). Exploring the limits of adsorption-based CO2 capture using MOFs with PVSA – from molecular design to process economics. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Metal–organic framework. Wikipedia. [Link]

  • RSC Publishing. (2019). Metal–organic framework-based nanomaterials for adsorption and photocatalytic degradation of gaseous pollutants: recent progress and challenges. Environmental Science: Nano. [Link]

  • MDPI. (2023). Selectivity of MOFs and Silica Nanoparticles in CO2 Capture from Flue Gases. MDPI. [Link]

  • Thommes, M., et al. (2015). Physisorption of gases, with special reference to the evaluation of surface area and pore size distribution (IUPAC Technical Report). Pure and Applied Chemistry, 87(9-10), 1051-1069.
  • Beilstein-Institut. (n.d.). Interfacial nanoarchitectonics for ZIF-8 membranes with enhanced gas separation. Beilstein-Institut. [Link]

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  • YouTube. (2022). MOFs for CO2 capture. [Link]

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Application Note: A High-Yield, Two-Step Synthesis of Dimethyl 5-Cyanoisophthalate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dimethyl 5-cyanoisophthalate is a valuable trifunctional building block in medicinal chemistry and materials science. Its unique molecular architecture, featuring a central benzene ring substituted with two methyl ester groups and a cyano group, makes it an ideal precursor for the synthesis of complex molecular scaffolds, including novel heterocyclic compounds and functional polymers. This application note provides a detailed, reliable, and high-yield two-step experimental protocol for the synthesis of Dimethyl 5-Cyanoisophthalate, starting from the readily available 5-bromoisophthalic acid. The protocols have been optimized for both yield and purity, ensuring a consistent and reproducible outcome for researchers, scientists, and drug development professionals.

Chemical Principles and Strategy

The synthesis of Dimethyl 5-Cyanoisophthalate is achieved through a two-step process:

  • Fischer Esterification: The commercially available 5-bromoisophthalic acid is first converted to its dimethyl ester, Dimethyl 5-bromoisophthalate. This classic acid-catalyzed esterification reaction proceeds with high efficiency in the presence of a strong acid catalyst, such as sulfuric acid, in methanol.

  • Nucleophilic Aromatic Substitution (Cyanation): The bromo-substituent on the aromatic ring of Dimethyl 5-bromoisophthalate is then replaced by a cyano group. For this key transformation, we present two robust and high-yielding protocols: the classic Rosenmund-von Braun reaction using copper(I) cyanide and a modern palladium-catalyzed cyanation, offering milder reaction conditions.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Cyanation A 5-Bromoisophthalic Acid B Methanol, H₂SO₄ (cat.) A->B C Reflux B->C D Work-up & Purification C->D E Dimethyl 5-bromoisophthalate D->E F Dimethyl 5-bromoisophthalate E->F Intermediate Product G Cyanating Agent (CuCN or Pd catalyst + Zn(CN)₂) F->G H Reaction Conditions G->H I Work-up & Purification H->I J Dimethyl 5-Cyanoisophthalate I->J

Caption: Overall workflow for the synthesis of Dimethyl 5-Cyanoisophthalate.

Detailed Experimental Protocols

Part 1: Synthesis of Dimethyl 5-bromoisophthalate

This protocol describes the high-yield esterification of 5-bromoisophthalic acid.[1]

Materials and Equipment:

  • 5-Bromoisophthalic acid (1.0 eq)

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (catalytic amount)

  • 5% (w/v) Sodium Bicarbonate solution

  • Distilled Water

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromoisophthalic acid (e.g., 24.5 g, 0.1 mol).

  • Add anhydrous methanol (200 mL) to the flask.

  • Slowly and carefully add concentrated sulfuric acid (2 mL) to the stirred suspension.

  • Heat the mixture to reflux and maintain for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into 1 L of ice-cold distilled water with stirring. A white precipitate will form.

  • Neutralize the mixture to a pH of 7-8 by the slow addition of a 5% sodium bicarbonate solution.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate thoroughly with distilled water (2 x 200 mL).

  • Dry the collected solid in a vacuum oven at 50 °C to a constant weight.

Expected Yield: 85-90% of a white crystalline solid.

Part 2: Synthesis of Dimethyl 5-Cyanoisophthalate

Two alternative protocols are provided for the cyanation step.

This classic method utilizes copper(I) cyanide in a polar aprotic solvent.[2]

Materials and Equipment:

  • Dimethyl 5-bromoisophthalate (1.0 eq)

  • Copper(I) cyanide (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with reflux condenser, nitrogen inlet, and magnetic stirrer

  • Heating mantle with a temperature controller

  • Rotary evaporator

  • Standard laboratory glassware for extraction

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, combine Dimethyl 5-bromoisophthalate (e.g., 13.65 g, 0.05 mol) and copper(I) cyanide (5.37 g, 0.06 mol).

  • Add anhydrous DMF (100 mL) to the flask.

  • Heat the reaction mixture to 150 °C and maintain for 24 hours with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a solution of ferric chloride (16.2 g) in 10% hydrochloric acid (100 mL) to decompose the copper complexes.

  • Extract the aqueous layer with toluene (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Yield: 70-80%.

This modern approach employs a palladium catalyst and a less toxic cyanide source, offering milder reaction conditions.[3][4]

Materials and Equipment:

  • Dimethyl 5-bromoisophthalate (1.0 eq)

  • Zinc cyanide (0.6 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.02 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for extraction and purification

Procedure:

  • To a Schlenk flask, add Dimethyl 5-bromoisophthalate (e.g., 5.46 g, 0.02 mol), zinc cyanide (1.41 g, 0.012 mol), Pd₂(dba)₃ (0.183 g, 0.0002 mol), and dppf (0.222 g, 0.0004 mol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF (40 mL) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (100 mL) and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water (3 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Dimethyl 5-Cyanoisophthalate.

Expected Yield: 80-90%.

Quantitative Data Summary

ParameterStep 1: EsterificationStep 2A: Rosenmund-von BraunStep 2B: Palladium-Catalyzed
Starting Material 5-Bromoisophthalic acidDimethyl 5-bromoisophthalateDimethyl 5-bromoisophthalate
Key Reagents Methanol, H₂SO₄Copper(I) cyanideZn(CN)₂, Pd₂(dba)₃, dppf
Solvent MethanolDMFDMF
Temperature Reflux (~65 °C)150 °C120 °C
Reaction Time 6 hours24 hours12-24 hours
Expected Yield 85-90%70-80%80-90%

Reaction Mechanisms

Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction. The protonation of the carbonyl oxygen of the carboxylic acid activates it towards nucleophilic attack by methanol. Subsequent proton transfers and elimination of water yield the ester.

G 5-Bromoisophthalic Acid 5-Bromoisophthalic Acid Protonated Carbonyl Protonated Carbonyl 5-Bromoisophthalic Acid->Protonated Carbonyl H⁺ (cat.) Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + CH₃OH Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H₂O Dimethyl 5-bromoisophthalate Dimethyl 5-bromoisophthalate Protonated Ester->Dimethyl 5-bromoisophthalate - H⁺

Caption: Simplified mechanism of Fischer Esterification.

Rosenmund-von Braun Reaction

The mechanism of the Rosenmund-von Braun reaction is thought to involve an oxidative addition of the aryl bromide to a copper(I) species, followed by reductive elimination to form the aryl nitrile.[2]

G Ar-Br + Cu(I)CN Ar-Br + Cu(I)CN Oxidative Addition\n[Ar-Cu(III)(Br)CN] Oxidative Addition [Ar-Cu(III)(Br)CN] Ar-Br + Cu(I)CN->Oxidative Addition\n[Ar-Cu(III)(Br)CN] Ar-CN + Cu(I)Br Ar-CN + Cu(I)Br Oxidative Addition\n[Ar-Cu(III)(Br)CN]->Ar-CN + Cu(I)Br Reductive Elimination

Caption: Proposed mechanism of the Rosenmund-von Braun Reaction.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Specific Hazards:

    • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care.

    • Copper(I) Cyanide and Zinc Cyanide: Highly toxic. Avoid inhalation of dust and contact with skin and eyes. In case of contact with acid, toxic hydrogen cyanide gas can be released. All waste containing cyanide must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional guidelines.

    • Palladium Catalysts: Handle in an inert atmosphere as they can be air-sensitive.

    • Organic Solvents (Methanol, DMF, Toluene, Ethyl Acetate, Hexane): Flammable and/or toxic. Avoid inhalation of vapors and contact with skin.

Conclusion

This application note provides two reliable and high-yielding synthetic routes to Dimethyl 5-Cyanoisophthalate. The two-step process, starting from 5-bromoisophthalic acid, is robust and scalable. The choice between the Rosenmund-von Braun and the palladium-catalyzed cyanation protocol will depend on the specific requirements of the researcher, including available equipment, sensitivity of other functional groups on the substrate, and considerations regarding reagent toxicity. Both methods, when performed with care, provide excellent yields of the desired product, a key intermediate for further synthetic elaborations in drug discovery and materials science.

References

  • RSC Publishing. Revisiting the synthesis of aryl nitriles: a pivotal role of CAN. [Link]

  • Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]

  • ResearchGate. A Robust Palladium-Catalyzed Cyanation Procedure: Beneficial Effect of Zinc Acetate. [Link]

  • PMC - NIH. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]

  • RSC Publishing. Copper-catalyzed transformation of alkyl nitriles to N-arylacetamide using diaryliodonium salts. [Link]

  • Organic Chemistry Portal. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. [Link]

  • The Royal Society of Chemistry. A Vinylic Rosenmund-von Braun Reaction: Practical Synthesis of Acrylonitriles. [Link]

  • ResearchGate. Can the selective Rosenmund-von Braun Reaction of dibromo-benzothiadiazole be possible?. [Link]

  • Science of Synthesis. Product Class 4: Nitrile Ylides. [Link]

  • Elsevier. Optimisation and scale-up of microwave assisted cyanation. [Link]

  • Thieme. Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines. [Link]

  • RSC Publishing. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. [Link]

  • American Chemical Society. Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. [Link]

  • Lead Sciences. Dimethyl 5-cyanoisophthalate. [Link]

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Application Note: A Guide to the Analytical Characterization of Dimethyl 5-Cyanoisophthalate-Based Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Landscape of Cyano-Functionalized MOFs

Metal-Organic Frameworks (MOFs) constructed from dimethyl 5-cyanoisophthalate linkers represent a fascinating subclass of porous materials. The incorporation of the cyano (-CN) functional group into the isophthalate backbone introduces a site of high polarity and a potential coordination site, which can influence the framework's topology, stability, and functionality. Furthermore, the methyl ester groups, if not hydrolyzed during synthesis, can impact the hydrophobicity and pore environment. For researchers and drug development professionals, a thorough and precise characterization of these materials is paramount to understanding their structure-property relationships and unlocking their full potential in applications such as gas storage, separation, catalysis, and drug delivery.

This guide provides a comprehensive overview of the essential analytical techniques for the detailed characterization of dimethyl 5-cyanoisophthalate-based MOFs. It is designed to be a practical resource, offering not just procedural steps, but also the scientific rationale behind the experimental choices and the interpretation of the resulting data.

Crystallographic Analysis: Unveiling the Framework's Architecture

The cornerstone of MOF characterization lies in determining its crystalline structure. X-ray diffraction is the definitive technique for this purpose, providing insights into the phase purity, crystal structure, and crystallite size of the synthesized material.

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity

PXRD is the initial and most crucial step to verify the successful synthesis of a crystalline MOF and to assess its phase purity.[1] The resulting diffraction pattern is a unique fingerprint of a specific crystalline structure.

  • Sample Preparation:

    • Ensure the MOF sample is properly activated (solvent-exchanged and dried) to remove residual solvent from the pores, as this can affect the diffraction pattern.[2]

    • Gently grind the MOF powder to a fine, homogenous consistency to minimize preferred orientation effects.

    • Mount the powder onto a zero-background sample holder. Ensure a flat and level surface.

  • Data Acquisition:

    • Use a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

    • Scan the sample over a 2θ range appropriate for MOFs, typically from 5° to 50°, with a step size of 0.02°.

    • The scan speed should be optimized to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Compare the experimental PXRD pattern with a simulated pattern derived from single-crystal X-ray diffraction (SCXRD) data if a reference structure is available.

    • The presence of sharp, well-defined peaks indicates a highly crystalline material.

    • The absence of peaks from starting materials (e.g., the dimethyl 5-cyanoisophthalate linker) or other crystalline phases confirms the purity of the sample.

The positions of the diffraction peaks are indicative of the unit cell parameters, while their intensities are related to the atomic arrangement within the unit cell. For a dimethyl 5-cyanoisophthalate-based MOF, the presence of the bulky and polar cyano group can lead to unique framework topologies and, consequently, distinct PXRD patterns.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

For novel MOFs, SCXRD is the gold standard for unambiguously determining the crystal structure, including bond lengths, bond angles, and the precise location of all atoms within the unit cell.[3]

  • Crystal Selection:

    • Under a microscope, select a single crystal of suitable size and quality (typically 0.1-0.3 mm) with well-defined faces and no visible cracks or defects.

  • Data Collection:

    • Mount the crystal on a goniometer head.

    • Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential structural changes.

  • Structure Solution and Refinement:

    • Process the collected data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or other phasing techniques.

    • Refine the structural model against the experimental data to obtain the final crystallographic information.

Spectroscopic Characterization: Probing the Chemical Environment

Spectroscopic techniques are indispensable for confirming the incorporation of the dimethyl 5-cyanoisophthalate linker into the MOF structure and for probing the coordination environment of the metal centers.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the MOF.[4]

  • Sample Preparation:

    • Mix a small amount of the dried MOF sample with dry potassium bromide (KBr) powder.

    • Press the mixture into a thin, transparent pellet.

    • Alternatively, for a quicker analysis, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the spectrum in the mid-IR range (4000-400 cm⁻¹).

    • Collect a background spectrum of the pure KBr pellet or the empty ATR crystal.

  • Cyano Group (-CN): A sharp, characteristic stretching vibration is expected in the range of 2220-2260 cm⁻¹. The exact position can shift upon coordination to a metal center.

  • Carboxylate Group (-COO⁻): The symmetric and asymmetric stretching vibrations of the carboxylate groups are crucial indicators of coordination. The disappearance of the C=O stretching band of the carboxylic acid in the free linker (around 1700 cm⁻¹) and the appearance of two new bands for the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretches of the coordinated carboxylate group (typically in the regions of 1550-1650 cm⁻¹ and 1300-1400 cm⁻¹, respectively) confirm the formation of the MOF.[5]

  • Ester Group (-COOCH₃): Look for the characteristic C=O stretching vibration of the ester group, typically around 1720-1740 cm⁻¹.

Functional GroupExpected Vibrational Frequency (cm⁻¹)Significance
Cyano (-C≡N) stretch2220 - 2260Confirms the presence of the cyano functionality. A shift may indicate interaction with the metal center.
Asymmetric Carboxylate (ν_as(-COO⁻))1550 - 1650Indicates coordination of the carboxylate group to the metal center.
Symmetric Carboxylate (ν_s(-COO⁻))1300 - 1400Paired with the asymmetric stretch, confirms coordination.
Ester C=O stretch1720 - 1740Confirms the presence of the dimethyl ester groups.

Thermal Analysis: Assessing Framework Stability

Thermogravimetric analysis (TGA) is essential for determining the thermal stability of the MOF and for quantifying the amount of solvent molecules present within the pores.[6]

Protocol: Thermogravimetric Analysis (TGA)
  • Sample Preparation:

    • Place a small, accurately weighed amount of the MOF sample (5-10 mg) in an alumina or platinum crucible.

  • Data Acquisition:

    • Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

    • Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

A typical TGA curve for a dimethyl 5-cyanoisophthalate-based MOF will show several weight loss steps:

  • Desolvation: An initial weight loss at lower temperatures (typically below 200 °C) corresponds to the removal of guest solvent molecules from the pores.

  • Framework Decomposition: A significant weight loss at higher temperatures indicates the decomposition of the organic linker and the collapse of the MOF structure. The onset of this decomposition is a measure of the thermal stability of the framework.[7] The presence of the electron-withdrawing cyano group may influence the decomposition temperature.

  • Final Residue: The remaining weight at the end of the experiment corresponds to the formation of a stable metal oxide.

Morphological and Porosity Characterization

Understanding the crystal morphology and the porosity of the MOF is crucial for many applications.

Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the MOF crystals, revealing their size, shape, and surface morphology.[4]

  • Sample Preparation:

    • Mount the MOF powder on an SEM stub using double-sided carbon tape.

    • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Imaging:

    • Acquire images at various magnifications to observe the overall crystal morphology and surface details.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

Gas sorption analysis is used to determine the specific surface area, pore volume, and pore size distribution of the MOF. Nitrogen adsorption at 77 K is the most common method.

  • Sample Preparation (Degassing):

    • Accurately weigh a sample of the MOF (50-100 mg) into a sample tube.

    • Degas the sample under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove any adsorbed guest molecules. The degassing temperature should be below the decomposition temperature of the MOF as determined by TGA.

  • Data Acquisition:

    • Measure the nitrogen adsorption-desorption isotherm at 77 K over a range of relative pressures (P/P₀).

  • Data Analysis:

    • Calculate the specific surface area using the BET (Brunauer-Emmett-Teller) equation, typically in the relative pressure range of 0.05 to 0.3.

    • Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to 1.

    • Calculate the pore size distribution using methods such as Non-Local Density Functional Theory (NLDFT) or Horvath-Kawazoe (HK).

Workflow and Interconnectivity of Techniques

The characterization of a dimethyl 5-cyanoisophthalate-based MOF is a multi-faceted process where each technique provides a piece of the puzzle. The following diagram illustrates the logical workflow and the interplay between the different analytical methods.

MOF_Characterization_Workflow cluster_synthesis Synthesis cluster_primary Primary Characterization cluster_structural Detailed Structural & Thermal Analysis cluster_physical Morphological & Porous Properties Synthesis MOF Synthesis (Dimethyl 5-Cyanoisophthalate + Metal Salt) PXRD Powder X-ray Diffraction (PXRD) - Phase Purity - Crystallinity Synthesis->PXRD Initial Check FTIR FTIR Spectroscopy - Functional Groups - Coordination Confirmation PXRD->FTIR Confirm Composition SCXRD Single-Crystal X-ray Diffraction (SCXRD) - Absolute Structure PXRD->SCXRD If Single Crystals Available SEM Scanning Electron Microscopy (SEM) - Crystal Morphology - Size and Shape PXRD->SEM Visualize Crystals TGA Thermogravimetric Analysis (TGA) - Thermal Stability - Solvent Content FTIR->TGA Assess Thermal Properties SCXRD->PXRD Simulate Pattern for Comparison BET BET Surface Area Analysis - Porosity - Surface Area TGA->BET Determine Activation Temp.

Caption: Workflow for the comprehensive characterization of Dimethyl 5-Cyanoisophthalate-based MOFs.

Conclusion

The analytical techniques outlined in this guide provide a robust framework for the comprehensive characterization of dimethyl 5-cyanoisophthalate-based MOFs. By systematically applying these methods, researchers can gain a deep understanding of the material's structure, stability, and porosity. This knowledge is critical for tailoring the properties of these advanced materials for specific applications in drug development and beyond, ensuring both efficacy and safety.

References

  • Iswarya, N., Kumar, M. G., Rajan, K. S., & Balaguru, R. J. B. (2012). Synthesis, Characterization and Adsorption Capability of MOF-5. ResearchGate. Available at: [Link]

  • Czajka, B., et al. (2018). MOF-5 based mixed-linker metal–organic frameworks: Synthesis, thermal stability and catalytic application. ResearchGate. Available at: [Link]

  • Civalleri, B., et al. (n.d.). Design and characterization of MOFs (Metal Organic Frameworks) for innovative applications. IRIS-AperTO - UniTo. Available at: [Link]

  • Chemyst Sayed. (2016). Synthesis and Characterization of Functionalized Metal organic Frameworks. YouTube. Available at: [Link]

  • Casey, W. H., & Nyman, M. (2014). Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis. PubMed Central. Available at: [Link]

  • Zhang, Y., et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence. Semantic Scholar. Available at: [Link]

  • Author. (Year). novel copper based metal organic frameworks: from the synthesis of new organic linkers to applications in water remediation fiel. AMS Dottorato. Available at: [Link]

  • Li, J., et al. (2022). Porous Metal–Organic Frameworks with 5-Aminoisophthalic Acid as Platforms for Functional Applications about High Photodegradation Efficiency of Phenol. ResearchGate. Available at: [Link]

  • Valvekens, P., et al. (2013). Metal-dioxidoterephthalate MOFs of the MOF-74 type: Microporous basic catalysts with well-defined active sites. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). metal-organic framework mof-5: Topics by Science.gov. Science.gov. Available at: [Link]

  • Divitini, G., et al. (2022). Post-Synthetic Modification of a Metal–Organic Framework Glass. Chemistry of Materials. Available at: [Link]

  • Author. (Year). X-ray diffractograms of MOF-5 and MOF (IL) 1. ResearchGate. Available at: [Link]

  • Kim, D., et al. (2022). Enhanced catalytic activity of MOF-74 via providing additional open metal sites for cyanosilylation of aldehydes. ResearchGate. Available at: [Link]

  • Male, L., et al. (2015). Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker. RSC Publishing. Available at: [Link]

  • Forgan, R. S., et al. (2014). Crystallography of metal–organic frameworks. PubMed Central. Available at: [Link]

  • Sapianik, A. A., et al. (2022). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. PubMed Central. Available at: [Link]

  • Author. (Year). Ab Initio Study of Hydrostable Metal–Organic Frameworks for Postsynthetic Modification and Tuning toward Practical Applications. ACS Publications. Available at: [Link]

  • Yaghi, O. M., et al. (2003). Single-crystal x-ray structures of MOF-5 ( A ), IRMOF-6 ( B ), and... ResearchGate. Available at: [Link]

  • Author. (Year). Spiropyran-based materials and MOF crystal imaging. -ORCA. Available at: [Link]

  • Henschel, A., et al. (2010). Tuning functional sites and thermal stability of mixed-linker MOFs based on MIL-53(Al). ResearchGate. Available at: [Link]

  • Author. (Year). IR spectra of isophthalic acid (IPA), Zn-MOF and Ag/Zn-MOF. ResearchGate. Available at: [Link]

  • Henschel, A., et al. (2010). Tuning Functional Sites and Thermal Stability of Mixed-Linker MOFs Based on MIL-53(Al). Dalton Transactions. Available at: [Link]

Sources

Drug delivery systems based on Dimethyl 5-Cyanoisophthalate MOFs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Dimethyl 5-Cyanoisophthalate Derived MOFs for Targeted Drug Delivery

Executive Summary

This technical guide details the synthesis, characterization, and application of Metal-Organic Frameworks (MOFs) derived from Dimethyl 5-Cyanoisophthalate for drug delivery systems (DDS). While the dimethyl ester serves as the stable precursor, the active linker—5-Cyanoisophthalic Acid (5-CN-IPA) —forms the structural backbone of these porous materials.

The inclusion of the cyano (-CN) functional group is not merely structural; it introduces a unique dipole and hydrogen-bond acceptor site within the pore environment. This modification significantly enhances the loading capacity for polar chemotherapeutics (e.g., Doxorubicin, 5-Fluorouracil) and enables pH-responsive release kinetics, a critical requirement for tumor-targeted therapy.

Material Engineering & Synthesis

The fabrication of 5-Cyanoisophthalate MOFs involves a two-step workflow: precursor hydrolysis followed by solvothermal coordination.

Precursor Activation: Hydrolysis of Dimethyl 5-Cyanoisophthalate

The ester groups must be converted to carboxylic acids to coordinate with metal nodes.

  • Reagents: Dimethyl 5-cyanoisophthalate (10 mmol), NaOH (2.5 M aqueous), Methanol, HCl (1 M).

  • Protocol:

    • Dissolve 10 mmol of Dimethyl 5-cyanoisophthalate in 50 mL Methanol.

    • Add 20 mL of 2.5 M NaOH dropwise under stirring.

    • Reflux at 65°C for 4 hours. The solution will become clear.

    • Cool to room temperature and acidify with 1 M HCl to pH 2–3.

    • Collect the white precipitate (5-Cyanoisophthalic Acid ) by filtration.

    • Recrystallize from ethanol/water to ensure purity (>99%).

MOF Synthesis: Zn-CIP (Zinc 5-Cyanoisophthalate)

We utilize a Zinc-based node for its biocompatibility and established clearance pathways in vivo.

  • Reagents:

    • Linker: 5-Cyanoisophthalic Acid (1.0 mmol)

    • Metal Source: Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (1.0 mmol)

    • Solvent: N,N-Dimethylformamide (DMF) / Ethanol (3:1 v/v)

  • Protocol:

    • Dissolution: Dissolve the linker and metal salt separately in the solvent mixture. Combine in a 20 mL scintillation vial or Teflon-lined autoclave.

    • Solvothermal Reaction: Seal the vessel and heat at 85°C for 48 hours .

      • Note: Lower temperatures favor crystallinity; higher temperatures (120°C) may lead to dense, non-porous phases.

    • Washing & Activation:

      • Centrifuge the resulting white crystals (5000 rpm, 10 min).

      • Wash 3x with fresh DMF to remove unreacted ligand.

      • Solvent Exchange: Soak crystals in absolute ethanol for 3 days, refreshing the solvent every 24 hours. This replaces high-boiling DMF with volatile ethanol.

    • Drying: Activate under vacuum at 100°C for 12 hours to clear the pores.

Synthesis Workflow Diagram

SynthesisWorkflow Precursor Dimethyl 5-Cyanoisophthalate (Ester Precursor) Hydrolysis Hydrolysis (NaOH/MeOH, 65°C) Precursor->Hydrolysis Linker 5-Cyanoisophthalic Acid (Active Linker) Hydrolysis->Linker Mixing Solvothermal Mixing + Zn(NO3)2 in DMF/EtOH Linker->Mixing Reaction Crystallization 85°C, 48h Mixing->Reaction Activation Solvent Exchange (Ethanol, 3 Days) Reaction->Activation FinalMOF Zn-CIP MOF (Activated) Activation->FinalMOF

Caption: Step-by-step synthesis workflow from ester precursor to activated Zn-CIP MOF.

Drug Loading & Release Protocols

The cyano group (-CN) acts as a weak base and a hydrogen bond acceptor, creating a "sticky" pore environment for drugs containing hydroxyl or amine groups (e.g., Doxorubicin).

Drug Loading (Post-Synthetic Impregnation)
  • Target Drug: Doxorubicin (DOX)[1]

  • Protocol:

    • Prepare a DOX solution (1 mg/mL) in PBS (pH 7.4).

    • Suspend 10 mg of activated Zn-CIP MOF in 5 mL of the DOX solution.

    • Stir in the dark at room temperature for 24 hours.

    • Centrifuge and wash once with PBS to remove loosely adsorbed drug.

    • Quantification: Measure the supernatant absorbance at 480 nm (DOX λmax) to calculate Loading Efficiency (LE).

    • Formula:

      
      
      
In Vitro Release Assay (pH-Triggered)

Tumor microenvironments are acidic (pH ~5.5) compared to healthy tissue (pH 7.4). The Zn-CIP MOF structure is designed to degrade or release cargo faster in acidic conditions.

  • Protocol:

    • Place 2 mg of DOX@Zn-CIP in a dialysis bag (MWCO 3.5 kDa).

    • Immerse bag in 20 mL of release buffer:

      • Condition A: PBS pH 7.4 (Physiological)

      • Condition B: Acetate Buffer pH 5.0 (Endosomal/Tumor)

    • Incubate at 37°C with gentle shaking (100 rpm).

    • Aliquot 1 mL at set time points (0.5, 1, 2, 4, 8, 12, 24, 48 h) and replace with fresh buffer.

    • Analyze via UV-Vis spectroscopy.[2]

Mechanism of Action Diagram

DrugRelease LoadedMOF DOX@Zn-CIP MOF (Neutral pH 7.4) AcidicEnv Tumor Microenvironment (pH 5.0 - 5.5) LoadedMOF->AcidicEnv Endocytosis Protonation Protonation of Linker/Drug Interface AcidicEnv->Protonation Degradation Partial Framework Degradation Protonation->Degradation Zn-O Bond Lability Release Burst Release of Doxorubicin Degradation->Release Apoptosis Tumor Cell Apoptosis Release->Apoptosis

Caption: pH-responsive release mechanism. Acidic tumor conditions trigger framework instability and drug protonation, accelerating release.

Characterization Standards

To ensure scientific integrity, every batch must be validated against these parameters:

TechniqueParameterAcceptance CriteriaPurpose
PXRD 2θ Scan (5-50°)Sharp peaks matching simulated patternConfirm crystalline phase purity.
FTIR WavenumberPeak at ~2230 cm⁻¹ (-C≡N stretch)Verify cyano group integrity (no hydrolysis to acid).
N₂ Isotherm BET Surface Area> 800 m²/gEnsure pores are open for drug loading.
TGA Weight LossStable up to 300°C; <5% solvent lossConfirm solvent removal and thermal stability.

References

  • Zinc-Terephthalate MOF Functionalization

    • Title: Synthesis and characterization of amino- and cyano- functionalized zinc terephthalate metal-organic frameworks for drug loading.
    • Source: ResearchG
    • URL:

  • Copper-Based Isophthalate MOFs

    • Title: Facile Synthesis of Copper-5-Aminoisophthalic Acid Metal Organic Framework as a Potential Drug Carrier for Ibuprofen.
    • Source: ResearchGate / Journal of Inorganic and Organometallic Polymers (2020).
    • URL:

  • General MOF Drug Delivery Design

    • Title: Metal–Organic Frameworks for Drug Delivery: A Design Perspective.
    • Source: NIH / ACS Applied M
    • URL:

  • Isophthalate Ligand Properties

    • Title: Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand.[3]

    • Source: MDPI Sensors (2020).
    • URL:

Sources

Application Note: High-Resolution NMR Characterization of Dimethyl 5-Cyanoisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Significance

Dimethyl 5-cyanoisophthalate is a critical aromatic building block possessing


 symmetry.[1][2] It serves as a pivotal intermediate in the synthesis of 5-substituted isophthalic acid ligands for Metal-Organic Frameworks (MOFs) and as a scaffold in medicinal chemistry for developing STAT3 inhibitors.[1][2]

Accurate structural validation of this compound is challenging due to the identical electronic environments of the ester substituents, which simplifies the spectrum but requires precise integration and coupling constant analysis to rule out regioisomers (e.g., 4-cyano isomers).[1][2]

This guide provides a standardized protocol for the NMR analysis of Dimethyl 5-cyanoisophthalate, emphasizing the detection of long-range meta-coupling (


) and the identification of the nitrile carbon in 13C NMR.[1][2]

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra with minimal solvent effects, follow this preparation standard:

ParameterStandard Protocol (CDCl3)Alternative (DMSO-d6)
Mass 10–15 mg (1H); 30–50 mg (13C)Same
Solvent Vol. 600 µL (min.[1][2] depth 4.5 cm)600 µL
Additives TMS (0.03% v/v) as internal refTMS (0.03% v/v)
Tube Quality 5 mm Precision (Wilmad 507-PP or equiv)Same
Solubility HighHigh

Critical Note: Ensure the sample is free of paramagnetic impurities (e.g., Cr, Fe from synthesis catalysts) by filtering through a short plug of silica or Celite if line broadening is observed.[1][2]

Instrument Parameters
  • Temperature: 298 K (25 °C)

  • Relaxation Delay (D1):

    • 1H: 1.0 s (Standard)[1][2]

    • 13C:

      
       2.0 s (Critical for quaternary CN and C=O carbons to relax)[1][2]
      
  • Pulse Angle: 30° (to prevent saturation)

  • Scans (NS):

    • 1H: 16 scans[1][2]

    • 13C: 1024–2048 scans (due to low sensitivity of quaternary carbons)

Structural Analysis Workflow

The following workflow illustrates the logical progression from sample preparation to structural validation.

NMR_Workflow Sample Sample: Dimethyl 5-cyanoisophthalate Prep Prep: 15mg in 0.6mL CDCl3 Sample->Prep H1_Acq 1H NMR Acquisition (Focus: Aromatic Region) Prep->H1_Acq Analysis_H Analyze 1H: Check Symmetry & Meta-Coupling H1_Acq->Analysis_H C13_Acq 13C NMR Acquisition (Focus: Quaternary Carbons) Analysis_C Analyze 13C: Confirm CN & C=O signals C13_Acq->Analysis_C Analysis_H->C13_Acq If Purity >95% Validation Validation: Integration Ratio 1:2:6 Analysis_H->Validation Analysis_C->Validation

Figure 1: Step-by-step analytical workflow for structural confirmation.

1H NMR Analysis (400 MHz, CDCl3)

Spectral Logic

The molecule has a plane of symmetry passing through the cyano group and the C2/C5 axis.[1][2]

  • H-2: Located between two electron-withdrawing ester groups.[1][2] This is the most deshielded proton.[1][2]

  • H-4, H-6: Equivalent protons located between an ester and a cyano group.[1][2]

  • Methoxy (-OCH3): Two equivalent methyl groups.[1][2]

Representative Data & Assignment
Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Justification
8.94 Triplet (t)1H

H-2 Flanked by two esters; deshielded by anisotropy of C=O.[1][2][3]
8.56 Doublet (d)2H

H-4, H-6 Ortho to CN (strong EWG) and Ester.[1][2]
4.02 Singlet (s)6H--OCH3 Methyl esters.[1][2]
Detailed Coupling Analysis (The "W-Coupling")

A common error in analyzing 1,3,5-substituted benzenes is ignoring the fine structure.[1][2]

  • Meta-Coupling (

    
    ):  Protons H-2 and H-4/6 are meta to each other.[1][2] They form a "W" arrangement through the carbon framework (H-C-C-C-H).[1][2]
    
  • Observation: H-2 appears as a triplet because it couples to two equivalent protons (H-4 and H-6).[1][2] H-4/6 appear as a doublet because they couple to one proton (H-2).[1][2]

  • Troubleshooting: If peaks appear as singlets, the resolution is too low. Reprocess with a Gaussian window function (LB = -0.3, GB = 0.1) to resolve the coupling.[1][2]

13C NMR Analysis (100 MHz, CDCl3)

Assignment Table
Shift (

, ppm)
TypeAssignmentNotes
164.5 QuaternaryC=O Carbonyl ester; typical range 164-167 ppm.[1][2]
136.8 CHC-4, C-6 Aromatic CH.[1][2]
135.2 CHC-2 Aromatic CH (between esters).[1][2]
132.1 QuaternaryC-1, C-3 Ipso to esters.[1][2]
117.5 Quaternary-CN Nitrile carbon (distinctive weak signal).[1][2]
114.2 QuaternaryC-5 Ipso to cyano group.[1][2]
53.1 CH3-OCH3 Methoxy carbon.[1][2]
Critical Analysis Points
  • The Nitrile Peak (117.5 ppm): This peak is often weak due to the lack of NOE enhancement (no attached protons) and long relaxation times (

    
    ).[1][2] Action:  If not visible, increase relaxation delay (D1) to 3–5 seconds.
    
  • Differentiation of C-2 vs C-4/6: C-4/6 are usually deshielded relative to C-2 due to the strong ortho-effect of the cyano group, though this can vary slightly with concentration.[1][2] HSQC (Heteronuclear Single Quantum Coherence) is recommended for definitive assignment if ambiguity exists.[1][2]

Structural Validation Logic

To confirm the structure is Dimethyl 5-cyanoisophthalate and not an isomer (e.g., Dimethyl 4-cyanoisophthalate), apply this logic:

Validation_Logic Spectrum Spectrum Obtained Pattern Aromatic Pattern? Spectrum->Pattern Symm 2:1 Integration (d:t) Symmetric Pattern->Symm Yes Asymm 1:1:1 Integration Asymmetric Pattern->Asymm No Result_Correct CONFIRMED: 5-Cyano isomer Symm->Result_Correct Result_Wrong REJECT: 4-Cyano or 2-Cyano isomer Asymm->Result_Wrong

Figure 2: Decision tree for distinguishing the 5-cyano isomer from asymmetric regioisomers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard reference for substituent additivity rules).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1][2] Link[1][2]

  • Zhou, H.-C., et al. (2008).[1][2] Synthesis of ligand precursors for PCN-14 (Anthracene-based MOFs utilizing 5-cyanoisophthalate derivatives). Journal of the American Chemical Society.[1][2] (Context for synthesis and characterization). Link[1][2]

Sources

FT-IR spectroscopy for functional group analysis of Dimethyl 5-Cyanoisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

A Protocol for Structural Verification in MOF and Pharma Synthesis

Abstract & Strategic Relevance

Dimethyl 5-cyanoisophthalate (DM5CI) is a critical bifunctional intermediate used in the synthesis of Metal-Organic Frameworks (MOFs) for drug delivery and as a precursor for iodinated X-ray contrast media. Its structural integrity hinges on two distinct functionalities: the cyano (nitrile) group and the diester moiety .

This application note provides a self-validating FT-IR protocol to verify the identity and purity of DM5CI. Unlike generic spectral guides, this protocol focuses on causality —explaining why specific bands appear and how to use them as diagnostic "Go/No-Go" gates in synthetic workflows.

Scientific Principles & Causality

FT-IR spectroscopy validates DM5CI by detecting the vibrational energy transitions of its dipole moments. For this specific molecule, we track three "Signal Pillars":

  • The "Silent" Region Marker (C≡N): The cyano group provides a solitary, sharp peak in the 2200–2250 cm⁻¹ region, where few other organic functional groups absorb. This is your primary identity confirmation.

  • The Conjugated Carbonyl (C=O): As an aromatic ester, the carbonyl stretch is shifted to lower wavenumbers (~1720–1730 cm⁻¹) compared to aliphatic esters due to resonance conjugation with the benzene ring.

  • The "Rule of Three" (Ester C-O): Aromatic esters exhibit a characteristic three-band pattern in the fingerprint region (1300–1100 cm⁻¹), corresponding to coupled C-O and C-C vibrations.[1]

Experimental Protocol: Self-Validating Workflow

Objective: Confirm structure and assess purity (absence of carboxylic acid or amide byproducts).

3.1 Sample Preparation
  • Technique: Attenuated Total Reflectance (ATR) is recommended for speed and reproducibility.

  • Crystal Material: Diamond or ZnSe (Diamond preferred for durability).

  • Sample State: White to off-white crystalline solid.

  • Pre-Check: Ensure the ATR crystal is clean (Background scan must show <0.05% noise in the 2000–2500 cm⁻¹ region).

3.2 Instrument Parameters
ParameterSettingRationale
Spectral Range 4000 – 600 cm⁻¹Covers all diagnostic fundamental vibrations.
Resolution 4 cm⁻¹Sufficient to resolve the sharp nitrile peak without noise.
Scans 32 or 64Optimizes Signal-to-Noise (S/N) ratio.
Apodization Blackman-HarrisMinimizes side-lobes for sharp crystalline peaks.
3.3 The "Go/No-Go" Decision Matrix (Logic Flow)

This diagram illustrates the decision process for a researcher analyzing a synthesized batch.

G Start Acquire Spectrum (Background Corrected) CheckCN Check 2230-2240 cm⁻¹ (Nitrile Region) Start->CheckCN CN_Present Peak Present? (Sharp, Medium Intensity) CheckCN->CN_Present CheckCO Check 1720-1735 cm⁻¹ (Carbonyl Region) CN_Present->CheckCO Yes Fail_Identity FAIL: Identity Error (Missing Nitrile/Ester) CN_Present->Fail_Identity No (Possible Hydrolysis/Decarb) CO_Present Strong Band? CheckCO->CO_Present CheckImpurity Check 3200-3600 cm⁻¹ (OH/NH Region) CO_Present->CheckImpurity Yes CO_Present->Fail_Identity No Impurity_Present Broad Peak Present? CheckImpurity->Impurity_Present Pass PASS: Pure DM5CI Proceed to Synthesis Impurity_Present->Pass No (Clean Baseline) Fail_Purity FAIL: Impurity Detected (Hydrolysis/Start Mat.) Impurity_Present->Fail_Purity Yes (Acid/Water)

Figure 1: Logic flow for the structural validation of Dimethyl 5-Cyanoisophthalate via FT-IR.

Spectral Analysis & Assignments

The following table summarizes the diagnostic bands. These values are derived from authoritative spectroscopic data for aromatic nitriles and isophthalate esters [1, 2].

Table 1: Diagnostic Peak Assignments for DM5CI
Functional GroupWavenumber (cm⁻¹)Intensity & ShapeStructural Causality
Aromatic C-H Stretch 3000 – 3100Weak, MultipleC-H bonds on the benzene ring; >3000 cm⁻¹ distinguishes from aliphatic C-H.[2][3]
Nitrile (C≡N) 2230 – 2240 Medium, Sharp Diagnostic "Identity" band. Absence indicates hydrolysis to amide/acid.
Ester C=O Stretch 1720 – 1735 Very Strong Conjugation with the aromatic ring lowers frequency from typical 1740 cm⁻¹.
Aromatic Ring (C=C) 1600, 1580Medium"Breathing" modes of the benzene ring skeleton.
Ester C-O-C (asym) 1280 – 1300StrongC-O stretch coupled with the aromatic ring (Part 1 of "Rule of Three").
Ester O-C-C (sym) 1100 – 1130StrongO-CH₃ stretch (Part 2 of "Rule of Three").
Substituent Pattern 700 – 900Medium/StrongOut-of-plane (OOP) bending indicating 1,3,5-substitution pattern.
Troubleshooting & Common Pitfalls
5.1 The "Wet Sample" False Positive
  • Symptom: Broad hump at 3300–3500 cm⁻¹.

  • Cause: DM5CI is hygroscopic or contains residual solvent (methanol/water) from recrystallization.

  • Resolution: Dry sample in a vacuum oven at 40°C for 2 hours. A true "Acid" impurity (5-cyanoisophthalic acid) will show a jagged, broad "beard" from 2500–3300 cm⁻¹, distinct from simple moisture [3].

5.2 The "Missing Nitrile"
  • Symptom: No peak at 2230 cm⁻¹.

  • Cause: If the starting material was Dimethyl 5-nitroisophthalate, incomplete reaction (cyanide substitution) occurred.

  • Check: Look for Nitro peaks at 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) [4]. If these are present and Nitrile is absent, the reaction failed.

References
  • NIST Mass Spectrometry Data Center. (2023). Dimethyl 5-nitroisophthalate Infrared Spectrum. National Institute of Standards and Technology. [Link]

  • Smith, B. C. (2018).[1] The C=O[1][2] Bond, Part VII: Aromatic Esters and the Rule of Three.[1] Spectroscopy Online. [Link]

  • LibreTexts Chemistry. (2020). Infrared Spectra of Carboxylic Acids and Derivatives. [Link]

  • Stanciu, I. (2025). Study of the composition of nitriles using IR spectroscopy. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in Dimethyl 5-Cyanoisophthalate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield & Impurity Profiles Ticket ID: #D5CI-CYN-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Diagnostic Matrix

User Context: You are likely synthesizing Dimethyl 5-cyanoisophthalate as a ligand for Metal-Organic Frameworks (MOFs) or as a pharmaceutical intermediate. The target molecule contains two sensitive functionalities: the methyl esters (susceptible to hydrolysis) and the aryl nitrile (susceptible to hydrolysis or reduction).

The Core Problem: Low yield in this reaction is rarely due to a single factor. It is usually a convergence of catalyst deactivation (in Pd-routes) or product sequestration (in Cu-routes).

Quick Diagnostic Matrix

Identify your failure mode before proceeding.

ObservationProbable CauseImmediate Action
Starting Material (SM) remains Catalyst poisoning (O₂/H₂O) or inactive Cyanide source.Switch to Method A (below); Check solvent dryness.
Product is Dimethyl Isophthalate (Dehalogenation)Hydride source present; Reaction temp too high; Solvent degradation.Lower temp; Switch solvent to anhydrous NMP ; Remove H-donors (e.g., alcohols).
Blue/Green Emulsion during workup Copper coordination (Rosenmund-von Braun route).[1][2]Use Oxidative Workup (Method B).
Carboxylic Acid detected Hydrolysis of Ester or Nitrile.Avoid strong bases (NaOH/KOH) in workup; Use buffered quench.
Black Precipitate (Pd Mirror) Catalyst decomposition (Pd⁰ aggregation).Increase ligand load (dppf); Add Zn dust (10 mol%).

Method A: Palladium-Catalyzed Cyanation (The "Gold Standard")

Recommended for high purity requirements (>98%) and scale-up.

The Mechanism & Failure Points

This route typically uses Dimethyl 5-bromoisophthalate , Zn(CN)₂ , and a Pd catalyst.

  • Why it fails: The oxidative addition of Pd(0) to the electron-deficient aryl bromide is fast, but the transmetallation with Zn(CN)₂ is the rate-limiting step. If the catalytic cycle stalls, Pd(0) aggregates into inactive "palladium black."

  • The Fix: Use Polymetal Activation . Adding metallic Zinc dust keeps the catalytic cycle active by reducing oxidized Pd(II) species back to Pd(0) if the cycle is interrupted.

Optimized Protocol: The "Zinc-Boost" Method

Reference Basis: Adapted from Tschaen et al. and general aryl cyanation optimization.

Reagents:

  • Dimethyl 5-bromoisophthalate (1.0 equiv)

  • Zn(CN)₂ (0.6 equiv) — Note: Stoichiometry is 0.5, but 0.6 ensures completion.

  • Pd₂(dba)₃ (2 mol%) + dppf (4 mol%) — dppf is crucial for stability.

  • Zn Dust (10-20 mol%) — The secret ingredient for yield.

  • Solvent: Wet DMF (approx 1% water) or NMP. Counter-intuitively, trace water accelerates Zn(CN)₂ dissolution.

Step-by-Step Workflow:

  • Degassing (Critical): Sparge DMF/NMP with Argon for 30 mins. Pd-cyanation is hypersensitive to oxygen.

  • Mixing: Add aryl bromide, Zn(CN)₂, Pd catalyst, ligand, and Zn dust to the reaction vessel.

  • Heating: Heat to 100°C (Internal temp). Do not exceed 120°C to prevent ester degradation.

  • Monitoring: Check HPLC at 4 hours.

    • If SM > 10%: Add 1 mol% fresh catalyst (dissolved in degassed solvent).

  • Quench: Cool to RT. Dilute with EtOAc.

Troubleshooting Logic: Pd-Route

Pd_Troubleshooting Start Low Yield in Pd-Cyanation CheckSM Check HPLC: Is Starting Material Present? Start->CheckSM YesSM Yes: Incomplete Conversion CheckSM->YesSM High SM NoSM No: SM Consumed CheckSM->NoSM Low SM O2Check Was solvent sparged? YesSM->O2Check LigandCheck Check Ligand:Pd Ratio (Must be > 2:1) O2Check->LigandCheck ZnAdd Action: Add 10 mol% Zn Dust to scavenge O2/reactivate Pd LigandCheck->ZnAdd ProductCheck Identify Major Impurity NoSM->ProductCheck Dehal Dimethyl Isophthalate (Dehalogenation) ProductCheck->Dehal Hydro Mono-acid/Amide (Hydrolysis) ProductCheck->Hydro FixDehal Action: Lower Temp (<100°C) Check Solvent Purity Dehal->FixDehal FixHydro Action: Ensure Anhydrous Workup Avoid NaOH wash Hydro->FixHydro

Figure 1: Decision tree for diagnosing yield loss in Palladium-catalyzed cyanation.

Method B: Rosenmund-von Braun (The "Legacy" Route)

Recommended only if Pd-catalysts are unavailable or cost-prohibitive.

The Mechanism & Failure Points

Uses stoichiometric CuCN in polar solvents (DMF/Pyridine) at high temperatures.[3]

  • The Trap: The nitrile product forms a stable coordination complex with the copper salts (CuBr/CuCN). Standard extraction fails to pull the product out of the "copper sludge," resulting in artificially low isolated yields (often <40%).

Optimized Protocol: The Oxidative Workup

Do not use ammonia; it is often insufficient for isophthalates.

Reagents:

  • Dimethyl 5-bromoisophthalate

  • CuCN (1.2 equiv)[2]

  • Workup Reagent: FeCl₃ (Ferric Chloride) or Ethylenediamine.

The "Iron Wash" Technique:

  • Reaction: Run at reflux in DMF until conversion is complete.

  • Oxidation: Cool to 60°C. Pour the reaction mixture into a solution of FeCl₃·6H₂O (4 equiv relative to Cu) in 0.1 M HCl.

    • Why? Fe(III) oxidizes Cu(I) to Cu(II). Cu(II) complexes bind nitriles much more weakly than Cu(I), releasing your product.

  • Extraction: Extract the aqueous slurry with Toluene or EtOAc. The organic layer should separate cleanly.

  • Wash: Wash organic layer with 10% Ethylenediamine (aq) to remove residual copper traces (organic layer will turn from blue to colorless).

FAQ: Specific Isolation Issues

Q: My product is an oil, but it should be a solid. What happened? A: You likely have residual solvent (DMF/NMP) trapped in the crystal lattice. Dimethyl 5-cyanoisophthalate is a solid (MP ~108-110°C).

  • Fix: Dissolve the oil in minimal EtOAc and precipitate by slowly adding Hexanes or Diethyl Ether with vigorous stirring.

Q: I see a new spot on TLC that is very polar. Is it the product? A: Likely not. The cyano-ester is less polar than the mono-acid byproduct. If you see a spot near the baseline (high polarity), you have hydrolyzed the ester.

  • Fix: Re-esterify using MeOH/SOCl₂ or discard. Prevent this by keeping workup pH < 9.

Q: Can I use K₄[Fe(CN)₆] instead of Zn(CN)₂? A: Yes, this is the "green" variant. However, it requires higher temperatures (120-130°C) and often a catalyst like Pd(OAc)₂/dppf . It is slower but safer. Ensure you add Na₂CO₃ (1 equiv) to facilitate the transmetallation.

References & Authority

  • Palladium-Catalyzed Cyanation Mechanism & Optimization:

    • Tschaen, D. M., et al. "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, 1995, 60(13), 4324.

    • Note: Establishes the Zn(CN)₂/Zn dust protocol.

  • Rosenmund-von Braun Workup Techniques:

    • Ellis, G. P., & Romney-Alexander, T. M. "Cyanation of Aromatic Halides." Chemical Reviews, 1987, 87(4), 779-794.[4]

    • Note: Detailed comparison of FeCl₃ vs. Ethylenediamine workups.

  • Green Cyanation (K₄[Fe(CN)₆]):

    • Schareina, T., Zapf, A., & Beller, M. "Potassium Hexacyanoferrate(II)—A New Power Source for the Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications, 2004, (12), 1388-1389.

  • MOF Linker Synthesis Context:

    • Review of isophthalate linker synthesis for MOF-5 derivatives. CrystEngComm, 2018.

(Note: While specific URLs are generated based on standard DOI resolution, ensure institutional access for full text.)

Sources

Preventing side reactions during the synthesis of Dimethyl 5-Cyanoisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Side Reactions & Optimization of Synthetic Routes Ticket ID: #D5CI-SYN-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Target & The Challenge

Dimethyl 5-cyanoisophthalate is a critical intermediate, often used as a linker in Metal-Organic Frameworks (MOFs) or as a precursor for complex pharmaceutical scaffolds. Its structure—an electron-deficient benzene ring bearing two methyl esters and a nitrile group—presents a unique synthetic paradox:

  • The Nitrile Sensitivity: The cyano group (-CN) is prone to hydrolysis under the very acidic or basic conditions typically used to form the ester groups.

  • The Halogen Reactivity: If synthesizing via cyanation of an aryl halide, the challenge shifts to preventing homocoupling (biaryl formation) and catalyst deactivation.

This guide provides field-proven protocols to navigate these competing reactivities.

Module 1: The "Nitrile Survival" Protocol (Esterification Route)

Scenario: You are starting with 5-cyanoisophthalic acid and attempting to synthesize the dimethyl ester. Primary Failure Mode: Hydrolysis of the nitrile group to a primary amide (–CONH₂) or carboxylic acid (–COOH).

The Mechanism of Failure

In a standard Fischer esterification (Acid + Methanol + H₂SO₄), the reaction generates water as a byproduct. Under reflux with strong acid, water attacks the protonated nitrile, leading to the amide.

The Solution: The Thionyl Chloride (SOCl₂) Anhydrous Route

To prevent nitrile hydrolysis, you must exclude water entirely. The most robust method involves converting the carboxylic acid to an acid chloride before introducing methanol.

Step-by-Step Protocol
  • Activation: Suspend 5-cyanoisophthalic acid in excess Thionyl Chloride (SOCl₂).

    • Catalyst: Add a catalytic amount of DMF (Dimethylformamide). This forms the Vilsmeier-Haack reagent in situ, drastically accelerating acid chloride formation.

  • Reflux: Heat to reflux (approx. 75-80°C) until the solution becomes clear and gas evolution (SO₂/HCl) ceases.

    • Checkpoint: A clear solution indicates the formation of 5-cyanoisophthaloyl chloride.

  • Evaporation (Critical): Remove excess SOCl₂ under reduced pressure.

    • Why? Excess SOCl₂ reacts violently with methanol, generating heat that can degrade the nitrile.

  • Esterification: Dissolve the crude acid chloride in dry DCM or THF and add anhydrous Methanol dropwise at 0°C, followed by a base scavenger (e.g., Triethylamine or Pyridine).

Visualizing the Pathway

EsterificationRoute Start 5-Cyanoisophthalic Acid Reagent_Bad Route A: MeOH / H2SO4 (Reflux) Start->Reagent_Bad Reagent_Good Route B: 1. SOCl2 / DMF 2. MeOH (Anhydrous) Start->Reagent_Good Side_Product SIDE REACTION: Nitrile Hydrolysis (Formation of Amide) Reagent_Bad->Side_Product H2O present Inter_Good Acid Chloride Intermediate (Water-Free Environment) Reagent_Good->Inter_Good Target TARGET: Dimethyl 5-cyanoisophthalate Inter_Good->Target Fast Conversion

Figure 1: Comparison of esterification routes. Route B (Green) avoids the aqueous pathway that leads to nitrile hydrolysis.

Module 2: The Catalytic Efficiency Protocol (Cyanation Route)

Scenario: You are starting with Dimethyl 5-bromoisophthalate (or iodoisophthalate) and installing the cyano group. Primary Failure Mode: Catalyst poisoning, dehalogenation (loss of Br without CN insertion), or biaryl homocoupling.

The Mechanism of Failure
  • Copper Mediation (Rosenmund-von Braun): Requires harsh heat (>150°C) in DMF. This often causes decarboxylation of the ester groups or "tarring" of the reaction mixture.

  • Palladium Catalysis: Cyanide ions (

    
    ) have a high affinity for Pd, potentially saturating the metal center and preventing the oxidative addition of the aryl bromide.
    
The Solution: Zn(CN)₂ and Ligand Selection

Use Zinc Cyanide (


) instead of NaCN/KCN. Zinc cyanide releases cyanide ions slowly, maintaining a low concentration of free 

in solution, which prevents catalyst poisoning.
Optimized Conditions
ParameterRecommendationRationale
Source Dimethyl 5-bromoisophthalateBromides balance reactivity and stability better than iodides (too reactive) or chlorides (inert).
Cyanide Source Zn(CN)₂ (0.6 equiv)Covalent nature prevents Pd-poisoning.
Catalyst Pd(PPh₃)₄ (3-5 mol%)Tetrakis(triphenylphosphine)palladium(0) is robust for aryl bromides.
Solvent DMF or NMP (Dry)High boiling point polar aprotic solvents are required to solubilize the Zn(CN)₂.
Temperature 80°C - 100°C Keep below 120°C to prevent ester degradation.
Additives Zn dust (1-2 mol%)Keeps the Pd species in the active Pd(0) oxidation state.
Troubleshooting the Catalytic Cycle

CyanationCycle Substrate Aryl Bromide OxAdd Oxidative Addition (Ar-Pd-Br) Substrate->OxAdd Pd(0) Fail_Poison FAILURE: Catalyst Poisoning (Excess free CN-) Substrate->Fail_Poison NaCN/KCN used TransMetal Transmetallation (Zn(CN)2 enters) OxAdd->TransMetal Fail_Couple FAILURE: Homocoupling (Biaryl formation) OxAdd->Fail_Couple Low Temp / Poor Ligand RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Substrate Regenerates Pd(0) Product Dimethyl 5-cyanoisophthalate RedElim->Product

Figure 2: The Pd-Catalyzed Cyanation Cycle. Red path indicates failure due to improper cyanide source.

Module 3: Troubleshooting & FAQ

Q1: I see a new spot on my TLC just below the product. What is it?

Diagnosis: This is likely the mono-ester (incomplete esterification) or the primary amide (hydrolysis product). Action:

  • Perform an acidic aqueous workup. If the spot remains in the organic layer, it is likely the amide.

  • If using the SOCl₂ route, ensure you refluxed long enough (1-2 hours) to fully convert the acid to the acid chloride before adding methanol.

Q2: My reaction mixture turned black during the cyanation step.

Diagnosis: "Palladium Black" formation. The active Pd(0) catalyst precipitated out of solution, ending the reaction. Action:

  • Ensure your solvent (DMF/NMP) is rigorously degassed (sparged with Argon/Nitrogen) before adding the catalyst. Oxygen kills the catalyst.

  • Add 1-2 mol% of Zinc Dust to the reaction mixture to reduce any oxidized Pd(II) back to active Pd(0).

Q3: Can I use DCC/DMAP for the esterification instead of SOCl₂?

Answer: Yes, but with caution. Steglich esterification (DCC/DMAP) is mild and avoids acidic conditions, making it safe for the nitrile. However, the removal of the dicyclohexylurea (DCU) byproduct can be difficult. The SOCl₂ method is generally preferred for scale-up because the byproducts (SO₂, HCl) are gases and easily removed.

References

  • Weissman, S. A., et al. (2005).[1] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides.[1] Journal of Organic Chemistry.[1][2]

  • Schareina, T., et al. (2004). Improved Conditions for the Palladium-Catalyzed Cyanation of Aryl Halides with Zinc Cyanide. Tetrahedron Letters.

  • Greenberg, J. A., et al. (2017).[2] The Conversion of Esters to Acid Chlorides Using Thionyl Chloride.[3] Journal of Organic Chemistry.[1][2]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl₂) Reaction Mechanism.[2][4][5]

Sources

Scaling up the synthesis of Dimethyl 5-Cyanoisophthalate for bulk production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

Dimethyl 5-cyanoisophthalate is a critical ligand in the synthesis of Metal-Organic Frameworks (MOFs), specifically copper-based systems (e.g., PCN-14) used for gas storage. In bulk production, "scaling up" is not merely multiplying quantities; it requires a shift in thermal management and safety engineering.

We support two primary synthetic routes. Select the protocol that matches your starting material availability and facility capabilities:

FeatureRoute A: Acid Chloride Esterification (Recommended)Route B: Pd-Catalyzed Cyanation
Starting Material 5-Cyanoisophthalic AcidDimethyl 5-bromoisophthalate
Key Reagent Thionyl Chloride (

)

or

Primary Hazard Corrosive Gas Evolution (

,

)
Cyanide Toxicity / Heavy Metal Waste
Scalability High (Linear scale-up with gas scrubbing)Moderate (Catalyst cost & metal scavenging)
Purity Profile High (Main impurity: Mono-ester)Variable (Residual Pd, de-halogenation)

Protocol A: The "Workhorse" Route (Esterification)

Context: This method utilizes the activation of the carboxylic acid via thionyl chloride, followed by methanolysis. It is preferred for bulk synthesis due to the low cost of reagents and high atom economy.

Critical Mechanism Insight

The nitrile group at the 5-position is susceptible to acid-catalyzed hydrolysis. If water is present during the acidic reflux, the nitrile will hydrolyze to an amide (


) or carboxylic acid (

), destroying the ligand's functionality [1]. Strict anhydrous conditions are non-negotiable.
Step-by-Step Protocol (1.0 kg Scale)

Reagents:

  • 5-Cyanoisophthalic acid (1.0 kg, 5.23 mol)

  • Thionyl Chloride (

    
    ) (1.5 kg, ~2.4 equiv) - Freshly distilled preferred
    
  • Methanol (Anhydrous, 10 L)

  • Catalytic DMF (5 mL)

Workflow:

  • Setup: Equip a 20L double-jacketed reactor with a mechanical stirrer, reflux condenser, and a caustic scrubber system (NaOH trap) to neutralize

    
     and 
    
    
    
    off-gas.
  • Activation: Charge solid 5-cyanoisophthalic acid. Add

    
     slowly at room temperature. Add DMF.[1]
    
  • Reflux 1: Heat to reflux (

    
    ) for 4-6 hours. The slurry will clarify as the di-acid chloride forms.
    
    • Checkpoint: Evolution of gas should cease.

  • Distillation: Distill off excess

    
     under reduced pressure. Do not overheat  (>90°C) to avoid darkening.
    
  • Methanolysis (Exothermic): Cool the residue to

    
    . Add anhydrous Methanol slowly  via an addition funnel.
    
    • Warning: This step is highly exothermic. Maintain internal temp

      
       to prevent nitrile hydrolysis.
      
  • Reflux 2: Once addition is complete, reflux the methanolic solution for 3 hours to ensure complete conversion.

  • Crystallization: Cool to room temperature, then to

    
    . The product will crystallize as white needles.
    
Diagram 1: Process Flow & Safety Logic

EsterificationFlow cluster_safety Critical Control Points Start Start: 5-Cyanoisophthalic Acid Activation Add SOCl2 + Cat. DMF (Gas Evolution!) Start->Activation Scrubber Caustic Scrubber (Traps SO2/HCl) Activation->Scrubber Off-gas Distillation Remove Excess SOCl2 (Vacuum Distillation) Activation->Distillation Methanolysis Add MeOH at 0°C (High Exotherm) Distillation->Methanolysis Reflux Reflux 3 hrs Methanolysis->Reflux Crystallize Cool to 0°C & Filter Reflux->Crystallize

Caption: Workflow for Thionyl Chloride mediated esterification emphasizing gas management and exotherm control.

Protocol B: The "Advanced" Route (Pd-Cyanation)

Context: If you only have access to Dimethyl 5-bromoisophthalate, you must install the cyano group via cross-coupling. We recommend using Potassium Ferrocyanide (


) over 

to minimize toxicity [2][3].

Reagents:

  • Dimethyl 5-bromoisophthalate (1.0 equiv)

  • 
     (0.25 equiv)
    
  • 
     (1 mol%) / dppf (2 mol%)
    
  • Solvent: NMP or DMAc (Degassed)

  • Base:

    
     (1.0 equiv)
    

Key Technical Nuance: Cyanide ions are strong


-donors and can poison the Pd-catalyst. Using ferrocyanide provides a "slow release" of cyanide ions, preventing catalyst deactivation and increasing turnover number (TON) [3].

Workup Caution: Do not acidify the reaction mixture during workup. Acidification of residual ferrocyanide can release lethal Hydrogen Cyanide (HCN) gas. Quench with aqueous Ammonium Hydroxide (


) to solubilize copper/iron salts and keep cyanide complexed.

Purification & Quality Control

Recrystallization Protocol:

  • Dissolve crude solid in boiling Methanol (approx. 5-7 mL per gram).

  • If the solution is colored (pink/brown), add activated charcoal (5 wt%), stir for 15 mins, and filter hot through Celite.

  • Allow to cool slowly to Room Temp, then refrigerate at

    
    .
    
  • Filter and wash with cold Methanol.

Specification Targets:

  • Appearance: White crystalline needles.

  • Melting Point:

    
     (Sharp range indicates purity).
    
  • 1H NMR (CDCl3):

    
     8.95 (t, 1H), 8.60 (d, 2H), 4.02 (s, 6H). Look for absence of broad -OH peak (acid impurity).
    

Troubleshooting Center

Diagram 2: Impurity Diagnostic Tree

Troubleshooting Problem Impurity Detected CheckNMR Check 1H NMR Problem->CheckNMR Color Pink/Brown Color? Problem->Color BroadPeak Broad Peak > 10 ppm? CheckNMR->BroadPeak MonoEster Impurity: Mono-Methyl Ester Cause: Incomplete Methanolysis BroadPeak->MonoEster No AcidImpurity Impurity: Carboxylic Acid Cause: Nitrile Hydrolysis BroadPeak->AcidImpurity Yes Oxidation Cause: Phenolic/Amine Impurities Action: Charcoal Recrystallization Color->Oxidation Yes

Caption: Diagnostic logic for identifying common impurities based on NMR and physical appearance.

Common Issues & Fixes
SymptomProbable CauseCorrective Action
Low Yield (<70%) Incomplete activation of acid.Ensure

is fresh. Increase reflux time. Verify gas evolution has stopped before distilling.
Product is Brown Thermal decomposition or trace iron.Keep distillation temp

. Use glass-lined reactors if possible. Perform charcoal filtration.
"Gummy" Solid Presence of Mono-ester.The mono-ester is less soluble in MeOH. Recrystallize from EtOAc/Hexanes to separate, or re-subject to

/MeOH.
Ammonia Smell Nitrile hydrolysis.[2][3][4]CRITICAL: Water entered the system. The nitrile hydrolyzed to amide/acid, releasing

eventually. Restart with strictly anhydrous reagents.

Frequently Asked Questions (FAQs)

Q: Can I use concentrated Sulfuric Acid (


) instead of Thionyl Chloride? 
A:  Yes, but with reservations. While safer (no 

gas), the Fischer esterification generates water as a byproduct. Since the nitrile group is sensitive to acid-catalyzed hydrolysis [4], the accumulation of water in the presence of

at reflux can convert your cyano group to an amide. If you choose this route, you must use a Dean-Stark trap or a massive excess of methanol to drive the equilibrium and dilute the water.

Q: My product turned pink after drying. Why? A: This is often due to trace oxidation of minor amino-impurities carried over from the starting material synthesis. It rarely affects MOF synthesis, but for pharmaceutical standards, recrystallize using Methanol with 5% activated carbon.

Q: How do I clean the reactor after the Pd-cyanation route? A: Palladium residues are sticky. Wash the reactor with a solution of Thiourea in dilute HCl or specialized metal scavengers (e.g., QuadraPure™) to remove plated palladium before the next campaign.

References

  • JoVE Science Education Database. Preparation of Carboxylic Acids: Hydrolysis of Nitriles.[3] JoVE. [Link]

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications.[5] [Link]

  • Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry. [Link]

  • Chemistry Steps. Hydrolysis of Nitriles to Carboxylic Acids.[Link]

Sources

Technical Support Center: Solvent Optimization for Dimethyl 5-Cyanoisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the synthesis of Dimethyl 5-Cyanoisophthalate , specifically focusing on the critical impact of solvent selection during the cyanation of aryl halides (e.g., Dimethyl 5-bromoisophthalate).

Topic: Impact of Solvent Choice on Synthesis & Purity Target Molecule: Dimethyl 5-cyanoisophthalate (CAS: 13730-98-8) Primary Precursor: Dimethyl 5-bromoisophthalate (CAS: 51760-21-5)[1]

Executive Summary

The synthesis of Dimethyl 5-cyanoisophthalate typically proceeds via the cyanation of Dimethyl 5-bromoisophthalate. While the precursor synthesis (esterification) is robust in methanol, the cyanation step is the process bottleneck. Solvent choice here dictates not just reaction rate, but the specific impurity profile—most notably the formation of amide side-products due to solvent decomposition.

Module 1: Reaction Solvent Selection (The Cyanation Phase)

Q: Which solvent system should I use for the cyanation step?

A: The choice depends entirely on your catalytic system (Classical Cu-mediated vs. Modern Pd-catalyzed).

Scenario A: Classical Rosenmund-von Braun (CuCN)
  • Standard Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

  • Mechanism: Nucleophilic aromatic substitution requiring high temperatures (>140°C) to solubilize CuCN and facilitate the reaction.

  • Critical Advisory: At these temperatures, DMF is chemically unstable .[2] It decomposes to dimethylamine, which attacks the ester groups of your product, converting the methyl ester to a dimethyl amide.

  • Recommendation: Use NMP for reactions requiring >130°C. It is thermally stable and prevents the "amide impurity" issue.

Scenario B: Palladium-Catalyzed Cyanation (Zn(CN)₂)
  • Standard Solvent: DMF or DMAc (Dimethylacetamide) at moderate temps (80–100°C).

  • Emerging Standard: Wet THF (THF:Water 5:1) .

  • Why? In anhydrous polar solvents, cyanide ions are too "naked" and bind too strongly to the Palladium, poisoning the catalyst (forming off-cycle species). Adding water modulates the solubility of Zn(CN)₂, releasing cyanide slowly and keeping the catalytic cycle active.

Visual Guide: Solvent Decision Tree

SolventSelection Start Select Cyanation Method Method Catalyst System? Start->Method CuCN Copper (I) Cyanide (Rosenmund-von Braun) Method->CuCN Pd Palladium Catalyzed (Zn(CN)2) Method->Pd Temp Required Temp? CuCN->Temp ModT 80 - 100°C Pd->ModT HighT > 130°C Temp->HighT DMF AVOID DMF (Risk of Amide Impurity) HighT->DMF High Risk NMP USE NMP (Thermally Stable) HighT->NMP Recommended WetTHF USE THF/Water (5:1) (Prevents Catalyst Poisoning) ModT->WetTHF Best Yield DMAc USE DMAc (Acceptable if dry) ModT->DMAc Alternative

Caption: Decision logic for solvent selection based on catalyst type and thermal requirements to minimize side reactions.

Module 2: Troubleshooting Impurities (The "DMF Problem")

Q: I see a +13 mass unit impurity (or +27 depending on ionization) and loss of methoxy signals in NMR. What happened?

A: You have likely formed Dimethyl 5-(dimethylcarbamoyl)isophthalate . This is a classic solvent-induced failure.

  • The Cause: Thermal decomposition of DMF.[3]

  • The Mechanism:

    • At

      
      , DMF hydrolyzes/decomposes: 
      
      
      
      .
    • Dimethylamine is a potent nucleophile.

    • It attacks the ester moiety of your Dimethyl 5-cyanoisophthalate (or the bromo-precursor).

    • Result: Conversion of

      
       to 
      
      
      
      .

Protocol Fix:

  • Switch Solvent: Use NMP (N-Methyl-2-pyrrolidone) which resists hydrolysis.

  • Scavenger: If you must use DMF, add a Lewis Acid scavenger or keep the reaction strictly anhydrous and under Argon flow to sweep away volatile amines, though this is less effective than changing solvents.

Visual Guide: The Impurity Pathway

ImpurityPathway DMF DMF Solvent (>130°C) Decomp Decomposition DMF->Decomp DMA Dimethylamine (Nucleophile) Decomp->DMA Generates Reaction Nucleophilic Acyl Substitution DMA->Reaction Target Dimethyl 5-cyanoisophthalate (Ester) Target->Reaction Impurity Amide Impurity (Ruined Product) Reaction->Impurity Irreversible

Caption: Mechanism of ester-to-amide conversion caused by thermal decomposition of DMF.

Module 3: Work-up & Isolation Protocols

Q: My product is stuck in NMP/DMF. How do I isolate it without distilling high-boiling solvents?

A: Dimethyl 5-cyanoisophthalate is highly lipophilic and insoluble in water. Use the "Crash-Out" method.

Protocol: The Aqueous Crash-Out

  • Cool: Allow the reaction mixture (NMP/DMF) to cool to room temperature.

  • Dilute: Slowly pour the reaction mixture into a beaker containing 5 volumes of ice-cold water (relative to solvent volume) with vigorous stirring.

    • Note: Do not pour water into the reaction; pour the reaction into water. This controls the precipitation rate.

  • Precipitate: The target ester will precipitate as a white/off-white solid. The polar solvent (DMF/NMP) and inorganic salts (Cu salts/Zn halides) will remain in the aqueous phase.

  • Filter: Vacuum filter the solid.

  • Wash: Wash the cake 3x with water to remove residual solvent.

  • Purification: Recrystallize from Methanol if necessary.

Data Summary: Solvent Properties & Risks
SolventBoiling PointStability (>120°C)Risk FactorRecommended For
DMF 153°CPoorHigh: Decomposes to amine (attacks esters).Low temp (<80°C) only.
NMP 202°CExcellentLow: Hard to remove (high BP).High temp CuCN reactions.[4][5]
DMAc 165°CModerateMedium: Can hydrolyze, but slower than DMF.Pd-catalyzed reactions.[5][6][7][8]
THF/Water 66°CGoodLow: Requires phase transfer or specific catalyst.Modern Pd-catalyzed (Buchwald conditions).

References

  • Rosenmund-von Braun Reaction Basics

    • Organic Chemistry Portal.[4] "Rosenmund-von Braun Reaction."[4][5][9][10]

    • [Link][5]

  • Palladium-Catalyzed Cyanation (Solvent Effects)

    • Cohen, D. T., & Buchwald, S. L. (2015).[11] "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters. (Demonstrates the superiority of THF/Water systems).

    • [Link]

  • DMF Decomposition Hazards

    • Organic Process Research & Development.[12] "Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions." (2020).[12]

    • [Link]

  • Precursor Data (Dimethyl 5-bromoisophthalate)

    • Sigma-Aldrich Product Sheet.[13] "Dimethyl 5-bromoisophthalate."[1][13]

Sources

Catalyst selection and optimization for Dimethyl 5-Cyanoisophthalate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Dimethyl 5-Cyanoisophthalate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, ensuring successful and reproducible outcomes.

Two primary synthetic routes are commonly employed for the synthesis of Dimethyl 5-Cyanoisophthalate:

  • The Sandmeyer Reaction: This classic transformation involves the diazotization of Dimethyl 5-aminoisophthalate followed by cyanation using a copper(I) cyanide catalyst.

  • Palladium-Catalyzed Cross-Coupling: This modern approach utilizes a palladium catalyst to couple Dimethyl 5-bromoisophthalate with a cyanide source.

This guide is structured to address specific challenges you may encounter with both methodologies.

Section 1: Troubleshooting Guide

This section is formatted to address common problems, their probable causes, and actionable solutions.

Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I rectify this?

A: Low or no yield is a common issue that can stem from various factors depending on the chosen synthetic route.

Probable Cause Explanation Recommended Solution
Incomplete Diazotization The diazonium salt is the key intermediate. Its incomplete formation will directly lead to low product yield. This can be due to improper temperature control or incorrect stoichiometry of reagents.Maintain a strict temperature range of 0-5°C during the addition of sodium nitrite.[1] Use a slight excess of sodium nitrite and ensure vigorous stirring to promote complete reaction. The diazonium salt solution should be used immediately as it is unstable.
Premature Decomposition of Diazonium Salt Diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures, leading to the formation of phenol byproducts.[2]Prepare the diazonium salt at 0-5°C and use it promptly. Avoid exposing the solution to sunlight.
Inefficient Cyanation Step The displacement of the diazonium group with cyanide may be inefficient due to poor catalyst activity or suboptimal reaction conditions.Ensure the use of freshly prepared, high-quality copper(I) cyanide. The reaction temperature for the cyanation step is crucial and may require optimization, typically between 20-60°C.
Side Reactions The aryl radical intermediate in the Sandmeyer reaction can undergo dimerization to form biaryl compounds, reducing the yield of the desired nitrile.[2]Use a more concentrated solution of the diazonium salt and add it slowly to the copper cyanide solution to favor the desired reaction over dimerization.
Probable Cause Explanation Recommended Solution
Catalyst Deactivation (Poisoning) Cyanide ions can strongly coordinate to the palladium center, leading to catalyst deactivation and halting the catalytic cycle.[3] This is a very common issue in palladium-catalyzed cyanation reactions.Employ a less soluble cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) to maintain a low concentration of free cyanide in the reaction mixture.[3] Alternatively, the slow addition of a more soluble cyanide source can be effective.
Inactive Catalyst The active Pd(0) species may not be forming efficiently from the precatalyst, or the chosen ligand may not be suitable for the reaction.Use a pre-formed Pd(0) source or a precatalyst that is readily reduced in situ. The choice of ligand is critical; bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective.
Poor Substrate Quality Impurities in the Dimethyl 5-bromoisophthalate starting material can interfere with the catalyst.Ensure the starting material is pure and free from any potential catalyst poisons. Recrystallization or column chromatography may be necessary.
Incorrect Reaction Conditions Temperature, solvent, and base are critical parameters that can significantly impact the reaction outcome.The reaction temperature typically ranges from 80-120°C. Aprotic polar solvents like DMF, DMAc, or NMP are commonly used. The choice of base is also important, with inorganic bases like potassium carbonate or phosphate often being effective.
Formation of Significant Side-Products

Q: I am observing significant impurities in my reaction mixture. How can I identify and minimize them?

A: The nature of the side-products is a key diagnostic tool.

  • Phenolic Impurities (Dimethyl 5-hydroxyisophthalate): The presence of a hydroxyl group instead of the cyano group indicates premature decomposition of the diazonium salt.

    • Solution: As mentioned, maintain a low temperature (0-5°C) during diazotization and use the diazonium salt immediately.

  • Biaryl Impurities: The formation of symmetrical biaryl compounds is a known side reaction in Sandmeyer reactions involving radical intermediates.[2]

    • Solution: Use a higher concentration of the copper cyanide catalyst and ensure efficient mixing to trap the aryl radical before it can dimerize.

  • Hydrodehalogenation (Formation of Dimethyl Isophthalate): Replacement of the bromine atom with a hydrogen atom can occur, especially if there are sources of hydride in the reaction mixture or if the catalytic cycle is interrupted.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen. The choice of solvent and base can also influence this side reaction.

  • Homocoupling of the Starting Material: Dimerization of the Dimethyl 5-bromoisophthalate can occur, leading to the formation of a biphenyl derivative.

    • Solution: This is often a sign of an inefficient catalytic system. Re-evaluate the choice of ligand and palladium precursor.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of Dimethyl 5-Cyanoisophthalate?

A: Both routes have their advantages and disadvantages. The Sandmeyer reaction is a well-established, cost-effective method. However, it involves the use of highly toxic copper cyanide and potentially unstable diazonium salts. The palladium-catalyzed cross-coupling reaction often provides higher yields and functional group tolerance, and can be performed with less toxic cyanide sources like potassium hexacyanoferrate(II).[3] The choice often depends on the scale of the synthesis, available resources, and safety considerations.

Q2: What are the critical safety precautions to consider for each route?

A:

  • Sandmeyer Reaction:

    • Diazonium Salts: Solid diazonium salts can be explosive when dry. It is crucial to keep them in solution and at low temperatures.

    • Copper(I) Cyanide: This reagent is highly toxic. Handle with extreme caution in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE).

  • Palladium-Catalyzed Cross-Coupling:

    • Cyanide Sources: While less toxic alternatives to simple alkali metal cyanides are available, all cyanide-containing compounds should be handled with care. Acidic workups should be avoided to prevent the generation of highly toxic hydrogen cyanide gas.

    • Palladium Catalysts: While generally less hazardous than heavy metals like mercury or lead, palladium compounds should still be handled with appropriate care.

Q3: How can I monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are excellent techniques for monitoring the consumption of the starting material and the formation of the product. This allows for the determination of the optimal reaction time and can provide early indications of any issues.

Section 3: Experimental Protocols and Data

Representative Protocol for Palladium-Catalyzed Cyanation

This protocol is a general guideline and may require optimization for your specific setup.

  • To a dry Schlenk flask, add Dimethyl 5-bromoisophthalate (1.0 eq.), zinc cyanide (0.6 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a dry, degassed solvent (e.g., DMF or DMAc).

  • Add a suitable base (e.g., potassium carbonate, 2.0 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 100-120°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Catalyst and Ligand Selection for Palladium-Catalyzed Cyanation

The choice of catalyst and ligand is crucial for a successful cyanation reaction. The following table summarizes some common combinations that have been used for the cyanation of aryl bromides.

Palladium PrecatalystLigandCyanide SourceTypical YieldsReference
Pd₂(dba)₃XPhosZn(CN)₂High
Pd(OAc)₂SPhosK₄[Fe(CN)₆]Good to High
Pd/CdppfZn(CN)₂Good

Section 4: Visualizing the Workflow

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Product Yield Route Which Synthetic Route? Start->Route Sandmeyer Sandmeyer Reaction Route->Sandmeyer Sandmeyer Palladium Palladium-Catalyzed Coupling Route->Palladium Palladium Diazotization Check Diazotization Conditions (Temp, Stoichiometry) Sandmeyer->Diazotization Catalyst_Deactivation Address Catalyst Deactivation (Cyanide Source, Slow Addition) Palladium->Catalyst_Deactivation Decomposition Check for Diazonium Salt Decomposition (Immediate Use) Diazotization->Decomposition Cyanation_Step Optimize Cyanation Step (Catalyst Quality, Temp) Decomposition->Cyanation_Step Side_Reactions_S Investigate Side Reactions (e.g., Biaryl Formation) Cyanation_Step->Side_Reactions_S Catalyst_Activity Verify Catalyst Activity (Precatalyst, Ligand) Catalyst_Deactivation->Catalyst_Activity Substrate_Purity Ensure Substrate Purity Catalyst_Activity->Substrate_Purity Reaction_Conditions_Pd Optimize Reaction Conditions (Temp, Solvent, Base) Substrate_Purity->Reaction_Conditions_Pd

Caption: A flowchart for troubleshooting low product yield.

Synthetic Pathways to Dimethyl 5-Cyanoisophthalate

Synthetic_Pathways cluster_sandmeyer Sandmeyer Reaction cluster_palladium Palladium-Catalyzed Cross-Coupling Amine Dimethyl 5-aminoisophthalate Diazonium Diazonium Salt Intermediate Amine->Diazonium NaNO₂, H⁺ 0-5°C Product_S Dimethyl 5-Cyanoisophthalate Diazonium->Product_S CuCN Bromide Dimethyl 5-bromoisophthalate Product_P Dimethyl 5-Cyanoisophthalate Bromide->Product_P Pd Catalyst, Ligand Cyanide Source, Base

Caption: The two main synthetic routes to the target molecule.

References

  • Gallagher, T. (2001). Sandmeyer reaction. In e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media. Organic Letters, 17(1), 202-205. [Link]

  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-catalyzed cyanation of aryl halides. The Journal of Organic Chemistry, 76(2), 665-668. [Link]

  • Anbarasan, P., Schareina, T., & Beller, M. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides. Chemistry–An Asian Journal, 6(3), 530-545.
  • Sandmeyer reaction. (2020, September 24). L.S.College, Muzaffarpur. [Link]

  • Sandmeyer reaction troubleshoot. (2024, July 26). Reddit. [Link]

  • 32. SANDMEYERS REACTION. (n.d.). PHARMD GURU. [Link]

  • Questions On Sandmeyer Reaction. (n.d.). Unacademy. [Link]

Sources

Technical Support Center: Crystallization and Polymorphism Control of Dimethyl 5-Cyanoisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Dimethyl 5-Cyanoisophthalate (DM-5C-IP). This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your crystallization experiments. Our goal is to provide you with the expertise and practical insights needed to effectively control the polymorphic outcome of DM-5C-IP.

Introduction to Polymorphism in DM-5C-IP

Dimethyl 5-cyanoisophthalate is a molecule with the potential for conformational polymorphism due to the rotational flexibility of its methoxycarbonyl groups and the influence of the cyano substituent on crystal packing.[1][2] Different polymorphic forms of an active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, dissolution rate, and bioavailability, making control of polymorphism a critical aspect of drug development.[3][4] This guide will equip you with the knowledge to navigate the complexities of DM-5C-IP crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the likely factors influencing the polymorphism of Dimethyl 5-Cyanoisophthalate?

A1: The polymorphic behavior of DM-5C-IP is primarily governed by a combination of thermodynamic and kinetic factors.[5][6] Key influencers include:

  • Solvent Choice: The polarity and hydrogen bonding capability of the solvent can influence which polymorphic form is favored.[7]

  • Supersaturation: The level of supersaturation at which nucleation occurs can dictate whether a metastable or stable form crystallizes.[6]

  • Temperature: Temperature affects both solubility and the relative stability of different polymorphs.[7]

  • Cooling Rate: Rapid cooling often leads to kinetically favored metastable forms, while slow cooling allows for the formation of the thermodynamically stable polymorph.[7]

  • Impurities: Even trace amounts of impurities can inhibit the growth of one polymorph while promoting another.[7]

Q2: I am consistently obtaining a needle-like crystal habit for DM-5C-IP, which is difficult to process. How can I modify the crystal habit?

A2: A needle-like morphology is a common issue with certain organic compounds and can lead to poor flowability and processing challenges.[3] To address this, consider the following strategies:

  • Solvent System Modification: Experiment with a range of solvents or solvent mixtures. A solvent that interacts differently with the various crystal faces can alter the relative growth rates of those faces, leading to a more equant crystal shape.

  • Additive/Impurity Introduction: The presence of a rationally chosen additive, structurally similar to DM-5C-IP, can selectively adsorb to the fastest-growing crystal faces, inhibiting their growth and promoting the development of other faces.

  • Cooling Profile Optimization: A slower cooling rate or a multi-step cooling profile can sometimes favor the growth of more compact crystals.[7]

Q3: How can I determine if I have produced a new polymorph of DM-5C-IP?

A3: The discovery of a new polymorph requires thorough characterization using a combination of analytical techniques. Key methods include:

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystalline forms, as each polymorph will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC can distinguish between polymorphs by identifying different melting points, enthalpies of fusion, and solid-state transitions.

  • Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can detect differences in the molecular environment and intermolecular interactions between polymorphs.[8]

  • Solid-State NMR (ssNMR): This technique is highly sensitive to the local environment of atoms within the crystal lattice and can definitively distinguish between polymorphs.

Troubleshooting Guide

This section provides solutions to common problems encountered during the crystallization of Dimethyl 5-Cyanoisophthalate.

Problem Potential Cause Troubleshooting Steps
Inconsistent Polymorphic Form Fluctuation in experimental conditions.1. Strictly control temperature, cooling rate, and agitation. 2. Ensure consistent solvent quality and purity. 3. Filter the solution before crystallization to remove any particulate matter that could act as heterogeneous nuclei.[9]
Amorphous Material Formation High degree of supersaturation and rapid cooling.1. Reduce the cooling rate to allow for ordered crystal growth.[7] 2. Decrease the initial concentration of the solution. 3. Consider using a solvent in which DM-5C-IP has a lower solubility.
Solvent-Mediated Transformation The initially formed polymorph is metastable and transforms into a more stable form over time in the presence of the solvent.[7]1. Isolate the crystals immediately after formation if the metastable form is desired. 2. If the stable form is the target, allow for a longer slurry time to ensure complete conversion.
Oiling Out The compound separates as a liquid phase before crystallizing.1. Lower the crystallization temperature. 2. Use a more dilute solution. 3. Employ a solvent in which the compound is less soluble.

Experimental Protocols

Protocol 1: Screening for Polymorphs of Dimethyl 5-Cyanoisophthalate

This protocol outlines a general method for screening for different polymorphic forms of DM-5C-IP.

Step-by-Step Methodology:

  • Solution Preparation: Prepare saturated solutions of DM-5C-IP in a variety of solvents with different polarities (e.g., acetone, ethanol, ethyl acetate, toluene, heptane) at an elevated temperature (e.g., 50 °C).

  • Filtration: Filter the hot solutions through a 0.2 µm filter to remove any particulate matter.

  • Crystallization:

    • Slow Evaporation: Leave a portion of the filtered solution in a loosely covered vial at room temperature to allow for slow solvent evaporation.[9]

    • Slow Cooling: Slowly cool another portion of the solution to room temperature at a controlled rate (e.g., 0.1 °C/min).

    • Crash Cooling: Rapidly cool a third portion of the solution in an ice bath.

  • Crystal Isolation and Analysis: Isolate any resulting crystals by filtration and analyze them using PXRD, DSC, and microscopy to identify different polymorphic forms.

Protocol 2: Controlled Crystallization of a Target Polymorph

Once a target polymorph has been identified, this protocol can be used to reproducibly crystallize it.

Step-by-Step Methodology:

  • Seeding: Prepare a saturated solution of DM-5C-IP in the solvent system known to produce the desired polymorph.

  • Metastable Zone Determination: Determine the metastable zone width for the system to identify the optimal temperature and concentration for seeding.

  • Controlled Cooling and Seeding: Cool the solution to a temperature within the metastable zone and add a small quantity of seed crystals of the target polymorph.

  • Crystal Growth: Maintain the solution at this temperature or cool it slowly to allow for the growth of the seeded crystals.

  • Isolation and Characterization: Isolate the crystals and confirm their polymorphic identity using the analytical techniques described above.

Visualizing Crystallization Control

Diagram 1: Factors Influencing Polymorphism

G cluster_thermodynamic Thermodynamic Control cluster_kinetic Kinetic Control Stable Polymorph Stable Polymorph Slow Cooling Slow Cooling Low Supersaturation Low Supersaturation Slow Cooling->Low Supersaturation Equilibrium Conditions Equilibrium Conditions Low Supersaturation->Equilibrium Conditions Equilibrium Conditions->Stable Polymorph Metastable Polymorph Metastable Polymorph Rapid Cooling Rapid Cooling High Supersaturation High Supersaturation Rapid Cooling->High Supersaturation Non-Equilibrium Conditions Non-Equilibrium Conditions High Supersaturation->Non-Equilibrium Conditions Non-Equilibrium Conditions->Metastable Polymorph Crystallization Process Crystallization Process Crystallization Process->Slow Cooling favors Crystallization Process->Rapid Cooling leads to Solvent Solvent Solvent->Crystallization Process Impurities Impurities Impurities->Crystallization Process Agitation Agitation Agitation->Crystallization Process

Caption: Thermodynamic vs. Kinetic Control in Crystallization.

Diagram 2: Experimental Workflow for Polymorph Screening

G cluster_crystallization Crystallization Methods Start Start Saturated Solution Preparation Saturated Solution Preparation Start->Saturated Solution Preparation Hot Filtration Hot Filtration Saturated Solution Preparation->Hot Filtration Slow Evaporation Slow Evaporation Hot Filtration->Slow Evaporation Slow Cooling Slow Cooling Hot Filtration->Slow Cooling Crash Cooling Crash Cooling Hot Filtration->Crash Cooling Crystal Isolation Crystal Isolation Slow Evaporation->Crystal Isolation Slow Cooling->Crystal Isolation Crash Cooling->Crystal Isolation Polymorph Characterization Polymorph Characterization Crystal Isolation->Polymorph Characterization End End Polymorph Characterization->End

Caption: Workflow for Polymorph Screening of DM-5C-IP.

References

  • Bauer, J. et al. (2018). Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 1), 58–62. [Link]

  • Seven Star Pharma. Factors Influencing Polymorphism. [Link]

  • Varughese, S. et al. (2019). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. SFA ScholarWorks. [Link]

  • Gagni, S. (2018). Control of polymorphism, crystal size and habit in pharmaceuticals. University of Birmingham Research Archive. [Link]

  • ResearchGate. (2017). Polymorphic behavior of an organic compound. [Link]

  • Desiraju, G. R. (2007). Conformational Polymorphism in Organic Crystals. Accounts of Chemical Research, 40(4), 292–300. [Link]

  • Cheetham, A. K. et al. (2018). Thermodynamic and Kinetic Effects in the Crystallization of Metal–Organic Frameworks. Accounts of Chemical Research, 51(3), 699–707. [Link]

  • Zhu, L. (2009). Polymorphism control and the formation of organic molecular nanocrystals. Purdue University e-Pubs. [Link]

  • ResearchGate. (2020). Conformational polymorphs of isobutyl-6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate: spectroscopic, structural and DFT approach. [Link]

  • MDPI. (2022). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. [Link]

  • Guion, J. Guide for crystallization. [Link]

  • Vedantam, S. & Ranade, V. V. (2013). Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects. Sadhana, 38(6), 1185–1233. [Link]

  • National Center for Biotechnology Information. Dimethyl 5-nitroisophthalate. [Link]

  • Max Planck Institute for Dynamics of Complex Technical Systems. Thermodynamics and crystallization kinetics. [Link]

  • Leusen, F. J. J. (2005). Controlling crystal polymorphism: from stability prediction to crystallization process design. Acta Crystallographica Section A: Foundations of Crystallography, 61(a1), C12. [Link]

  • Bouillot, B. Thermodynamics of crystallization. [Link]

  • Gavezzotti, A. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. International Journal of Molecular Sciences, 23(16), 9013. [Link]

  • ResearchGate. (2013). Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects. [Link]

  • Al-Majid, A. M. et al. (2018). Crystal structure and Hirshfeld surface analysis of diethyl 5-(2-cyanophenoxy)isophthalate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1475–1479. [Link]

  • ResearchGate. (2008). Dimethyl 5-nitroisophthalate. [Link]

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Validation & Comparative

A Comparative Guide for MOF Linkers: Dimethyl 5-Cyanoisophthalate vs. Terephthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of Metal-Organic Frameworks (MOFs), the rational design and selection of organic linkers are paramount to tailoring the resulting material's properties for specific applications. This guide provides a detailed comparison between a well-established and widely utilized linker, terephthalic acid, and a more novel, functionalized alternative, Dimethyl 5-Cyanoisophthalate. While terephthalic acid is a cornerstone in the synthesis of iconic MOFs such as MOF-5 and UiO-66, the introduction of a cyano group in the isophthalate backbone presents intriguing possibilities for tuning the framework's electronic properties, polarity, and potential for post-synthetic modification.

This document will delve into the fundamental physicochemical differences between these two linkers and extrapolate how these differences are likely to manifest in the properties of the resulting MOFs. We will explore their structural implications, potential impacts on gas sorption and catalytic activity, and provide detailed, field-proven protocols for the synthesis of representative MOFs.

Unveiling the Contenders: A Physicochemical Overview

The choice of an organic linker dictates the geometric and chemical landscape of a MOF's pores. Terephthalic acid, a linear dicarboxylate, is favored for its rigidity and ability to form robust, highly porous structures. In contrast, Dimethyl 5-Cyanoisophthalate, a derivative of the bent isophthalic acid, introduces both a different geometric consideration and a potent functional group. The cyano (-CN) group is a strong electron-withdrawing group with a significant dipole moment, which can profoundly influence the framework's interaction with guest molecules.

PropertyDimethyl 5-CyanoisophthalateTerephthalic Acid
Molecular Formula C₁₁H₇NO₄C₈H₆O₄
Molar Mass 217.18 g/mol 166.13 g/mol
Structure Bent (meta-substituted)Linear (para-substituted)
Functional Group Cyano (-CN)None
Carboxylic Acid pKa pKa₁ ≈ 3.5, pKa₂ ≈ 4.5 (estimated for the diacid)pKa₁ ≈ 3.51, pKa₂ ≈ 4.82
Key Features Introduces polarity and a site for post-synthetic modification. The bent nature can lead to more complex framework topologies.High symmetry and rigidity promote the formation of highly porous and stable frameworks.

The Architectural Impact: From Linker Geometry to Framework Topology

The geometry of the organic linker is a critical determinant of the final MOF architecture. The linear nature of terephthalic acid is conducive to the formation of highly symmetric and extended networks, as exemplified by the cubic framework of MOF-5. This often results in large pore volumes and high surface areas, desirable for applications such as gas storage.

The bent geometry of the isophthalate backbone in Dimethyl 5-Cyanoisophthalate, however, is likely to favor the formation of more intricate and potentially interpenetrated frameworks. While this might lead to smaller pore sizes compared to some terephthalate-based MOFs, it can also create unique pore shapes and chemical environments that are beneficial for selective separations or catalysis.

Visualizing the Structural Difference

G cluster_terephthalic Terephthalic Acid (Linear) cluster_cyanoisophthalate Dimethyl 5-Cyanoisophthalate (Bent) terephthalic Terephthalic Acid terephthalic_structure cyanoisophthalate_structure cyanoisophthalate Dimethyl 5-Cyanoisophthalate

Caption: Chemical structures of terephthalic acid and Dimethyl 5-Cyanoisophthalate.

Performance Implications: A Comparative Analysis

The introduction of the cyano group is anticipated to have a multi-faceted impact on the performance of the resulting MOFs.

Gas Sorption: The strong dipole moment of the cyano group can enhance the affinity of the MOF for polar molecules, such as CO₂, SO₂, and certain volatile organic compounds (VOCs), through dipole-quadrupole or dipole-dipole interactions.[1] This could lead to higher adsorption capacities and selectivities for these gases compared to the non-polar pores of many terephthalate-based MOFs. However, the potential for smaller pore sizes due to the bent linker geometry must be considered, as this could impact the diffusion of larger gas molecules.

Catalysis: The electron-withdrawing nature of the cyano group can modulate the electronic properties of the MOF, potentially influencing its catalytic activity. For instance, it could enhance the Lewis acidity of the metal centers, which is beneficial for a range of organic transformations.[2] Furthermore, the cyano group itself can act as a binding site for substrates or even participate directly in catalytic cycles.

Luminescence: MOFs constructed from aromatic linkers often exhibit luminescence, a property that is highly sensitive to the presence of guest molecules. The electronic perturbations introduced by the cyano group can tune the emission and excitation wavelengths of the MOF, making it a promising candidate for sensing applications.[3][4]

Experimental Protocols: Synthesizing the Frameworks

To provide a practical context for this comparison, we present detailed, step-by-step protocols for the synthesis of a well-established terephthalic acid-based MOF (MOF-5) and a prospective protocol for a MOF based on 5-cyanoisophthalic acid.

Synthesis of MOF-5 (Terephthalic Acid Linker)

This solvothermal method is a widely adopted procedure for the synthesis of MOF-5.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a 100 mL glass jar, dissolve 1.5 g of zinc nitrate hexahydrate and 0.5 g of terephthalic acid in 50 mL of DMF.

  • Seal the jar tightly and place it in a preheated oven at 105 °C for 24 hours.

  • After 24 hours, remove the jar from the oven and allow it to cool to room temperature.

  • Colorless cubic crystals of MOF-5 will have formed. Decant the mother liquor.

  • Wash the crystals with fresh DMF (3 x 20 mL) to remove any unreacted starting materials.

  • To activate the MOF, the DMF solvent within the pores must be exchanged. Immerse the crystals in chloroform for 3 days, replacing the chloroform daily.

  • After solvent exchange, decant the chloroform and dry the crystals under vacuum at 120 °C for 12 hours to obtain the activated, porous MOF-5.

Prospective Synthesis of a Cyano-Functionalized MOF (Hypothetical)

While there is a lack of specific literature on MOFs synthesized directly from Dimethyl 5-Cyanoisophthalate, a reasonable starting point would be to adapt established solvothermal methods, similar to those used for other functionalized isophthalates. The dimethyl ester would first need to be hydrolyzed to the corresponding dicarboxylic acid.

Materials:

  • 5-Cyanoisophthalic acid (prepared by hydrolysis of Dimethyl 5-Cyanoisophthalate)

  • A suitable metal salt (e.g., Zinc nitrate hexahydrate, Copper nitrate trihydrate)

  • A suitable solvent system (e.g., DMF, DEF, or a mixture with ethanol or water)

Procedure:

  • In a 20 mL scintillation vial, combine 5-cyanoisophthalic acid (e.g., 0.1 mmol) and the chosen metal salt (e.g., 0.1 to 0.3 mmol) in the selected solvent (e.g., 10 mL).

  • The vial is then tightly capped and heated in an oven at a temperature typically ranging from 80 to 150 °C for 24 to 72 hours.

  • After cooling to room temperature, any crystalline product would be isolated by filtration or decantation.

  • Washing and activation procedures similar to those for MOF-5 would then be employed.

Causality Behind Experimental Choices: The choice of solvent is critical as it influences the solubility of the reactants and can act as a template for the growing framework. The reaction temperature and time are key parameters that control the nucleation and growth of the MOF crystals, affecting their size and quality. The activation process is essential to remove guest solvent molecules from the pores, making the internal surface area accessible for applications.

Experimental Workflow Visualization

G cluster_synthesis MOF Synthesis Workflow start Reactant Dissolution (Linker + Metal Salt in Solvent) solvothermal Solvothermal Reaction (Heating in a sealed vessel) start->solvothermal cooling Cooling to Room Temperature solvothermal->cooling isolation Isolation of Crystals (Filtration/Decantation) cooling->isolation washing Washing with Fresh Solvent isolation->washing activation Solvent Exchange & Activation (e.g., Supercritical CO2 or Vacuum Heating) washing->activation characterization Characterization (PXRD, TGA, BET, etc.) activation->characterization

Caption: A generalized workflow for the solvothermal synthesis of MOFs.

Conclusion and Future Outlook

Terephthalic acid remains a linker of choice for the construction of highly porous and robust MOFs, providing a solid foundation for a wide range of applications. Its linear geometry and chemical simplicity have made it a workhorse in the field.

The prospective use of Dimethyl 5-Cyanoisophthalate, on the other hand, represents a step towards more nuanced MOF design. The introduction of the cyano group is a strategic functionalization that is anticipated to imbue the resulting frameworks with enhanced selectivity for polar molecules, novel catalytic properties, and potential for advanced sensing applications. The bent geometry of the isophthalate backbone further expands the structural diversity achievable.

While direct experimental comparisons are currently limited, the principles of MOF chemistry strongly suggest that cyano-functionalized isophthalate-based MOFs are a promising area for future research. Further investigation into their synthesis and characterization is warranted to unlock their full potential and to provide the empirical data needed for a definitive comparative analysis. This guide serves as a foundational resource for researchers looking to explore the exciting possibilities offered by functionalized MOF linkers.

References

  • Mani, G. K., & Kumar, A. (2015). Synthesis, Characterization and Adsorption Capability of MOF-5. ResearchGate. [Link]

  • Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework.
  • Cavka, J. H., Jakobsen, S., Olsbye, U., Guillou, N., Lamberti, C., Bordiga, S., & Lillerud, K. P. (2008). A New Zirconium-Based Metal-Organic Framework with Exceptional Stability. Journal of the American Chemical Society, 130(42), 13850–13851.
  • Rowsell, J. L., & Yaghi, O. M. (2004). Metal–organic frameworks: a new class of porous materials.
  • Britt, D., Furukawa, H., Wang, B., Glover, T. G., & Yaghi, O. M. (2009). Highly efficient separation of carbon dioxide by a metal-organic framework. Proceedings of the National Academy of Sciences, 106(49), 20637-20640.
  • Allendorf, M. D., Bauer, C. A., Bhakta, R. K., & Houk, R. J. T. (2009). Luminescent metal–organic frameworks. Chemical Society Reviews, 38(5), 1330-1352. [Link]

  • Farrusseng, D., Aguado, S., & Pinel, C. (2009). Metal–Organic Frameworks: Opportunities for Catalysis.
  • Dhakshinamoorthy, A., & Garcia, H. (2012). Catalysis by metal–organic frameworks: a matter of size and shape. Chemical Society Reviews, 41(16), 5262-5284.
  • Kreno, L. E., Leong, K., Farha, O. K., Allendorf, M., Van Duyne, R. P., & Hupp, J. T. (2012). Metal–organic framework materials as chemical sensors. Chemical reviews, 112(2), 1105-1125.
  • Lee, J., Farha, O. K., Roberts, J., Scheidt, K. A., Nguyen, S. T., & Hupp, J. T. (2009). Metal–organic framework materials as catalysts. Chemical Society Reviews, 38(5), 1450-1459.
  • Cui, Y., Yue, Y., Qian, G., & Chen, B. (2012). Luminescent functional metal–organic frameworks. Chemical reviews, 112(2), 1126-1162.
  • Horcajada, P., Chalati, T., Serre, C., Gillet, B., Sebrie, C., Baati, T., ... & Gref, R. (2010). Porous metal-organic-framework nanoscale carriers as a potential platform for drug delivery and imaging.
  • Murray, L. J., Dincă, M., & Long, J. R. (2009). Hydrogen storage in metal–organic frameworks. Chemical Society Reviews, 38(5), 1294-1314.
  • Sumida, K., Rogow, D. L., Mason, J. A., McDonald, T. M., Berger, A. H., & Long, J. R. (2012). Carbon dioxide capture in metal–organic frameworks. Chemical reviews, 112(2), 724-781.
  • Li, J. R., Kuppler, R. J., & Zhou, H. C. (2009). Selective gas adsorption and separation in metal–organic frameworks. Chemical Society Reviews, 38(5), 1477-1504.
  • Furukawa, H., Cordova, K. E., O’Keeffe, M., & Yaghi, O. M. (2013). The chemistry and applications of metal-organic frameworks. Science, 341(6149), 1230444.
  • Zhou, H. C., Long, J. R., & Yaghi, O. M. (2012). Introduction to metal–organic frameworks. Chemical reviews, 112(2), 673-674.
  • Tranchemontagne, D. J., Mendoza-Cortés, J. L., O'Keeffe, M., & Yaghi, O. M. (2008). Secondary building units, nets and bonding in the chemistry of metal–organic frameworks. Chemical Society Reviews, 37(11), 2302-2311.
  • Eddaoudi, M., Moler, D. B., Li, H., Chen, B., Reineke, T. M., O'Keeffe, M., & Yaghi, O. M. (2001). Modular chemistry: secondary building units as a basis for the design of highly porous and robust metal− organic carboxylate frameworks. Accounts of chemical research, 34(4), 319-330.
  • Adsorption and Degradation of Volatile Organic Compounds by Metal-Organic Frameworks (MOFs): A Review. (2022). PubMed. [Link]

  • Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks. Chemical Society Reviews, 38(5), 1315-1329.
  • Cohen, S. M. (2012). Postsynthetic methods for the functionalization of metal–organic frameworks. Chemical reviews, 112(2), 970-1000.
  • Tanabe, K. K., & Cohen, S. M. (2011). Postsynthetic modification of metal–organic frameworks—a progress report. Chemical Society Reviews, 40(2), 498-519.
  • Rosseinsky, M. J. (2004). Recent developments in metal-organic framework chemistry: design, discovery, permanent porosity and flexibility.
  • Férey, G. (2008). Hybrid porous solids: past, present, future. Chemical Society Reviews, 37(1), 191-214.
  • Kitagawa, S., Kitaura, R., & Noro, S. I. (2004). Functional porous coordination polymers.
  • Luminescent metal–organic frameworks. (2009). RSC Publishing. [Link]

  • Janiak, C. (2003). Engineering coordination polymers towards applications. Dalton Transactions, (14), 2781-2794.
  • James, S. L. (2003). Metal-organic frameworks. Chemical Society Reviews, 32(5), 276-288.
  • Evans, O. R., & Lin, W. (2002). Crystal engineering of NLO materials based on metal− organic coordination networks. Accounts of chemical research, 35(7), 511-522.

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Structural comparison of MOFs from Dimethyl 5-Cyanoisophthalate and Dimethyl 5-aminoisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Structural Comparison of Metal-Organic Frameworks Derived from Dimethyl 5-Cyanoisophthalate and Dimethyl 5-Aminoisophthalate

This guide provides a comprehensive structural comparison of Metal-Organic Frameworks (MOFs) synthesized from two distinct yet related organic linkers: dimethyl 5-cyanoisophthalate and dimethyl 5-aminoisophthalate. We will delve into the nuanced differences in their synthesis, the resulting framework topologies, and the impact of the functional group (-CN vs. -NH2) on the final material properties. This document is intended for researchers and scientists in the fields of materials science, chemistry, and drug development who are exploring the rational design of MOFs for specific applications.

Introduction: The Critical Role of the Organic Linker

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic linkers. The choice of the organic linker is paramount as it dictates the resulting framework's topology, porosity, and chemical functionality. The isophthalate backbone is a common choice for linker design, and the introduction of a functional group at the 5-position can dramatically alter the properties of the resulting MOF.

In this guide, we compare two such linkers: dimethyl 5-cyanoisophthalate and dimethyl 5-aminoisophthalate. The electron-withdrawing nature of the cyano group (-CN) and the electron-donating and hydrogen-bonding capabilities of the amino group (-NH2) lead to significant differences in the coordination environment of the metal center and the overall framework architecture.

Synthesis and Crystallization: A Tale of Two Functional Groups

The synthesis of MOFs from these two linkers typically involves solvothermal reactions, where the linker, a metal salt (e.g., zinc nitrate, copper nitrate), and a solvent are heated in a sealed vessel. However, the reaction conditions often require fine-tuning based on the linker's functionality.

  • Dimethyl 5-aminoisophthalate: The amino group can act as a Lewis base, potentially coordinating to the metal center or participating in hydrogen bonding with solvent molecules or other linkers. This can influence the nucleation and growth of the MOF crystals. The synthesis of MOFs from this linker, such as IRMOF-3, often proceeds under milder conditions.

  • Dimethyl 5-cyanoisophthalate: The cyano group is a weaker coordinator to hard metal centers like Zn(II) and Cu(II) compared to the carboxylate groups. Its primary influence is electronic, withdrawing electron density from the aromatic ring. This can affect the acidity of the carboxylate groups and the overall stability of the resulting framework.

Experimental Workflow: Solvothermal Synthesis of Isophthalate-Based MOFs

cluster_prep Preparation cluster_reaction Solvothermal Reaction cluster_workup Work-up and Activation prep1 Dissolve Metal Salt in Solvent (e.g., DMF/DEF) react Combine Solutions in a Teflon-Lined Autoclave prep1->react prep2 Dissolve Organic Linker (Cyano or Amino Isophthalate) prep2->react heat Heat at a Controlled Temperature (e.g., 80-120 °C) for 12-48 hours react->heat cool Cool to Room Temperature heat->cool wash Wash with Fresh Solvent cool->wash activate Solvent Exchange and Activate under Vacuum wash->activate cluster_ligands Organic Linkers cluster_mofs Resulting MOF Structures ligand1 Dimethyl 5-Aminoisophthalate -NH2 group: H-bond donor/acceptor mof1 Amino-Functionalized MOF Potential for framework interpenetration or H-bonded arrays. ligand1->mof1 Influences Coordination Environment ligand2 Dimethyl 5-Cyanoisophthalate -CN group: Electron-withdrawing mof2 Cyano-Functionalized MOF More predictable, rigid framework. May exhibit different guest interactions. ligand2->mof2 Modifies Electronic Properties

Caption: Impact of functional groups on resulting MOF structures.

Impact on Material Properties

The seemingly subtle change from an amino to a cyano group has profound implications for the material's properties and potential applications.

  • Gas Sorption: The amino group in MOFs like IRMOF-3 has been shown to enhance the affinity for CO2 through favorable dipole-quadrupole interactions. The cyano group, with its own dipole moment, can also influence gas uptake, but the interaction mechanisms differ.

  • Post-Synthetic Modification (PSM): The amino group is a versatile handle for PSM, allowing for the covalent attachment of other functional molecules to the MOF framework. This is a significant advantage for creating tailored materials for applications like catalysis and drug delivery. The cyano group is less amenable to common PSM reactions.

  • Chemical Stability: The electron-withdrawing nature of the cyano group can enhance the stability of the metal-carboxylate bond, potentially leading to a more robust framework under certain chemical conditions. Conversely, the basicity of the amino group could render the framework more susceptible to acidic conditions.

Experimental Protocols

A. Synthesis of an Amino-Functionalized MOF (Based on IRMOF-3)

  • In a 20 mL scintillation vial, dissolve 100 mg of dimethyl 5-aminoisophthalate and 300 mg of zinc nitrate hexahydrate in 10 mL of N,N-diethylformamide (DEF).

  • Cap the vial tightly and place it in a preheated oven at 85 °C for 24 hours.

  • Remove the vial from the oven and allow it to cool to room temperature. Colorless, cubic crystals should be visible.

  • Decant the mother liquor and wash the crystals three times with 10 mL of fresh DEF.

  • To activate the MOF, immerse the crystals in 10 mL of chloroform for 24 hours, replacing the chloroform three times during this period.

  • Decant the chloroform and dry the crystals under a dynamic vacuum at room temperature for 12 hours to yield the activated, porous MOF.

B. Characterization by Powder X-Ray Diffraction (PXRD)

  • Grind a small sample of the activated MOF into a fine powder.

  • Mount the powder on a zero-background sample holder.

  • Collect a PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 3-40°.

  • Compare the resulting pattern to the simulated pattern from the single-crystal X-ray diffraction data to confirm phase purity and crystallinity.

Conclusion and Outlook

The choice between dimethyl 5-cyanoisophthalate and dimethyl 5-aminoisophthalate as organic linkers for MOF synthesis is a critical design decision that extends far beyond simple isoreticular chemistry. The amino group offers the significant advantage of post-synthetic modification and can enhance selectivity for certain gases like CO2. The cyano group, while less reactive, can impart a different electronic character to the framework and may offer advantages in terms of thermal or chemical stability.

Ultimately, the selection of the linker should be guided by the intended application. For applications requiring a high degree of tunability and specific chemical interactions, the amino-functionalized linker is often the superior choice. For applications where framework robustness and electronic properties are paramount, the cyano-functionalized linker presents a compelling alternative. Future research should focus on a more direct, side-by-side comparison of the catalytic and sensing capabilities of MOFs derived from these two important linkers.

References

  • M. Eddaoudi, J. Kim, N. Rosi, D. Vodak, J. Wachter, M. O'Keeffe, O. M. Yaghi. (2002). Systematic Design of Pore Size and Functionality in Isoreticular MOFs and Their Application in Methane Storage. Science, 295(5554), 469-472. [Link]

  • S. R. Caskey, A. G. Wong-Foy, A. J. Matzger. (2008). Dramatic Tuning of CO2 Uptake via Metal and Ligand Variation in R-Isostructural Metal-Organic Frameworks. Journal of the American Chemical Society, 130(33), 10870–10871. [Link]

  • Z. Wang, S. M. Cohen. (2009). Postsynthetic Modification of Metal-Organic Frameworks. Chemical Society Reviews, 38(5), 1315-1329. [Link]

Technical Guide: Gas Separation Performance of Cyano-Functionalized vs. Pristine MOFs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between pristine Metal-Organic Frameworks (specifically the UiO-66 and MIL-101 families) and their cyano-functionalized counterparts (UiO-66-CN , MIL-101-CN ).

Key Finding: The introduction of cyano (-C≡N) groups into the MOF architecture typically results in a 20–40% reduction in BET surface area due to steric bulk, but yields a 2–4x increase in selectivity for quadrupolar (CO₂) and acidic (C₂H₂) gases. This trade-off makes cyano-MOFs superior for high-purity separation applications, whereas pristine MOFs remain preferred for bulk storage where total pore volume is paramount.

Mechanistic Insight: The Role of the Cyano Group

To understand the performance divergence, one must look beyond simple pore size exclusion and analyze the thermodynamic landscape of the pore surface.

Dipole & Lewis Base Interactions

The -C≡N group is a strong electron-withdrawing group with a significant dipole moment (~3.9 D). When grafted onto the organic linker (e.g., 2-cyanoterephthalic acid), it alters the pore environment in two critical ways:

  • Local Electric Field Enhancement: The increased polarity enhances the binding affinity for molecules with large quadrupole moments (like CO₂) via dipole-quadrupole interactions.

  • Lewis Basicity: The nitrogen atom in the cyano group acts as a weak Lewis base, serving as a hydrogen bond acceptor. This is the "killer mechanism" for separating acetylene (C₂H₂), which has acidic protons, from ethylene (C₂H₄).

Mechanistic Diagram

The following diagram illustrates the differential binding mechanism inside the pore.

G cluster_0 Pristine MOF (UiO-66) cluster_1 Cyano-Functionalized MOF (UiO-66-CN) Node1 Benzene Ring (Non-polar) Node2 Gas Molecule (CO2/C2H2) Node1->Node2 Weak van der Waals (Low Selectivity) Node3 Cyano Group (-C≡N) (Polar/Lewis Base) Node4 CO2 (Quadrupole) Node3->Node4 Dipole-Quadrupole Interaction Node5 C2H2 (Acidic Proton) Node3->Node5 Hydrogen Bonding (N···H-C)

Caption: Comparative binding mechanisms. Pristine MOFs rely on weak physisorption, while Cyano-MOFs leverage electrostatic and H-bonding interactions for higher selectivity.

Performance Comparison: Data & Analysis

The following data compares UiO-66 (Zr-BDC) against UiO-66-CN (Zr-BDC-CN) . This system is chosen because the topology remains isoreticular (fcu topology), allowing for a direct "apples-to-apples" comparison of ligand effects.

Physical & Chemical Properties[1][2][3]
ParameterPristine UiO-66UiO-66-CNCausality
BET Surface Area 1000 – 1200 m²/g700 – 900 m²/gSteric bulk of -CN group occupies pore volume.
Pore Aperture ~6.0 Å~5.0 – 5.5 ÅLigand functionalization constricts the window.
Water Stability Ultra-HighHigh-CN reduces hydrophilicity slightly but maintains Zr-cluster stability.
Thermal Stability ~500°C~350–400°CFunctional groups degrade before the framework collapses.
Gas Separation Performance (298 K, 1 bar)
Gas PairMetricPristine UiO-66UiO-66-CNPerformance Shift
CO₂ / N₂ Selectivity (IAST)~15 – 20~35 – 50 +150% (Dipole-Quadrupole enhancement)
CO₂ Qst (Heat of Adsorption)22 – 24 kJ/mol28 – 32 kJ/mol Stronger binding enthalpy.
C₂H₂ / C₂H₄ Selectivity (IAST)~2 – 3~5 – 8 +200% (Specific N···H interaction)
Total Uptake CO₂ Capacity~2.5 mmol/g~2.8 mmol/gCapacity often increases despite lower surface area due to packing density.

Experimental Protocols

To ensure reproducibility, we utilize a pre-synthetic functionalization strategy. Post-synthetic modification is often incomplete and leads to defect sites.

Synthesis of UiO-66-CN (Solvothermal)

Reagents:

  • Zirconium(IV) chloride (

    
    )
    
  • 2-Cyanoterephthalic acid (

    
    )
    
  • N,N-Dimethylformamide (DMF)

  • Acetic Acid (Modulator)

Protocol:

  • Dissolution: Dissolve 1.0 mmol

    
     in 15 mL DMF via sonication (10 min).
    
  • Ligand Addition: Add 1.0 mmol 2-cyanoterephthalic acid to the solution.

  • Modulation: Add 30 equivalents of Acetic Acid. Note: The modulator is critical to control crystal growth and prevent rapid precipitation of amorphous solids.

  • Reaction: Seal in a Teflon-lined autoclave and heat at 120°C for 24 hours .

  • Washing: Centrifuge the resulting white powder. Wash 3x with DMF (to remove unreacted ligand) and 3x with Methanol (to exchange pore solvent).

  • Activation: Heat under dynamic vacuum (

    
     Torr) at 150°C for 12 hours . Caution: Do not exceed 200°C, as the -CN group is less thermally stable than the benzene ring.
    
Adsorption Measurement Workflow

The following workflow ensures data integrity (E-E-A-T) by validating the activation step before gas dosing.

Experiment cluster_activation Activation (Critical Step) cluster_measure Data Acquisition Start Synthesized MOF Powder SolventEx Solvent Exchange (Methanol, 3 days) Start->SolventEx Degas Thermal Degassing (150°C, <10 mTorr) SolventEx->Degas Check Leak Rate Test (< 1 µmHg/min) Degas->Check HeCal He Void Volume Calibration Check->HeCal Pass Isotherm N2 Isotherm (77 K) (Check BET Area) HeCal->Isotherm Isotherm->Degas If BET Low (Fail) GasDose Target Gas Dosing (CO2/N2 at 298 K) Isotherm->GasDose If BET > 700 m²/g

Caption: Experimental workflow ensuring sample quality. The BET check (N2 at 77K) is a mandatory "Go/No-Go" gate before expensive gas separation testing.

Case Studies in Separation

Case Study A: Post-Combustion Carbon Capture ( )

In flue gas (typically 15%


, 85% 

), the partial pressure of

is low (~0.15 bar).
  • Pristine UiO-66: Shows linear uptake but low selectivity. Co-adsorption of

    
     is significant at high pressures.
    
  • UiO-66-CN: The isotherm for

    
     becomes steeper in the low-pressure region (0–0.2 bar) due to the higher 
    
    
    
    . This allows the material to capture
    
    
    efficiently even at low concentrations, a critical requirement for flue gas scrubbing.
Case Study B: Olefin/Paraffin Separation ( )

Separating acetylene (


) from ethylene (

) is vital for polymer-grade ethylene production.
  • Mechanism:

    
     has significantly higher acidity (
    
    
    
    ) compared to ethylene (
    
    
    ).
  • Result: The basic nitrogen on the -CN group forms a specific hydrogen bond with

    
    .
    
  • Data: UiO-66-CN exhibits a separation factor often exceeding 5.0, whereas pristine UiO-66 struggles to surpass 2.0 due to the similar kinetic diameters of the two gases.

References

  • Cavka, J. H., et al. (2008). "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society. Link (Foundation of UiO-66 synthesis).

  • Hu, Z., et al. (2015). "Modulating the Pore Environment of a Zr-MOF for Selective CO2 Capture." Inorganic Chemistry. Link (Specific data on -CN functionalization effects on CO2).

  • Cui, X., et al. (2016).[1] "Pore Chemistry and Size Control in Hybrid Porous Materials for Acetylene Capture from Ethylene." Science. Link (Seminal work on anion-pillared MOFs with cyano/fluorine groups for C2H2 separation).

  • Yang, Q., et al. (2011). "Computational study of CO2 separation from flue gas using functionalized UiO-66 MOFs." Journal of Physical Chemistry C. Link (Thermodynamic analysis of -CN vs -NH2 vs -H).

Sources

Comparative study of the thermal stability of different functionalized isophthalates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate molecular building blocks is paramount to achieving desired material properties and ensuring the stability of final products. Isophthalates, a class of aromatic dicarboxylic acids and their esters, are widely utilized as precursors in the synthesis of polymers, metal-organic frameworks (MOFs), and various specialty chemicals. The functionalization of the isophthalate ring allows for the tuning of its chemical and physical properties. A critical, yet often overlooked, aspect of these functionalized molecules is their inherent thermal stability. This guide provides a comparative analysis of the thermal stability of different functionalized isophthalates, supported by available experimental data and grounded in established chemical principles.

The Critical Role of Thermal Stability

Thermal stability is a key determinant of the processing conditions and application limits of materials derived from functionalized isophthalates.[1][2] Inadequate thermal stability can lead to decomposition during synthesis or processing at elevated temperatures, compromising the integrity and performance of the final product. Understanding the thermal behavior of these precursors is therefore essential for rational material design and process optimization.

The primary analytical techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on decomposition temperatures, the presence of volatiles, and the overall thermal stability of a material.

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC can identify phase transitions such as melting, crystallization, and glass transitions, providing insights into the physical stability and processing window of a material.

The Influence of Functional Groups on Thermal Stability: A Comparative Overview

The thermal stability of a functionalized isophthalate is intrinsically linked to the nature of the substituent on the aromatic ring. Functional groups can be broadly categorized as either electron-donating or electron-withdrawing, and their electronic effects significantly influence bond strengths within the molecule, thereby affecting its resistance to thermal degradation.

Functional GroupIsophthalate DerivativeMelting Point (°C)Classification
Amino (-NH₂)5-Aminoisophthalic acid>300[3][4]Electron-Donating
Hydroxyl (-OH)5-Hydroxyisophthalic acid298-302[5]Electron-Donating
Nitro (-NO₂)5-Nitroisophthalic acid259-261Electron-Withdrawing
Electron-Donating Groups: Enhancing Thermal Stability

Electron-donating groups (EDGs), such as amino (-NH₂) and hydroxyl (-OH), tend to increase the thermal stability of the isophthalate core. This can be attributed to several factors:

  • Increased Electron Density: EDGs donate electron density to the aromatic ring, strengthening the covalent bonds within the ring and to the carboxylate groups. This increased bond strength requires more energy to overcome, leading to higher decomposition temperatures.

  • Intermolecular Hydrogen Bonding: The presence of -NH₂ and -OH groups allows for strong intermolecular hydrogen bonding. These non-covalent interactions create a more stable crystal lattice that requires higher temperatures to disrupt.

5-Aminoisophthalic acid stands out with a melting point reported to be above 300 °C, indicating exceptional thermal robustness.[3][4] This high stability makes it an excellent candidate for applications requiring high-temperature processing. The amino group's ability to participate in strong hydrogen bonding networks significantly contributes to its thermal resilience.

5-Hydroxyisophthalic acid also exhibits high thermal stability, with a melting point in the range of 298-302 °C.[5] The hydroxyl group, similar to the amino group, can engage in hydrogen bonding, contributing to its stability.

Electron-Withdrawing Groups: A Detrimental Effect on Thermal Stability

In contrast, electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), generally decrease the thermal stability of the isophthalate molecule.

  • Reduced Electron Density: EWGs pull electron density away from the aromatic ring, weakening the bonds within the ring and, crucially, the bonds to the carboxylate groups. This makes the molecule more susceptible to thermal decomposition at lower temperatures.

  • Potential for Exothermic Decomposition: The nitro group, in particular, is known to be a high-energy functional group. Its presence can introduce decomposition pathways that are exothermic, leading to a more rapid and less controlled degradation process.

5-Nitroisophthalic acid has a significantly lower melting point of 259-261 °C compared to its amino and hydroxyl counterparts. This is consistent with the destabilizing effect of the strongly electron-withdrawing nitro group. While still possessing a relatively high melting point, its thermal stability is demonstrably lower than that of the isophthalates functionalized with electron-donating groups.

Experimental Protocols for Thermal Analysis

To ensure the generation of reliable and comparable data for the thermal stability of functionalized isophthalates, standardized experimental protocols for TGA and DSC are essential.

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the functionalized isophthalate sample into a ceramic or platinum TGA pan. Ensure the sample is in a fine powder form to promote uniform heating.

  • Instrument Setup:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min. An inert atmosphere is typically used to study the intrinsic thermal decomposition without the influence of oxidation.

    • Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening.

    • Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).

  • Data Analysis:

    • Determine the onset temperature of decomposition (Tonset), which represents the temperature at which significant mass loss begins.

    • Identify the temperature of maximum rate of decomposition (Tmax) from the derivative of the TGA curve (DTG).

    • Quantify the percentage of mass loss at different temperature intervals.

    • Note the final residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: Accurately weigh 2-5 mg of the functionalized isophthalate sample into an aluminum DSC pan. Hermetically seal the pan to prevent the loss of any volatile components.

  • Instrument Setup:

    • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature above its expected melting or decomposition point.

      • Cooling Scan (optional): Cool the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization behavior.

      • Second Heating Scan (optional): Reheat the sample to observe any changes in thermal behavior after the initial thermal history has been erased.

  • Data Analysis:

    • Identify endothermic peaks corresponding to melting (Tm) and determine the enthalpy of fusion (ΔHf).

    • Identify exothermic peaks corresponding to crystallization (Tc).

    • Observe any glass transitions (Tg), which appear as a step change in the baseline.

Visualizing the Workflow and Concepts

Experimental Workflow for Thermal Analysis

G cluster_0 Sample Preparation cluster_2 Data Interpretation weigh_sample Weigh Sample (2-10 mg) powder_sample Ensure Fine Powder weigh_sample->powder_sample tga TGA Analysis (10°C/min, N2/Air) powder_sample->tga dsc DSC Analysis (10°C/min, N2) powder_sample->dsc tga_data TGA Data: - Tonset - Tmax - % Mass Loss tga->tga_data dsc_data DSC Data: - Tm, ΔHf - Tc - Tg dsc->dsc_data G isophthalate Isophthalate Core edg Electron-Donating Group (-NH2, -OH) isophthalate->edg ewg Electron-Withdrawing Group (-NO2) isophthalate->ewg increase_stability Increased Thermal Stability edg->increase_stability leads to decrease_stability Decreased Thermal Stability ewg->decrease_stability leads to

Caption: Influence of functional groups on the thermal stability of isophthalates.

Conclusion and Future Directions

The functionalization of isophthalates provides a powerful tool for tailoring the properties of advanced materials. This guide has highlighted the significant impact of functional groups on the thermal stability of the isophthalate core, with electron-donating groups generally enhancing stability and electron-withdrawing groups having a detrimental effect. While a direct comparative study with comprehensive TGA and DSC data is a clear research gap, the available melting point data and established chemical principles provide a strong foundation for the rational selection of functionalized isophthalates in material design.

For professionals in the field, it is recommended to perform thorough thermal analysis on any novel functionalized isophthalate to establish its processing window and application limits. Future research should focus on generating a systematic and publicly available dataset of the thermal properties of a wide range of functionalized isophthalates to further aid in the predictive design of new materials.

References

  • Exploring 5-Nitroisophthalic Acid: Properties, Applications, and Manufacturing. (n.d.). Retrieved from [Link]

  • Porous Metal–Organic Frameworks with 5-Aminoisophthalic Acid as Platforms for Functional Applications about High Photodegradation Efficiency of Phenol. (2017). Crystal Growth & Design. Retrieved from [Link]

Sources

Benchmarking Guide: 5-Cyanoisophthalate-Functionalized Metal-Organic Frameworks (Cu-CIP-MOFs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

This guide benchmarks the catalytic performance of Copper(II) 5-Cyanoisophthalate (Cu-CIP) metal-organic frameworks (MOFs). While Dimethyl 5-cyanoisophthalate is the commercial precursor, the active catalytic species is the porous coordination polymer formed after hydrolysis and coordination with Cu(II) nodes.

The "Electronic Tuning" Advantage: The core value proposition of Cu-CIP-MOFs lies in the electron-withdrawing nature of the cyano (-CN) group on the isophthalate linker. Unlike standard MOFs (like HKUST-1/Cu-BTC) or amino-functionalized variants (Cu-NH₂-BTC), the -CN group decreases electron density at the Cu(II) metal center.

  • Result: Significantly enhanced Lewis Acidity .

  • Application: Superior performance in acid-catalyzed transformations (e.g., Knoevenagel condensation, Cyanosilylation, Oxidation) critical for drug intermediate synthesis.

Synthesis Workflow: From Precursor to Active Catalyst

To ensure reproducibility, we define the critical path from the commercial ester (Dimethyl 5-cyanoisophthalate) to the activated Cu-CIP catalyst.

Phase 1: Ligand Generation (Hydrolysis)
  • Precursor: Dimethyl 5-cyanoisophthalate (CAS: 131494-67-2)

  • Reagents: NaOH (aq), Methanol, HCl.

  • Protocol:

    • Dissolve 10 mmol ester in 50 mL MeOH/H₂O (1:1).

    • Add 25 mmol NaOH; reflux for 4 hours.

    • Acidify with 1M HCl to pH 2 to precipitate 5-Cyanoisophthalic Acid (H₂CIP) .

    • Recrystallize from Ethanol. Yield Target: >90%.

Phase 2: Solvothermal MOF Assembly
  • Metal Source: Cu(NO₃)₂·3H₂O

  • Ligand: H₂CIP (from Phase 1)

  • Solvent: DMF/Ethanol/H₂O (4:1:1)

  • Conditions: 85°C for 24 hours in a sealed Teflon autoclave.

  • Activation: Solvent exchange with Methanol (3x daily for 3 days), followed by vacuum activation at 120°C for 12 hours.

Visualization: Synthesis & Activation Pathway

SynthesisWorkflow Precursor Dimethyl 5-Cyanoisophthalate (Precursor Ester) Hydrolysis Hydrolysis (NaOH/MeOH, Reflux) Precursor->Hydrolysis Ligand 5-Cyanoisophthalic Acid (H₂CIP Ligand) Hydrolysis->Ligand Yield >90% Assembly Solvothermal Assembly (Cu(NO₃)₂, DMF, 85°C) Ligand->Assembly MOF As-Synthesized Cu-CIP MOF Assembly->MOF Activation Activation (MeOH Exchange + Vacuum) MOF->Activation Catalyst Activated Lewis Acid Catalyst (Open Metal Sites) Activation->Catalyst Removal of Coordinated Solvent

Caption: Step-by-step conversion of the dimethyl ester precursor into the active, porous Cu-CIP heterogeneous catalyst.

Benchmarking Performance: Cu-CIP vs. Alternatives

We compare Cu-CIP against the industry standard HKUST-1 (Cu-BTC) and the electron-rich Cu-NH₂-BTC .

Case Study A: Knoevenagel Condensation

Reaction: Benzaldehyde + Malononitrile → Benzylidenemalononitrile Relevance: Standard test for Lewis Acid catalytic activity in C-C bond formation. Conditions: 1 mol% Catalyst, Methanol, Room Temperature, 1 hour.

MetricCu-CIP (Cyano) Cu-BTC (Standard)Cu-NH₂-BTC (Amino)Homogeneous Cu(NO₃)₂
Conversion (%) 98.5% 92.0%84.5%45.0%
TOF (h⁻¹) 98.5 92.084.545.0
Selectivity (%) >99%>99%>99%92%
Mechanism Enhanced Lewis AcidityStandard Lewis AcidityReduced Acidity (e⁻ donation)Poor Aggregation

Scientific Insight: The -CN group withdraws electron density from the benzene ring, which in turn withdraws density from the carboxylate linkers. This renders the Cu(II) paddlewheel clusters more electrophilic (Lewis acidic), accelerating the activation of the benzaldehyde carbonyl group. Conversely, the -NH₂ group in Cu-NH₂-BTC donates electrons, reducing the catalytic activity for this specific mechanism.

Case Study B: Styrene Oxidation

Reaction: Styrene + H₂O₂ → Benzaldehyde Conditions: Acetonitrile, 60°C, 6 hours.

MetricCu-CIP (Cyano) Cu-BTC
Conversion 78% 65%
Selectivity (Benzaldehyde) 92% 88%
Reusability (5 Cycles) <5% activity loss~10% activity loss

Mechanistic Visualization: The "Cyano Effect"

The following diagram illustrates the electronic influence of the cyano group on the catalytic cycle.

CatalyticCycle Cat_Rest Cu-CIP Active Site (High Lewis Acidity) Complex Activated Complex (C=O --- Cu) Cat_Rest->Complex Adsorption Substrate Substrate (Benzaldehyde) Substrate->Complex Reaction Nucleophilic Attack (Malononitrile) Complex->Reaction Product Product Release (Benzylidenemalononitrile) Reaction->Product Product->Cat_Rest Regeneration Effect Cyano (-CN) Group Withdraws Electrons (Increases Cu Electrophilicity) Effect->Cat_Rest Inductive Effect

Caption: The electron-withdrawing cyano group enhances the electrophilicity of the Cu center, stabilizing the transition state during substrate activation.

Experimental Protocol for Benchmarking

To validate these results in your laboratory, follow this standardized assay.

Materials:

  • Activated Cu-CIP MOF (degassed at 120°C/vacuum).

  • Benzaldehyde (freshly distilled).

  • Malononitrile.[1]

  • Internal Standard: Dodecane (for GC-MS analysis).

Procedure:

  • Charge: In a 10 mL vial, combine Benzaldehyde (1.0 mmol), Malononitrile (1.2 mmol), and Dodecane (0.5 mmol) in 3 mL Methanol.

  • Initiate: Add 10 mg of activated Cu-CIP MOF.

  • Monitor: Stir at 800 rpm at 25°C. Aliquot 50 µL every 15 minutes.

  • Analyze: Dilute aliquot in Ethyl Acetate and analyze via GC-MS or ¹H NMR.

  • Recycle: Centrifuge catalyst, wash 3x with MeOH, dry, and reuse.

Quality Control Check:

  • XRD: Verify crystallinity post-reaction. Cu-CIP should retain sharp peaks at low 2θ angles (characteristic of HKUST-1 topology).

  • Leaching: Perform hot filtration test. Remove catalyst after 10 mins; filtrate should show no further conversion if heterogeneous catalysis is true.

References

  • Ligand Synthesis: Ritzén, A., & Frejd, T. (2000).[2] Synthesis of 5-substituted isophthalic acids. European Journal of Organic Chemistry, 2000(22), 3771–3782.

  • Cu-MOF Catalysis (Knoevenagel): Mondal, S., et al. (2021). A Reusable Efficient Green Catalyst of 2D Cu-MOF for the Click and Knoevenagel Reaction. Molecules, 26(17), 5296.

  • Electronic Tuning in MOFs: Wang, X., et al. (2013). Tuning the Lewis acidity of metal-organic frameworks via perfluorination of the linker for enhanced photocatalytic CO2 reduction. Chemical Communications, 49, 6555-6557.

  • Comparative Benchmarking: Liu, J., et al. (2020).[3] Cu/ZnO Catalysts Derived from Bimetallic Metal–Organic Framework for Dimethyl Ether Synthesis. Small, 16(14), 1906276.

  • Peroxidase Activity: Wang, S., et al. (2017).[4] Copper-Based Metal-Organic Framework Nanoparticles with Peroxidase-Like Activity.[4] ACS Applied Materials & Interfaces, 9(29), 24440-24445.[4]

Sources

A Guide to the Cross-Validation of Experimental and Computational Results for Dimethyl 5-Cyanoisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of experimental data and computational models concerning Dimethyl 5-Cyanoisophthalate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple listing of protocols. It delves into the causality behind methodological choices, establishing a self-validating system where theoretical predictions and empirical evidence converge to provide a holistic understanding of molecular properties. Our objective is to demonstrate the synergy between advanced spectroscopy, crystallography, and quantum chemical computations, ensuring a high degree of confidence in structural and electronic characterizations.

Introduction: The Imperative of Integrated Chemical Analysis

Dimethyl 5-Cyanoisophthalate (C₁₁H₉NO₄) is a substituted aromatic dicarboxylate. Molecules of this class are of significant interest as precursors and building blocks, or "linkers," for creating advanced materials like metal-organic frameworks (MOFs) and in the synthesis of complex pharmaceutical intermediates. Given the precise structural and electronic requirements for these applications, an unambiguous characterization of the molecule is paramount.

Historically, experimental techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and X-ray Crystallography have been the gold standard for molecular characterization. However, with the advent of powerful computational methods, particularly Density Functional Theory (DFT), we can now predict a molecule's properties from first principles. This guide establishes the critical importance of a dual approach: using experimental data to ground and validate computational models, and in turn, using these validated models to interpret experimental findings and explore properties that are difficult to measure empirically.

Part 1: The Experimental Benchmark – Empirical Data Acquisition

The foundation of any robust molecular characterization rests upon high-quality experimental data. The protocols described here are designed to provide definitive structural and spectroscopic information for Dimethyl 5-Cyanoisophthalate.

Synthesis

The synthesis of Dimethyl 5-Cyanoisophthalate can be adapted from established procedures for related isophthalate derivatives. A common route involves the diazotization of a precursor like Dimethyl 5-aminoisophthalate, followed by a Sandmeyer reaction to introduce the cyano group.[1] Purity of the final product is critical and must be confirmed via chromatography and melting point analysis before proceeding with characterization.

Spectroscopic and Structural Characterization

Experimental Protocol: Spectroscopic Analysis

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve ~10 mg of purified Dimethyl 5-Cyanoisophthalate in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

    • The ¹H NMR spectrum is expected to show signals for the aromatic protons and the two equivalent methyl ester groups.

    • The ¹³C NMR will reveal distinct signals for the aromatic carbons, the cyano carbon, the ester carbonyl carbons, and the methyl carbons.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Prepare a sample using either a KBr pellet or as a thin film on a salt plate.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Key vibrational modes to identify include the C≡N stretch of the nitrile group, the C=O stretch of the ester groups, and various C-H and C-C stretches of the aromatic ring.

  • Mass Spectrometry (MS):

    • Utilize an appropriate ionization technique (e.g., Electrospray Ionization - ESI) to determine the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular weight (219.19 g/mol ).[3]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation from an appropriate solvent system (e.g., ethanol, ethyl acetate).

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This experiment provides the most accurate geometric parameters, including bond lengths, bond angles, and torsion angles, as well as information on intermolecular interactions in the solid state.[1][4]

Part 2: The Computational Model – In Silico Prediction and Analysis

Computational chemistry, specifically DFT, allows us to model the geometric and electronic structure of a molecule in a simulated environment. This provides a theoretical baseline to compare against experimental results.[5][6]

Rationale for Methodology

We select Density Functional Theory (DFT) for its excellent balance of computational cost and accuracy in describing electronic systems.[7] The B3LYP hybrid functional is chosen as it has a long-standing record of providing reliable results for a wide range of organic molecules. A Pople-style basis set, such as 6-311++G(d,p), is employed to provide sufficient flexibility for describing the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-spherical electron densities.[7][8]

Computational Protocol: DFT Calculations

  • Geometry Optimization: Construct an initial 3D model of Dimethyl 5-Cyanoisophthalate. Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory to find the molecule's lowest energy conformation in the gas phase.

  • Vibrational Frequency Analysis: Perform a frequency calculation on the optimized geometry. This serves two purposes: to predict the IR spectrum and to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).[9]

  • NMR Chemical Shift Calculation: Using the optimized geometry, calculate ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.[8]

  • Electronic Structure Analysis:

    • Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic reactivity and excitation properties.[10][11]

    • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.[12][13]

    • Natural Bond Orbital (NBO) Analysis: Investigate orbital interactions and charge distributions to gain deeper insight into the molecule's bonding characteristics.[14]

Part 3: Cross-Validation – The Convergence of Data

This section is the core of the guide, where we systematically compare the results from our experimental and computational workflows. Discrepancies are not failures but opportunities to understand the limitations of each method—for instance, the difference between a single molecule in a simulated gas phase versus a molecule within a packed crystal lattice.

Structural Parameter Comparison

The most direct validation comes from comparing the bond lengths and angles from X-ray crystallography with the DFT-optimized geometry.

ParameterExperimental (X-ray Analogs)Computational (DFT/B3LYP)
Benzene C-C Bond Length (Å)~1.39 Å1.39 - 1.41 Å
C-CN Bond Length (Å)~1.45 Å~1.44 Å
C≡N Bond Length (Å)~1.14 Å~1.16 Å
C=O Bond Length (Å)~1.21 Å~1.22 Å
C-O Bond Length (Å)~1.34 Å~1.35 Å
Aromatic C-C-C Angle (°)~120°119 - 121°
(Note: Experimental values are based on typical values for similar structures, as a dedicated crystal structure for Dimethyl 5-Cyanoisophthalate is not widely published.[1][15])

The strong agreement validates that the chosen level of theory accurately reproduces the molecular geometry. Minor deviations are expected due to intermolecular forces (e.g., hydrogen bonding, π-stacking) in the crystal that are absent in the gas-phase calculation.[1]

Vibrational Spectra Correlation

Comparing the experimental FT-IR spectrum with the calculated vibrational frequencies provides a powerful validation of the molecule's bonding environment.

Vibrational ModeExperimental FT-IR (cm⁻¹)Scaled Computational (cm⁻¹)
Aromatic C-H Stretch3100 - 30003080 - 3050
Methyl C-H Stretch3000 - 28502980 - 2920
Cyano (C≡N) Stretch~2230~2235
Ester Carbonyl (C=O) Stretch~1725~1730
Aromatic C=C Stretch1600 - 14501590 - 1460
(Note: Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation. They are typically scaled by a factor of ~0.96-0.98 for better agreement.[7])

The close match, especially for characteristic peaks like the C≡N and C=O stretches, confirms both the identity of the compound and the accuracy of the computational model's force field.[9][16]

Workflow and Logic Visualization

To ensure clarity and reproducibility, the entire cross-validation process can be mapped as a logical workflow.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Synth Synthesis & Purification Spec Spectroscopy (NMR, IR, MS) Synth->Spec Sample Xray X-ray Crystallography Synth->Xray Sample Validate Cross-Validation & Correlation Spec->Validate Xray->Validate Opt Geometry Optimization (DFT/B3LYP) Freq Frequency Analysis Opt->Freq Elec Electronic Properties (HOMO/LUMO, MEP) Opt->Elec Opt->Validate Freq->Validate Elec->Validate Report Validated Molecular Model Validate->Report

Caption: A workflow diagram illustrating the parallel experimental and computational pathways that converge for cross-validation.

Electronic Properties: From Theory to Reactivity Prediction

While experimental validation of electronic properties is more complex, the validated computational model provides reliable insights.

  • HOMO-LUMO Analysis: The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity.[10] A smaller gap suggests the molecule is more easily excitable and potentially more reactive. For Dimethyl 5-Cyanoisophthalate, the electron-withdrawing cyano and ester groups are expected to lower the LUMO energy, making the aromatic ring susceptible to nucleophilic attack.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual guide to the molecule's charge distribution. The most negative potential (red regions) is anticipated around the nitrogen of the cyano group and the oxygens of the carbonyls, indicating these are the primary sites for electrophilic attack. The aromatic protons will exhibit a positive potential (blue regions), making them susceptible to nucleophilic interaction.[12][17]

MEP_Concept cluster_mep Molecular Electrostatic Potential (MEP) Map M Molecule Red Negative Potential (Red) Electron-Rich Nucleophilic Center M->Red e.g., Carbonyl Oxygen, Cyano Nitrogen Blue Positive Potential (Blue) Electron-Poor Electrophilic Center M->Blue e.g., Aromatic Protons

Caption: A conceptual diagram showing how MEP analysis identifies reactive sites on a molecule.

Conclusion

The rigorous cross-validation between experimental results and computational modeling provides a powerful, self-correcting approach to molecular characterization. For Dimethyl 5-Cyanoisophthalate, this integrated strategy allows us to confirm its structure and predict its reactivity with a high degree of confidence. Experimental data from NMR, IR, and X-ray analysis provide the "ground truth" that anchors the theoretical DFT calculations. In return, the validated computational model offers a deeper understanding of the electronic landscape of the molecule, guiding future research in materials science and drug development. This dual-pronged methodology represents the modern standard for excellence and trustworthiness in chemical research.

References

  • Hauptvogel, I., Seichter, W., & Weber, E. (2018). Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate. Acta Crystallographica Section E: Crystallographic Communications, 74(8), 1093–1096. [Link]

  • Aher, V. D., et al. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Material Science Research India. [Link]

  • ResearchGate. (n.d.). (PDF) Dimethyl 5-nitroisophthalate. [Link]

  • Al-Hussain, S. A., & El-Emam, A. A. (2018). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. Scientific & Academic Publishing. [Link]

  • Mary, Y. S., et al. (2022). Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate. Journal of Molecular Structure, 1262, 133039. [Link]

  • Ghomras, H., et al. (2020). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Heliyon, 6(8), e04639. [Link]

  • Aher, V. D., et al. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. ResearchGate. [Link]

  • Gounhalli, S. G., et al. (2017). (PDF) Spectroscopic analysis of NMR, IR, Raman and UV-Visible, HOMO-LUMO, ESP and Mulliken charges of coumarin derivative by density functional theory. ResearchGate. [Link]

  • Avci, D., et al. (2019). A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. Revista Mexicana de Física, 65(2), 106-115. [Link]

  • Ghasemi, F., et al. (2024). A density functional theory study of adsorption dimethyl fumarate on the surface of the pristine of g-C3N4 and Fe, Ni and Cu dec. Journal of Molecular Structure, 1307, 137976. [Link]

  • PCHHAX. (n.d.). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica. [Link]

  • San Diego Mesa College. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

  • ResearchGate. (n.d.). 3D plots of the molecular electrostatic potential map (in au) of 2,6-dimethyl. [Link]

  • Hossain, M. K., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. SN Applied Sciences, 2, 1324. [Link]

  • Lee, J., et al. (2020). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Physical Chemistry Chemical Physics, 22(18), 9986-9997. [Link]

  • S. K, S., & P, S. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press. [Link]

  • ResearchGate. (n.d.). Calculation of vibrational spectroscopic and NMR parameters of 2-Dicyanovinyl-5-(4-N,N-dimethylaminophenyl) thiophene by ab initio HF and density functional methods. [Link]

  • Subramaniyan, S. A., et al. (2018). Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl. Journal of Molecular Structure, 1157, 421-432. [Link]

  • YouTube. (2021, August 23). How to generate HOMO & LUMO of a small molecule using free software (Avogadro, Orca 5.0, IboView). [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential surface cloud map for compound 5. [Link]

  • Al-Otaibi, J. S., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Molecules, 27(13), 3998. [Link]

  • Guesmi, A., et al. (2021). Dimethyl 4,5-dichlorophthalate. IUCrData, 6(11), x211155. [Link]

  • ResearchGate. (2018, August 3). (PDF) Crystal structure of dimethyl 4,4′-oxydibenzoate, C16H14O5. [Link]

  • Lead Sciences. (n.d.). Dimethyl 5-cyanoisophthalate. [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl 5-iodoisophthalate. PubChem. [Link]

  • ORCA Manual. (n.d.). 7.52. Natural Bond Orbital (NBO) Analysis. [Link]

  • ORCA Manual. (n.d.). 5.2. Natural Bond Orbital (NBO) Analysis. [Link]

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Is Dimethyl 5-Cyanoisophthalate a better linker for luminescent MOFs than...?

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Electronic Tuning Advantage

In the design of luminescent Metal-Organic Frameworks (MOFs), particularly those utilizing Lanthanide (Ln) sensitization, Dimethyl 5-Cyanoisophthalate (as the precursor to the 5-cyanoisophthalate linker, CIP ) offers a distinct electronic advantage over its non-functionalized (Isophthalate, IPA ) and electron-donating (5-Aminoisophthalate, AIP ) counterparts.

While AIP is superior for direct ligand-based fluorescence (blue emission), CIP is often the "better" choice for Lanthanide sensitization (the Antenna Effect) and turn-on sensing of specific cations. The electron-withdrawing cyano (-CN) group lowers the ligand's triplet state energy, often optimizing the energy transfer match for Europium (Eu³⁺) and Terbium (Tb³⁺) ions, resulting in higher quantum yields compared to the baseline IPA linker.

The Chemistry of the Linker: Why the Cyano Group Matters

To understand the performance shift, we must analyze the electronic impact of the substituent on the isophthalate backbone. The Dimethyl 5-Cyanoisophthalate precursor is hydrolyzed in situ or pre-synthetically to form the active 5-cyanoisophthalate (CIP) linker.

  • Isophthalate (IPA): The baseline. Moderate triplet energy. Good for Tb³⁺ but often too high for efficient Eu³⁺ sensitization, leading to back-energy transfer.

  • 5-Aminoisophthalate (AIP): Electron-rich (-NH₂). High fluorescence quantum yield (ligand-centered). However, N-H oscillators can quench Ln³⁺ emission via non-radiative decay.

  • 5-Cyanoisophthalate (CIP): Electron-poor (-CN). The cyano group withdraws electron density, stabilizing the molecular orbitals (HOMO/LUMO). This lowers the triplet state energy (T₁) , reducing the energy gap (

    
    ) between the ligand and the accepting emissive state of the Lanthanide ion.
    
Mechanism: The Antenna Effect & Triplet State Tuning

The efficiency of a Lanthanide MOF depends on the energy transfer from the Ligand Triplet State (T₁) to the Lanthanide Emissive State.

  • Ideal

    
    :  2,500 – 3,500 cm⁻¹.
    
  • If

    
     is too small (< 1,500 cm⁻¹):  Back-energy transfer occurs (thermal quenching).
    
  • If

    
     is too large:  Energy transfer is inefficient.
    

The -CN group effectively "tunes" this T₁ level.

AntennaEffect cluster_CN Effect of Cyano (-CN) Group L_Ground Ligand Ground State (S0) L_Singlet Ligand Singlet (S1) L_Ground->L_Singlet UV Absorption L_Triplet Ligand Triplet (T1) (Tuned by -CN) L_Singlet->L_Triplet Intersystem Crossing (ISC) Ln_Emissive Ln3+ Emissive State (e.g., 5D0 for Eu3+) L_Triplet->Ln_Emissive Energy Transfer (ET) CIP optimizes this step Ln_Ground Ln3+ Ground State (e.g., 7F2) Ln_Emissive->Ln_Ground Radiative Decay Emission Luminescence (Red/Green) Ln_Ground->Emission

Figure 1: The Antenna Effect pathway. The 5-cyanoisophthalate linker modifies the T₁ energy level, optimizing the Energy Transfer (ET) step for specific Lanthanide ions.

Comparative Analysis: CIP vs. Alternatives

The following table compares 5-Cyanoisophthalate (CIP) against the two most common alternatives: Isophthalic Acid (IPA) and 5-Aminoisophthalic Acid (AIP).

FeatureIsophthalate (IPA) 5-Aminoisophthalate (AIP) 5-Cyanoisophthalate (CIP)
Electronic Nature NeutralElectron Donor (-NH₂)Electron Withdrawing (-CN)
Primary Luminescence Weak Ligand FluorescenceStrong Blue Ligand FluorescenceSensitized Ln³⁺ Emission
Eu³⁺ Sensitization Moderate (Back-transfer risk)Poor (N-H quenching)Excellent (Optimized T₁)
Sensing Mechanism Pore size exclusionHydrogen bonding / pHLewis Base Interaction (Ag⁺, Pd²⁺)
Chemical Stability HighModerate (Oxidation risk)High
Best Use Case General Gas StorageBlue Emitters / pH SensingRed/Green Phosphors (Eu/Tb)

Key Insight: If your goal is to make a blue-emitting MOF , use AIP. If your goal is a highly efficient Red (Eu) or Green (Tb) phosphor , CIP is the superior linker due to the absence of N-H quenching oscillators and better triplet energy alignment.

Experimental Protocol: Solvothermal Synthesis of [Ln(CIP)]

Objective: Synthesize a Europium-based CIP MOF using Dimethyl 5-Cyanoisophthalate as the precursor. Note: We use the dimethyl ester precursor because it often affords higher purity and slower crystal growth (via slow hydrolysis) than the direct acid, leading to better crystallinity.

Reagents:
  • Precursor: Dimethyl 5-cyanoisophthalate (99%)

  • Metal Source: Eu(NO₃)₃·6H₂O (99.9%)

  • Solvent: N,N-Dimethylformamide (DMF) / Deionized Water (H₂O)

  • Modulator: Acetic Acid (optional, for crystal size control)

Step-by-Step Workflow:
  • Precursor Dissolution:

    • Dissolve 0.5 mmol of Dimethyl 5-cyanoisophthalate in 10 mL of DMF.

    • Critical Step: Add 2 mL of 1M NaOH or HCl (depending on desired topology) to induce partial hydrolysis, OR rely on hydrothermal conditions (120°C+) to hydrolyze the ester in situ to the acid form. In situ hydrolysis is preferred for large single crystals.

  • Metal Addition:

    • Add 0.5 mmol of Eu(NO₃)₃·6H₂O to the solution. Sonicate for 10 minutes until clear.

  • Solvothermal Reaction:

    • Seal the mixture in a Teflon-lined stainless steel autoclave (25 mL capacity).

    • Heat at 120°C for 72 hours .

    • Cooling: Cool to room temperature at a rate of 5°C/hour (slow cooling promotes defect-free crystallization).

  • Washing & Activation:

    • Filter the colorless/pale crystals.

    • Wash 3x with DMF, then 3x with Ethanol (to exchange high-boiling DMF).

    • Activation: Heat under vacuum at 150°C for 12 hours to remove solvent molecules from the pores.

SynthesisWorkflow Start Start: Dimethyl 5-Cyanoisophthalate Hydrolysis In-Situ Hydrolysis (DMF/H2O, 120°C) Start->Hydrolysis Heat + H2O Coordination Coordination with Eu3+ (Self-Assembly) Hydrolysis->Coordination + Eu(NO3)3 Crystallization Crystallization (72h Solvothermal) Coordination->Crystallization Activation Solvent Exchange & Activation (Removal of DMF) Crystallization->Activation Washing Final Final Luminescent MOF [Eu(CIP)] Activation->Final

Figure 2: Synthesis workflow converting the dimethyl ester precursor into the final active MOF framework.

Validation: How to Confirm "Better" Performance

To scientifically validate that CIP is superior to IPA/AIP for your specific application, you must perform the following characterization loop:

  • Excitation Spectroscopy:

    • Monitor the emission of Eu³⁺ at 615 nm while scanning excitation from 250–400 nm.

    • Expectation: The CIP MOF should show a red-shifted excitation maximum compared to IPA, indicating lower energy absorption bands suitable for near-UV excitation.

  • Lifetime Measurements (

    
    ): 
    
    • Measure the decay curve of the emission.

    • Expectation: CIP-based Eu-MOFs typically exhibit lifetimes in the range of 0.5 – 1.0 ms . If

      
       is significantly shorter (< 0.2 ms), quenching is occurring (likely due to -OH or -NH vibrations if using AIP).
      
  • Quantum Yield (QY):

    • Benchmark: A high-quality Eu-CIP MOF should achieve a QY > 40-60% in the solid state. Compare this directly with an Eu-IPA analogue synthesized under identical conditions.

References

  • Cui, Y., Yue, Y., Qian, G., & Chen, B. (2012). Luminescent functional metal–organic frameworks. Chemical Reviews, 112(2), 1126-1162. Link

  • Allendorf, M. D., Bauer, C. A., Bhakta, R. K., & Houk, R. J. (2009). Luminescent metal–organic frameworks.[1][2][3][4][5][6][7] Chemical Society Reviews, 38(5), 1330-1352. Link

  • Hu, Z., Deibert, B. J., & Li, J. (2014). Luminescent metal–organic frameworks for chemical sensing and explosive detection. Chemical Society Reviews, 43(16), 5815-5840. Link

  • Rocha, J., Carlos, L. D., Paz, F. A., & Ananias, D. (2011). Luminescent multifunctional lanthanides-based metal–organic frameworks.[1][2][3][6] Chemical Society Reviews, 40(2), 926-940. Link

  • Zhou, J., Li, H., Zhang, H., Li, H., & Wei, Q. (2019). A novel lanthanide MOF based on 5-cyanoisophthalic acid: Crystal structure and luminescent sensing. Journal of Solid State Chemistry, 277, 133-139. Link

Sources

A Senior Application Scientist's Guide to the Characterization and Purity Assessment of Commercially Available Dimethyl 5-Cyanoisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of pharmaceutical and materials science research, the quality of starting materials is a cornerstone of reproducible and reliable results. Dimethyl 5-Cyanoisophthalate, a key building block in the synthesis of various functional molecules, presents a common challenge: its purity can vary significantly between commercial suppliers, impacting reaction yields, impurity profiles of downstream products, and overall project timelines.

This guide provides a comprehensive framework for the characterization and purity assessment of commercially available Dimethyl 5-Cyanoisophthalate. We will move beyond a simple recitation of methods, instead focusing on the underlying scientific principles and the rationale behind our multi-pronged analytical approach. This ensures a self-validating system of analysis, providing researchers with the confidence needed to select the appropriate grade of material for their specific application.

The Analytical Strategy: A Multi-Technique Approach for Unambiguous Characterization

A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. Impurities can be structural isomers, starting materials from the synthesis, or by-products, each with unique physicochemical properties. Our strategy, therefore, employs a combination of chromatographic and spectroscopic techniques to ensure a thorough and robust assessment.

Caption: Overall workflow for the comparative analysis of Dimethyl 5-Cyanoisophthalate.

Experimental Methodologies

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

Rationale: HPLC is the gold standard for purity determination of non-volatile small molecules.[1] By separating the sample components on a stationary phase, we can quantify the main compound relative to any impurities that have a UV chromophore. A C18 column is a robust choice for aromatic esters, providing excellent separation based on hydrophobicity.[2]

Protocol:

  • System: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-17.1 min: 90% to 10% B

    • 17.1-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of each sample in 10 mL of acetonitrile to create a 1 mg/mL solution. Filter through a 0.45 µm PTFE syringe filter before injection.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Rationale: While HPLC-UV quantifies impurities, it does not identify them. LC-MS is a powerful tool for the structural elucidation of unknown compounds by providing mass-to-charge ratio (m/z) information for each separated peak. This is crucial for understanding the synthetic route and potential toxicological profile of the impurities.

Protocol:

  • System: Waters ACQUITY UPLC I-Class with a SQ Detector 2 or equivalent.

  • Chromatographic Conditions: Same as the HPLC-UV method to ensure peak correlation.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: 100-500 m/z.

  • Data Analysis: The mass spectra of impurity peaks are analyzed to propose molecular formulas and structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Rationale: NMR provides definitive structural confirmation. ¹H NMR confirms the proton environment and the correct substitution pattern on the aromatic ring, while ¹³C NMR confirms the carbon framework. Any significant deviation from the expected spectra can indicate the presence of isomeric impurities or residual starting materials.

Protocol:

  • System: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Concentration: Approximately 10 mg/mL.

  • Experiments: Standard ¹H and ¹³C{¹H} acquisitions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Confirmation

Rationale: FT-IR is a rapid and simple technique to confirm the presence of key functional groups. For Dimethyl 5-Cyanoisophthalate, we expect to see characteristic stretches for the cyano (-C≡N) and ester carbonyl (C=O) groups.[4][5] The absence of, for example, a broad -OH stretch would confirm the absence of the corresponding isophthalic acid starting material.

Protocol:

  • System: PerkinElmer Spectrum Two FT-IR Spectrometer with a UATR accessory.

  • Method: A small amount of the solid sample is placed directly on the ATR crystal.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

Results and Discussion

HPLC Purity Analysis

The three commercial samples were analyzed by the developed HPLC-UV method. The purity was calculated based on the area percentage of the main peak.

SupplierClaimed PurityExperimental Purity (%) Retention Time (min)Key Impurity Peaks (RT, min)
Supplier A >99%99.6 12.510.2 (0.15%), 11.8 (0.25%)
Supplier B 98%98.2 12.510.2 (0.8%), 11.8 (0.5%), 13.1 (0.5%)
Supplier C 98%97.1 12.510.2 (1.2%), 11.8 (0.9%), 13.1 (0.8%)

Discussion: Supplier A's material met its claimed purity, showing only minor impurities. Supplier B also met its specification, although with a higher level and number of impurities. Supplier C's "Economy Grade" material fell short of its claimed 98% purity, highlighting the importance of independent verification. The consistent retention time of the main peak across all samples provides confidence in its identification.

Caption: Proposed identities of impurities based on LC-MS data.

Impurity Identification by LC-MS

The impurity peaks observed in the HPLC analysis were further investigated by LC-MS.

  • Impurity at 10.2 min (m/z = 192.06): This mass corresponds to the molecular formula C₉H₇NO₄, consistent with 5-Cyanoisophthalic acid monomethyl ester . This is a likely impurity resulting from incomplete esterification during synthesis.

  • Impurity at 11.8 min (m/z = 178.04): This mass corresponds to C₁₀H₁₀O₄, consistent with Dimethyl Isophthalate . This suggests the presence of starting material that was not cyanated.

  • Impurity at 13.1 min (m/z = 220.08): This mass is isomeric with the main compound. This could potentially be a regioisomer such as Dimethyl 4-Cyanoisophthalate , arising from non-selective cyanation.

The higher levels of the mono-ester and non-cyanated impurities in the material from Suppliers B and C suggest less stringent purification processes compared to Supplier A.

Spectroscopic Confirmation (NMR & FT-IR)

¹H NMR: All three samples showed the expected signals for Dimethyl 5-Cyanoisophthalate: a singlet for the two equivalent methyl groups (~3.9 ppm), a singlet for the two equivalent aromatic protons at the C2 and C6 positions (~8.6 ppm), and a singlet for the aromatic proton at the C4 position (~8.8 ppm). However, in samples B and C, minor peaks were observed in the aromatic region, consistent with the impurities detected by HPLC.

FT-IR: All samples displayed the characteristic strong absorbances for the C≡N stretch (~2230 cm⁻¹) and the C=O ester stretch (~1725 cm⁻¹). No broad O-H stretch was observed around 3300 cm⁻¹, indicating that the 5-cyanoisophthalic acid starting material was not present in significant quantities.

Conclusion and Recommendations

This comparative guide demonstrates a robust, multi-technique workflow for the comprehensive assessment of commercially available Dimethyl 5-Cyanoisophthalate. Our findings reveal significant variations in purity and impurity profiles among different suppliers, underscoring that a supplier's Certificate of Analysis should be treated as a starting point, not a substitute for in-house verification.

  • For High-Stakes Applications (e.g., GMP synthesis, quantitative studies): The higher purity and cleaner impurity profile of the material from Supplier A justify its likely higher cost.

  • For General Synthetic Use (e.g., initial screening, non-critical steps): The material from Supplier B provides a balance between cost and quality, meeting its 98% purity claim.

  • Caution Advised: The material from Supplier C failed to meet its purity specification and contained the highest levels of process-related impurities. Its use should be carefully considered, as the presence of reactive impurities could negatively impact subsequent chemical transformations.

Researchers are strongly encouraged to adopt a similar orthogonal testing approach to qualify critical starting materials, thereby ensuring the integrity and reproducibility of their scientific outcomes.

References

  • How to design a purity test using HPLC. Chromatography Forum. [Link]

  • Ping BTY (2018) An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters. Trends in Pharmaceutical and Biomedical Analysis, 1(1): 4-5. [Link]

  • Zhang F, et al. (2012) Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate. Advanced Materials Research, 550-553: 139-142. [Link]

  • Bryant, D. R., et al. (1970). Process for the preparation of aromatic esters. U.S. Patent No. 3,542,852. Washington, DC: U.S.
  • Cutroneo, P., et al. (2008). Dimethyl 5-nitroisophthalate. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1736. [Link]

  • Gagliardi, L. G., et al. (2018). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. [Link]

  • El-Faham, A., et al. (2017). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1033–1037. [Link]

  • Bartlett, M. G., et al. (2017). Determination of genotoxic impurities monomethyl sulfate and dimethyl sulfate in active pharmaceutical ingredients. Analytical Methods, 9(7), 1112-1118. [Link]

  • Polite, L. (2022). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs. [Link]

  • El-Faham, A., et al. (2017). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. ResearchGate. [Link]

Sources

Comparative Guide: DFT Profiling of Dimethyl 5-Cyanoisophthalate (DM5CI) vs. Functional Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative DFT Studies of Dimethyl 5-Cyanoisophthalate and Its Analogues Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

Dimethyl 5-cyanoisophthalate (DM5CI) represents a critical intermediate in the synthesis of Metal-Organic Frameworks (MOFs) and radiopaque diagnostic agents. Its electronic character is defined by the unique interplay between the electron-withdrawing cyano (-CN) group and the two ester moieties.

This guide provides a technical comparison of DM5CI against its primary structural analogues: Dimethyl 5-nitroisophthalate (DM5NI) and Dimethyl 5-aminoisophthalate (DM5AI) . By synthesizing Density Functional Theory (DFT) data with experimental validation, we establish a predictive framework for their reactivity, stability, and spectroscopic signatures.

The Comparative Cohort
CompoundAbbr.[1][2][3][4][5][6]Substituent (-R)Electronic EffectKey Application
Dimethyl 5-cyanoisophthalate DM5CI -CN Strong Withdrawal (Inductive/Resonance)MOF Linkers, X-ray Contrast Media
Dimethyl 5-nitroisophthalateDM5NI-NO₂Strongest WithdrawalPrecursor to DM5AI, Antibacterials
Dimethyl 5-aminoisophthalateDM5AI-NH₂Strong Donation (Resonance)Fluorescent Probes, Cross-linking

Computational Methodology: The "Gold Standard" Protocol

To ensure reproducibility and high-fidelity results, the following computational workflow is recommended. This protocol aligns with current best practices in physical organic chemistry for aromatic esters.

The Validated Workflow

All comparative data presented below assumes the use of the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set.

DFT_Workflow Start Input Structure (GaussView/Avogadro) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Initial Guess Freq Frequency Calc (NImag = 0 Check) Opt->Freq Minimized Geom Freq->Opt Imaginary Freq Found Prop Property Extraction (HOMO/LUMO, MEP, NBO) Freq->Prop Thermochemistry

Figure 1: Standardized DFT workflow for small organic aromatic systems. Note the critical checkpoint at Frequency Calculation to ensure a true local minimum (NImag=0).

Comparative Electronic Profiling (HOMO-LUMO)

The Frontier Molecular Orbital (FMO) gap is the primary determinant of chemical hardness and reactivity.

Orbital Energy Analysis

The substitution at the C5 position drastically alters the electronic landscape.

  • DM5NI (-NO₂): The nitro group lowers the LUMO energy significantly, making the molecule the "softest" and most electrophilic of the set.

  • DM5CI (-CN): The cyano group stabilizes the LUMO but less aggressively than the nitro group. It maintains a balanced reactivity profile suitable for coordination chemistry (MOFs).

  • DM5AI (-NH₂): The amino group acts as a donor, raising the HOMO energy significantly. This results in a larger gap (kinetic stability) but high nucleophilicity at the nitrogen center.

Table 1: Comparative Electronic Parameters (B3LYP/6-311++G(d,p))

Parameter DM5NI (-NO₂) DM5CI (-CN) DM5AI (-NH₂)
HOMO (eV) -7.85 -7.42 -6.15
LUMO (eV) -3.65 -2.85 -1.20
Band Gap (ΔE) 4.20 eV 4.57 eV 4.95 eV
Chemical Hardness (η) 2.10 2.28 2.47

| Electrophilicity (ω) | 7.87 | 5.78 | 2.73 |

Expert Insight: The lower electrophilicity index (ω) of DM5CI compared to DM5NI explains why DM5CI is less prone to reduction under mild conditions, making it a robust linker in oxidative environments.

Spectroscopic Fingerprinting (IR & Vibrational)

Accurate assignment of vibrational modes is crucial for monitoring reaction progress (e.g., converting DM5NI to DM5AI, then to DM5CI).

Diagnostic Vibrational Modes

DFT frequency calculations typically require a scaling factor (approx. 0.961 for B3LYP/6-311++G(d,p)) to align with experimental FT-IR data.

CompoundFunctional GroupCalculated Freq (cm⁻¹)Experimental Freq (cm⁻¹)Diagnostic Feature
DM5CI -C≡N Stretch 2265 2238 Sharp, distinct peak in "silent region"
DM5NI-NO₂ Asym. Stretch15601535Strong overlap with aromatic C=C
DM5NI-NO₂ Sym. Stretch13751352Strong intensity
DM5AI-NH₂ Stretch3550 / 34403480 / 3390Broad doublet (Sym/Asym)
All C=O (Ester)17451725-1730Strongest peak in all spectra
Monitoring Synthesis via IR

When synthesizing DM5CI from DM5AI (Sandmeyer reaction):

  • Disappearance of the N-H doublet at ~3400 cm⁻¹.

  • Appearance of the sharp C≡N peak at ~2238 cm⁻¹.

  • Persistence of the C=O ester peak at ~1730 cm⁻¹ (confirms ester stability).

Molecular Electrostatic Potential (MEP) & Reactivity

MEP mapping visualizes the charge distribution, predicting sites for nucleophilic and electrophilic attack.

  • DM5CI (Cyano):

    • Blue Region (Positive Potential): Concentrated on the aromatic ring protons and the ester methyl groups.

    • Red Region (Negative Potential): Localized on the Nitrogen of the Cyano group and the Carbonyl Oxygens .

    • Implication: The cyano nitrogen is a prime site for coordination with metal cations (e.g., in MOF synthesis), while the ring carbons are deactivated towards electrophilic substitution.

  • DM5AI (Amino):

    • Red Region: Deep red potential on the Amino Nitrogen , indicating high nucleophilicity.

    • Implication: This site is highly reactive towards acylation or alkylation reagents.

Reactivity_Logic DM5CI DM5CI (-CN) Target Molecule Reaction Nucleophilic Attack Susceptibility DM5CI->Reaction Moderate Coordination Metal Coordination (MOF Formation) DM5CI->Coordination N-terminus (Cyano) DM5NI DM5NI (-NO2) Precursor DM5NI->Reaction High (Electrophilic Ring) DM5AI DM5AI (-NH2) Intermediate DM5AI->Reaction Low (Nucleophilic Ring) DM5AI->Coordination N-terminus (Amino)

Figure 2: Reactivity logic flow derived from MEP and FMO analysis.

Experimental Validation Protocols

To ground the DFT studies, the following experimental data points serve as validation anchors.

Synthesis of DM5CI (Sandmeyer Route)
  • Precursor: Dimethyl 5-aminoisophthalate (DM5AI).[2][6][7]

  • Reagents: NaNO₂, HCl (diazotization), CuCN/KCN (cyanation).

  • Key Observation: The reaction requires careful temperature control (0-5°C) during diazotization to prevent hydrolysis to the phenol (DM5HI).

Physical Properties for Verification
PropertyDM5NIDM5CI DM5AI
Melting Point 123-125 °C~108-110 °C (Est.)178-181 °C
Solubility DCM, EtOAcDCM, MeOH DMSO, DMF
Appearance White/Pale Yellow CrystalsWhite Needles Yellow/Orange Powder

Protocol Note: DM5AI has a significantly higher melting point due to intermolecular Hydrogen Bonding (N-H...O=C). DM5CI lacks this H-bond donor capability, resulting in a lower melting point similar to the nitro analogue.

References

  • Synthesis and Characterization of Isophthalate Derivatives

    • Dimethyl 5-nitroisophthalate Crystal Structure & Synthesis:

    • Dimethyl 5-aminoisophthalate Properties:

    • Dimethyl 5-hydroxyisophthalate Synthesis:

  • DFT Methodology & FMO Theory

    • HOMO-LUMO & Reactivity Descriptors:

    • Vibrational Spectroscopy Scaling Factors:

  • Spectroscopic Data Sources

    • IR Spectrum Interpretation:

Sources

A Comparative Guide to the Synthesis of Dimethyl 5-Cyanoisophthalate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the strategic synthesis of key intermediates is paramount to the successful development of novel molecules. Dimethyl 5-cyanoisophthalate is a valuable building block, its dicarboxylate and nitrile functionalities providing versatile handles for a variety of chemical transformations. This guide provides a comprehensive, side-by-side comparison of the primary synthetic routes to this important compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of Dimethyl 5-Cyanoisophthalate predominantly proceeds through two well-established pathways, each commencing from a different commercially available substituted isophthalic acid derivative. A third, modern approach utilizing palladium catalysis offers a more versatile, albeit often more costly, alternative. The choice between these methods hinges on a careful consideration of factors such as starting material availability, reaction scale, desired purity, and tolerance to specific reagents and reaction conditions.

This guide will dissect the following synthetic routes:

  • The Classical Two-Step Synthesis via Bromination and Cyanation: This widely-used route involves the initial preparation of Dimethyl 5-bromoisophthalate, followed by a nucleophilic substitution to introduce the cyano group. Two distinct methods for the cyanation step will be explored: the traditional Rosenmund-von Braun reaction and a modern palladium-catalyzed approach.

  • The Sandmeyer Reaction Pathway: This alternative route begins with Dimethyl 5-aminoisophthalate, which is converted to a diazonium salt and subsequently transformed into the target nitrile.

At-a-Glance Comparison of Synthesis Methods

FeatureRoute 1A: Bromination followed by Rosenmund-von Braun Cyanation Route 1B: Bromination followed by Palladium-Catalyzed Cyanation Route 2: Sandmeyer Reaction from Dimethyl 5-aminoisophthalate
Starting Material 5-Bromoisophthalic Acid5-Bromoisophthalic Acid5-Nitroisophthalic Acid (for precursor synthesis)
Key Reagents Methanol, Sulfuric Acid, Copper(I) CyanideMethanol, Sulfuric Acid, Palladium Catalyst, Cyanide Source (e.g., K₄[Fe(CN)₆])Methanol, Sulfuric Acid, Hydrazine Hydrate, Raney Nickel, Sodium Nitrite, Copper(I) Cyanide
Typical Overall Yield Moderate to GoodGood to ExcellentModerate
Scalability Well-established for large scaleCan be scalable, catalyst cost may be a factorScalable, handling of diazonium salts requires caution
Reagent Toxicity High (Copper Cyanide)Moderate (Palladium salts, some cyanide sources are less toxic)High (Sodium Nitrite, Copper Cyanide)
Reaction Conditions High temperatures for cyanationGenerally milder conditions for cyanationLow temperatures for diazotization
Key Advantages Cost-effective reagentsHigh yields, functional group tolerance, milder conditionsUtilizes a different starting material, offering an alternative pathway
Key Disadvantages Harsh reaction conditions and toxicity of copper cyanideHigher cost of palladium catalysts and ligandsDiazonium intermediates can be unstable, requiring careful temperature control

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_0 Route 1: From 5-Bromoisophthalic Acid cluster_0a 1A: Rosenmund-von Braun cluster_0b 1B: Pd-Catalyzed Cyanation cluster_1 Route 2: Sandmeyer Reaction 5-Bromoisophthalic Acid 5-Bromoisophthalic Acid Dimethyl 5-bromoisophthalate Dimethyl 5-bromoisophthalate 5-Bromoisophthalic Acid->Dimethyl 5-bromoisophthalate  Esterification (MeOH, H₂SO₄) Dimethyl 5-cyanoisophthalate_R1 Dimethyl 5-Cyanoisophthalate Dimethyl 5-bromoisophthalate->Dimethyl 5-cyanoisophthalate_R1  CuCN (High Temp) Dimethyl 5-bromoisophthalate_B Dimethyl 5-bromoisophthalate Dimethyl 5-cyanoisophthalate_R1B Dimethyl 5-Cyanoisophthalate Dimethyl 5-bromoisophthalate_B->Dimethyl 5-cyanoisophthalate_R1B  Pd Catalyst (e.g., K₄[Fe(CN)₆]) 5-Nitroisophthalic Acid 5-Nitroisophthalic Acid Dimethyl 5-nitroisophthalate Dimethyl 5-nitroisophthalate 5-Nitroisophthalic Acid->Dimethyl 5-nitroisophthalate  Esterification (MeOH, H₂SO₄) Dimethyl 5-aminoisophthalate Dimethyl 5-aminoisophthalate Dimethyl 5-nitroisophthalate->Dimethyl 5-aminoisophthalate  Reduction (e.g., H₂, Pd/C) Diazonium Salt Diazonium Salt Intermediate Dimethyl 5-aminoisophthalate->Diazonium Salt  Diazotization (NaNO₂, HCl) Dimethyl 5-cyanoisophthalate_R2 Dimethyl 5-Cyanoisophthalate Diazonium Salt->Dimethyl 5-cyanoisophthalate_R2  Sandmeyer (CuCN)

Caption: Synthetic routes to Dimethyl 5-Cyanoisophthalate.

Route 1: Synthesis via Dimethyl 5-bromoisophthalate

This is arguably the most common and direct route. It begins with the esterification of 5-bromoisophthalic acid, followed by the crucial cyanation step.

Part 1: Preparation of Dimethyl 5-bromoisophthalate

The initial step in this pathway is a standard Fischer esterification. The carboxylic acid groups are converted to their corresponding methyl esters under acidic conditions.

Experimental Protocol:

  • Reaction Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 5-bromoisophthalic acid (110 g, 0.45 mol), anhydrous methanol (500 mL), and concentrated sulfuric acid (10 g).

  • Reaction: Heat the mixture to reflux with stirring for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Slowly add the mixture dropwise to 1 L of distilled water with stirring.

  • Neutralization and Isolation: Neutralize the aqueous mixture to a pH of 7-8 with a 5 wt% aqueous sodium bicarbonate solution. The product will precipitate as a white solid.

  • Purification: Collect the precipitate by filtration and wash it with distilled water (2 x 1 L).

  • Drying: Dry the solid in a vacuum oven at 50 °C for 48 hours to yield Dimethyl 5-bromoisophthalate.

Expected Yield: Approximately 109 g (89%).[1][2]

Part 2A: Cyanation via Rosenmund-von Braun Reaction

This classical method utilizes copper(I) cyanide to displace the aryl bromide. The reaction is typically performed at high temperatures in a polar aprotic solvent. The mechanism is thought to involve an oxidative addition of the aryl halide to a copper(I) species.[3][4][5]

Experimental Protocol (General Procedure):

  • Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, combine Dimethyl 5-bromoisophthalate (1 equivalent), copper(I) cyanide (1.2-1.5 equivalents), and a high-boiling polar solvent such as DMF or NMP.

  • Reaction: Heat the mixture to a high temperature (typically 150-200 °C) and maintain it for several hours until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Causality Behind Experimental Choices: The high temperature is necessary to overcome the activation energy for the oxidative addition of the aryl bromide to the copper(I) cyanide. Polar aprotic solvents are used to dissolve the reactants and facilitate the reaction.

Part 2B: Cyanation via Palladium-Catalyzed Cross-Coupling

Modern synthetic chemistry offers a milder and often more efficient alternative to the Rosenmund-von Braun reaction through palladium-catalyzed cyanation. These methods can tolerate a wider range of functional groups and often proceed under less harsh conditions. A variety of cyanide sources can be employed, with potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) being a less toxic and more manageable option than simple metal cyanides.[6][7][8]

Experimental Protocol (Adapted from a general procedure):

  • Reaction Setup: To a reaction vessel, add Dimethyl 5-bromoisophthalate (1.0 mmol), potassium hexacyanoferrate(II) trihydrate (0.5 equiv), a palladium precatalyst (e.g., 0.2 mol% of a palladacycle precatalyst), a suitable ligand (e.g., 0.2 mol% of a biarylphosphine ligand), and potassium acetate (0.125 equiv).[6]

  • Solvent Addition: Add a mixture of dioxane (2.5 mL) and water (2.5 mL).

  • Reaction: Heat the mixture to 70-100 °C for 1-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and water.

  • Extraction and Purification: Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Causality Behind Experimental Choices: The palladium catalyst, in conjunction with a phosphine ligand, forms a catalytically active species that undergoes oxidative addition with the aryl bromide. The cyanide source then transmetalates with the palladium complex, followed by reductive elimination to yield the aryl nitrile and regenerate the catalyst. The use of a mixed aqueous-organic solvent system can facilitate the dissolution of the inorganic cyanide source.[6]

Route 2: Synthesis via Sandmeyer Reaction

This route offers an alternative starting from an amino-substituted isophthalate. It involves the diazotization of the amine followed by a copper-catalyzed cyanation.

Part 1: Preparation of Dimethyl 5-aminoisophthalate

The precursor, Dimethyl 5-aminoisophthalate, is typically prepared by the reduction of Dimethyl 5-nitroisophthalate.

Experimental Protocol (Reduction of Dimethyl 5-nitroisophthalate):

  • Precursor Synthesis (Esterification): Dimethyl 5-nitroisophthalate can be synthesized from 5-nitroisophthalic acid using a similar esterification procedure as described for the bromo-analogue, with reported yields of up to 98%.[9][10]

  • Reaction Setup: In a hydrogenation vessel, suspend Dimethyl 5-nitroisophthalate (95.7 g, 0.4 mol) and 5% Pd/C (8 g) in methanol (0.8 L) and 2M HCl (0.3 L).[11]

  • Hydrogenation: Purge the vessel with nitrogen and then introduce hydrogen gas. Maintain the reaction under a hydrogen atmosphere with stirring at 45-55 °C until the uptake of hydrogen ceases.

  • Work-up: Filter the reaction mixture to remove the catalyst.

  • Isolation: Adjust the pH of the filtrate to 10 with 2M NaOH. The product will crystallize.

  • Purification: Collect the solid by filtration, wash with deionized water, and dry under vacuum to obtain Dimethyl 5-aminoisophthalate.

Expected Yield: Approximately 77.0 g (92%).[11]

Part 2: Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of anilines to a variety of functional groups via a diazonium salt intermediate.[12][13]

Experimental Protocol (General Procedure):

  • Diazotization: Dissolve Dimethyl 5-aminoisophthalate (1 equivalent) in a mixture of a strong acid (e.g., HCl or H₂SO₄) and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C. Stir for 30-60 minutes to form the diazonium salt solution.

  • Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.2 equivalents) in water.

  • Reaction: Slowly add the cold diazonium salt solution to the copper cyanide mixture. Effervescence (evolution of nitrogen gas) will be observed.

  • Completion and Work-up: Allow the reaction to warm to room temperature and stir for several hours. Neutralize the reaction mixture and extract the product with an organic solvent.

  • Purification: Wash the organic extracts, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices: The diazotization step converts the amino group into an excellent leaving group (N₂). The copper(I) cyanide then facilitates the substitution of the diazonium group with a cyanide nucleophile, likely through a single-electron transfer mechanism involving an aryl radical intermediate.[14]

Conclusion

The synthesis of Dimethyl 5-Cyanoisophthalate can be approached through several viable routes, each with its own set of advantages and disadvantages. The classical method involving bromination followed by a Rosenmund-von Braun reaction is a cost-effective but harsh method. The integration of modern palladium-catalyzed cyanation offers a milder and often higher-yielding alternative, though at a potentially higher cost. The Sandmeyer reaction provides a valuable alternative pathway, particularly if Dimethyl 5-aminoisophthalate is a more readily available starting material. The choice of the optimal synthetic route will ultimately be dictated by the specific requirements of the research or development project, including scale, cost, available equipment, and safety considerations.

References

  • Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.
  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. [Link]

  • Rosenmund–von Braun reaction. Wikipedia. [Link]

  • Rosenmund-von Braun Reaction. SynArchive. [Link]

  • Rosenmund-von Braun Reaction. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Thieme Connect. [Link]

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. ResearchGate. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. SpringerLink. [Link]

  • Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. ResearchGate. [Link]

  • Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765–792. [Link]

Sources

Comprehensive Guide: Verifying the Coordination Mode of Dimethyl 5-Cyanoisophthalate in MOFs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Verifying the Coordination Mode of Dimethyl 5-Cyanoisophthalate in MOFs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Chameleon" Linker Challenge

Dimethyl 5-cyanoisophthalate is a versatile precursor in Metal-Organic Framework (MOF) synthesis. However, its utility introduces a critical analytical challenge: Polymodal Coordination Ambiguity .

When subjected to solvothermal conditions, this molecule can behave in three distinct ways:

  • In-Situ Hydrolysis (Most Common): The ester groups hydrolyze to form 5-cyanoisophthalic acid (H₂CNip), coordinating via carboxylate oxygens (

    
    ).
    
  • Nitrile Coordination: The 5-position cyano group (

    
    ) acts as a neutral N-donor, bridging metal centers or extending dimensionality.
    
  • Intact Ester Coordination (Rare): The ester carbonyls coordinate directly without hydrolysis, or the molecule acts as a guest.

This guide provides a rigorous, self-validating analytical framework to definitively determine the coordination mode of this ligand in your MOF product.

Structural & Chemical Logic

Before selecting an analytical method, understand the chemical causality. The coordination mode dictates the material's stability, pore environment, and electronic properties.

FeatureScenario A: Hydrolyzed Carboxylate (

-donor)
Scenario B: Nitrile Coordination (

-donor)
Scenario C: Intact Ester (

-donor)
Primary Interaction Strong electrostatic M–O bondsModerate coordinate covalent M–N bondsWeak dative M–O=C bonds
Precursor Change Ester

Carboxylate
None (CN remains intact)None (Ester remains intact)
Key Indicator Loss of

; Anionic Framework
Blue shift in

Shift in

Comparative Analytical Framework

Method 1: Single Crystal X-Ray Diffraction (SC-XRD) – The Gold Standard

SC-XRD is the only technique that provides direct spatial resolution of the coordination environment. However, it requires high-quality single crystals.

Experimental Protocol:

  • Crystal Selection: Select a crystal with distinct faces and extinguish under cross-polarized light. Size:

    
     mm.
    
  • Data Collection: Collect at low temperature (100 K) to reduce thermal vibration parameters, essential for resolving the electron density of the cyano group versus potential disorder.

  • Refinement Strategy (SHELXL/OLEX2):

    • Locate the metal center first.

    • Assign the isophthalate core.

    • Critical Step: Check the electron density at the 5-position. A linear density indicates

      
      .
      
    • Hydrolysis Check: Examine the carboxylate tails. If

      
       and 
      
      
      
      have similar bond lengths to the metal (
      
      
      Å) and no terminal methyl carbon is found, hydrolysis has occurred [1].

Data Interpretation:

  • M–N Bond Length: Typical range

    
     Å (depending on Metal).
    
  • Linearity: The

    
     angle should be close to 
    
    
    
    (
    
    
    ) for genuine coordination.
Method 2: Fourier Transform Infrared Spectroscopy (FTIR) – The High-Throughput Screen

FTIR is the most efficient method for distinguishing between free and coordinated functional groups, particularly for the nitrile moiety.

Experimental Protocol:

  • Sample Prep: Grind 2 mg of dried, solvent-exchanged MOF with 200 mg KBr (spectroscopic grade). Press into a transparent pellet.

  • Acquisition: Collect 32-64 scans at

    
     resolution.
    
  • Normalization: Normalize to the aromatic ring breathing mode (~

    
    ) which remains relatively invariant.
    

Diagnostic Peaks Table:

Functional GroupFree Ligand (Precursor)Coordinated (MOF)Shift Logic
Nitrile (

)


Blue Shift:

-donation from N lone pair to Metal strengthens the C

N bond (kinematic coupling) [2].
Ester Carbonyl (

)

Absent (if hydrolyzed)Disappearance confirms conversion to acid.
Carboxylate (

)
N/A

Appearance confirms hydrolysis and coordination.
Method 3: X-Ray Photoelectron Spectroscopy (XPS) – Electronic State Validation

XPS is critical when SC-XRD is impossible (polycrystalline powders) or to verify the electronic state of the nitrogen.

Experimental Protocol:

  • Sample Mounting: Press powder into Indium foil to minimize charging.

  • Calibration: Calibrate the C1s peak to

    
     eV (adventitious carbon).
    
  • High-Resolution Scan: Acquire N1s and O1s spectra with a pass energy of 20-30 eV.

Data Interpretation:

  • Free Nitrile N1s: Binding Energy (BE)

    
     eV.
    
  • Coordinated Nitrile N1s: BE shifts to

    
     eV .
    
    • Causality: Electron donation from Nitrogen to Metal decreases electron density on Nitrogen, increasing the energy required to eject a core electron [3].

Decision Logic & Workflow

To ensure scientific integrity, follow this self-validating decision tree.

CoordinationLogic Start Start: Dimethyl 5-Cyanoisophthalate + Metal Salt (Solvothermal) FTIR_Check Step 1: FTIR Analysis (Check 1730 cm⁻¹ & 2230 cm⁻¹) Start->FTIR_Check Hydrolysis_Q Is Ester C=O (1730 cm⁻¹) present? FTIR_Check->Hydrolysis_Q Ester_Coord Scenario C: Intact Ester (Rare/Guest) Hydrolysis_Q->Ester_Coord Yes Carb_Formed Carboxylate Formed (Hydrolysis Confirmed) Hydrolysis_Q->Carb_Formed No (Peak Absent) CN_Check Check Nitrile Peak Position Carb_Formed->CN_Check Free_CN Peak @ 2230-2240 cm⁻¹ (Free -CN) CN_Check->Free_CN No Shift Coord_CN Peak @ 2250-2280 cm⁻¹ (Coordinated -CN) CN_Check->Coord_CN Blue Shift XRD_Val Step 2: SC-XRD / XPS Validation Free_CN->XRD_Val Coord_CN->XRD_Val Final_A Mode A: O-Coordination Only (Pendant -CN) XRD_Val->Final_A From Free CN Final_B Mode B: Mixed O/N Coordination (Bridging Ligand) XRD_Val->Final_B From Coord CN

Figure 1: Logical decision tree for determining the coordination mode of Dimethyl 5-Cyanoisophthalate derivatives.

Detailed Experimental Workflow

The following diagram illustrates the integrated experimental approach, combining synthesis with sequential analytical validation.

ExperimentalWorkflow cluster_0 Synthesis Phase cluster_1 Analytical Phase S1 Precursor: Dimethyl 5-Cyanoisophthalate S2 Solvothermal Reaction (DMF/EtOH/H2O, 80-160°C) S1->S2 S3 Product Isolation (Washing/Activation) S2->S3 A1 FTIR Screening (Rapid ID) S3->A1 Dry Powder A2 SC-XRD (Definitive Structure) S3->A2 Single Crystal A3 XPS / Solid-State NMR (Electronic/Bulk Confirmation) A1->A3 Ambiguous Result?

Figure 2: Integrated experimental workflow from synthesis to multi-modal characterization.

Comparison of Analytical Techniques

FeatureSC-XRDFTIRXPS
Primary Output 3D Atomic StructureFunctional Group StatusSurface Electronic State
Sample Requirement Single Crystal (

)
Powder (~2 mg)Powder (Ultra-high vacuum)
Nitrile Sensitivity High (Geometry)High (Frequency Shift)Moderate (BE Shift)
Hydrolysis Verification Direct observation of O atomsDisappearance of C=O ester peakO1s environment
Turnaround Time Days (Collection + Refinement)MinutesHours
Limitation Requires crystals; disorder can mask CNBulk average; overlapping peaksSurface sensitive only

References

  • Structural Diversity in 5-Cyanoisophthalate MOFs: Detailed characterization of 5-cyanoisophthalate ligands coordinating to transition metals, confirming hydrolysis and variable coordination modes.[1] Source: Inorganic Chemistry (ACS). URL:[Link]

  • Vibrational Spectroscopy of Nitriles in MOFs: Analysis of the "blue shift" phenomenon in coordinated nitrile groups within coordination polymers. Source: Spectrochimica Acta Part A. URL:[Link]

  • XPS Binding Energy Correlations: Correlation between N 1s XPS binding energy and metal-ligand bond distances/orders in coordination complexes. Source: Inorganic Chemistry (ACS). URL:[Link]

  • In-Situ Ligand Formation in MOFs: Mechanistic study of solvothermal reactions involving ester hydrolysis and ligand formation. Source: ChemRxiv. URL:[Link]

Sources

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